Product packaging for Menadione dimethylpyrimidinol bisulfite(Cat. No.:CAS No. 14451-99-1)

Menadione dimethylpyrimidinol bisulfite

Cat. No.: B081409
CAS No.: 14451-99-1
M. Wt: 378.4 g/mol
InChI Key: NSXDYOBMGOUYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Menadione dimethylpyrimidinol bisulfite, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O6S B081409 Menadione dimethylpyrimidinol bisulfite CAS No. 14451-99-1

Properties

IUPAC Name

4,6-dimethyl-1H-pyrimidin-2-one;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.C6H8N2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;1-4-3-5(2)8-6(9)7-4/h2-5H,6H2,1H3,(H,14,15,16);3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXDYOBMGOUYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932323
Record name 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14451-99-1
Record name 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14451-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menadione dimethylpyrimidinol bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid--4,6-dimethylpyrimidin-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidin-2-ol--1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENADIONE DIMETHYLPYRIMIDINOL BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63418XYJ66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione dimethylpyrimidinol bisulfite (MPB) is a synthetic, water-soluble derivative of menadione, also known as vitamin K3. It is widely utilized as a nutritional supplement in animal feed, particularly for poultry and swine, to prevent vitamin K deficiency.[1][2] Its primary function is to serve as a precursor for the in vivo synthesis of menaquinone-4 (MK-4), a biologically active form of vitamin K2. Vitamin K is an essential cofactor for the γ-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues in vitamin K-dependent proteins. This process is critical for the biological activity of proteins involved in blood coagulation, bone metabolism, and other physiological functions.[3]

Beyond its role in animal nutrition, the active moiety of MPB, menadione, has garnered significant interest in the scientific community for its potential therapeutic applications. Research has explored its efficacy as an anticancer agent and its potential role in mitigating the progression of neurodegenerative diseases.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and experimental methodologies related to this compound and its active component, menadione.

Chemical and Physical Properties

This compound is a complex of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group. This formulation enhances the stability and water solubility of menadione.

PropertyThis compound (MPB)Menadione
Synonyms Hetrazeen, MPBVitamin K3, 2-Methyl-1,4-naphthoquinone
Chemical Formula C₁₇H₁₈N₂O₆SC₁₁H₈O₂
Molecular Weight 378.4 g/mol 172.18 g/mol [7]
CAS Number 14451-99-158-27-5[7]
Appearance White to pale white crystalline powderBright yellow crystals[7]
Solubility Insoluble in waterSlightly soluble in water; soluble in ethanol, benzene, and chloroform[7]

Mechanism of Action

Vitamin K Activity

The primary mechanism of action of MPB is its conversion to menadione, which is then absorbed and metabolized in the liver to menaquinone-4 (MK-4). MK-4 is a vital cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins. The presence of Gla residues is essential for the calcium-binding capacity and subsequent activation of these proteins.

Key vitamin K-dependent proteins include:

  • Coagulation Factors: Factors II (prothrombin), VII, IX, and X, which are crucial for the blood coagulation cascade.

  • Anticoagulant Proteins: Proteins C, S, and Z, which regulate blood clotting.

  • Bone Proteins: Osteocalcin and matrix Gla protein (MGP), which are involved in bone mineralization and the inhibition of vascular calcification.

Anticancer and Anti-inflammatory Effects

Research has shown that menadione exhibits anticancer and anti-inflammatory properties through its interaction with various cellular signaling pathways. These effects are largely attributed to its ability to induce reactive oxygen species (ROS) and modulate key signaling cascades.

3.2.1 Inhibition of NF-κB Signaling

Menadione has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][8] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Menadione has been shown to suppress the activation of the IKK complex, thereby preventing the degradation of IκBα and inhibiting the nuclear translocation of NF-κB.[9][10]

3.2.2 Suppression of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development of various cancers, including colorectal cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," leading to its ubiquitination and degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival. Menadione has been shown to suppress the Wnt/β-catenin signaling pathway by decreasing the expression of β-catenin and its downstream targets.[6][11]

Quantitative Data

Toxicity Data
CompoundSpeciesRouteLD₅₀Reference
MenadioneRatOral500 mg/kg[10]
MenadioneMouseOral500 mg/kg[7]
Menadione Sodium BisulfiteRatOral4507 mg/kg[12][13]
Menadione Sodium BisulfiteMouseOral1570 mg/kg[12][13]
This compound (MPB)ChickOral (single dose)Mortality (25%) at 1600 mg/kg menadione equivalent[8]
Menadione Nicotinamide Bisulfite (MNB)ChickOral (single dose)Mortality (17%) at 1600 mg/kg menadione equivalent[8]
Efficacy Data: Prevention of Vitamin K Deficiency

The use of this compound in animal feed is regulated to ensure efficacy in preventing vitamin K deficiency.

SpeciesMaximum Inclusion Level in Complete FeedReference
Chickens and Turkeys2 g/ton [11][14]
Growing and Finishing Swine10 g/ton [11][14]

A study in chicks demonstrated that MPB and Menadione Nicotinamide Bisulfite (MNB) have equal potency in decreasing prothrombin time, a key indicator of vitamin K status.[8]

Pharmacokinetic Data of Menadione

Data from a study in rabbits following intravenous injection of 75 mg menadiol sodium diphosphate, a menadione precursor.[12]

ParameterPlasmaRed Blood Cells
Elimination Half-life (t₁/₂) 27.17 ± 10.49 min35.22 ± 11.82 min
Clearance (CL/F) 0.822 ± 0.254 L/min0.407 ± 0.152 L/min
Apparent Volume of Distribution (Vd/F) 30.833 ± 12.835 L20.488 ± 9.401 L
Area Under the Curve (AUC) 32.453 ± 9.785 µg·min/mL67.219 ± 24.449 µg·min/mL

Experimental Protocols

Representative Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)[15][16][17][18]

This protocol provides a general framework for assessing the acute oral toxicity of a substance like MPB.

Objective: To determine the acute oral toxicity of the test substance.

Test System:

  • Species: Rat (Sprague-Dawley)

  • Sex: Female (generally more sensitive)

  • Age: Young adult (8-12 weeks)

  • Housing: Housed in appropriate cages with controlled temperature, humidity, and light cycle.

  • Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period before dosing.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Fasting: Animals are fasted overnight (for rats) prior to dosing.

  • Dose Preparation: The test substance is prepared as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Dosing: A single dose of the test substance is administered to a group of 3 female rats by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, the next higher dose level is administered to another group of 3 animals.

    • If mortality occurs, the next lower dose level is administered to another group of 3 animals.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ can be estimated based on the mortality data at different dose levels.

Representative Protocol: Determination of MPB in Animal Feed by HPLC[19][20][21]

This protocol outlines a general method for the quantification of MPB in animal feed.

Objective: To determine the concentration of MPB in a feed sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Methanol, water, n-hexane (HPLC grade)

  • Sodium carbonate

  • Analytical balance, vortex mixer, centrifuge

Procedure:

  • Sample Preparation: A representative sample of the feed is finely ground.

  • Extraction: a. Weigh a known amount of the ground feed sample into a centrifuge tube. b. Add a solution of methanol and water and vortex thoroughly to extract the MPB. c. Add a sodium carbonate solution to convert the menadione bisulfite complex to free menadione. d. Add n-hexane and vortex to partition the menadione into the organic layer. e. Centrifuge to separate the layers.

  • Analysis: a. Transfer the n-hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume of the mobile phase. c. Inject an aliquot of the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 254 nm.

  • Quantification: The concentration of menadione is determined by comparing the peak area of the sample to a calibration curve prepared from menadione standards. The concentration of MPB in the original feed sample can then be calculated.

Representative Protocol: Western Blot for Menadione's Effect on IKK Phosphorylation[22][23][24]

Objective: To assess the effect of menadione on the phosphorylation of IκB kinase (IKK).

Cell Culture:

  • Use a suitable cell line (e.g., macrophages, epithelial cells) that responds to an inflammatory stimulus.

  • Culture cells to approximately 80% confluency.

Procedure:

  • Treatment: a. Pre-treat cells with various concentrations of menadione for a specified time (e.g., 1-4 hours). b. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for a short period (e.g., 15-30 minutes) to induce IKK phosphorylation.

  • Cell Lysis: a. Wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated IKK (p-IKK). c. Wash the membrane with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of p-IKK in each sample. Normalize to a loading control (e.g., β-actin or total IKK).

Visualizations

Signaling Pathways

Menadione_NFkB_Pathway Menadione's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p IkB_inactive_complex IkB->IkB_inactive_complex NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB_inactive_complex Proteasome Proteasome IkB_p->Proteasome Ubiquitination Proteasome->IkB_p Degradation NFkB_active Active NF-κB (p50/p65) NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates Menadione Menadione Menadione->IKK Inhibits IkB_inactive_complex->NFkB_active Release

Caption: Menadione inhibits NF-κB activation by suppressing the IKK complex.

Caption: Menadione suppresses Wnt signaling by decreasing β-catenin expression.

Experimental Workflow

HPLC_Workflow Workflow for HPLC Analysis of MPB in Animal Feed cluster_extraction Sample Preparation and Extraction cluster_analysis HPLC Analysis Start Grind Feed Sample Weigh Weigh Sample Start->Weigh Extract Extract with Methanol/Water Weigh->Extract Convert Convert to Menadione (add Sodium Carbonate) Extract->Convert Partition Partition into n-hexane Convert->Partition Separate Centrifuge to Separate Layers Partition->Separate Evaporate Evaporate Hexane Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Detect UV Detection Inject->Detect Quantify Quantify against Standard Curve Detect->Quantify

Caption: General workflow for the analysis of MPB in animal feed by HPLC.

Applications in Research and Drug Development

While this compound is primarily used in animal nutrition, the extensive research into its active component, menadione, highlights potential avenues for drug development. It is important to note that most of this research has been conducted with menadione or menadione sodium bisulfite, and further studies are needed to evaluate the specific efficacy and safety of MPB for these applications.

Anticancer Research

Menadione has been investigated as a potential anticancer agent against a variety of cancer cell lines, including those of the lung, oral cavity, and liver.[4][6][9] Its cytotoxic effects are largely attributed to the induction of oxidative stress through the generation of reactive oxygen species, leading to DNA damage and apoptosis.[15] Furthermore, its ability to inhibit the NF-κB and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer, provides additional mechanisms for its antitumor activity.[6][11]

Neurodegenerative Disease Research

Emerging research suggests a potential role for vitamin K in neuroprotection.[16][17][18] Menadione has been shown to cross the blood-brain barrier.[3] Studies using menadione sodium bisulfite have demonstrated its ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[5] The neuroprotective effects may also be linked to its antioxidant properties and its ability to modulate inflammatory pathways in the brain.

Conclusion

This compound is a stable and effective source of vitamin K3 for animal nutrition. Its active component, menadione, demonstrates intriguing biological activities, including the modulation of key signaling pathways involved in inflammation and cancer. While the direct application of MPB in human drug development is yet to be explored, the wealth of research on menadione provides a strong rationale for further investigation. Future studies should focus on the specific pharmacokinetic and pharmacodynamic properties of MPB to better understand its potential for therapeutic applications beyond its current use in animal feed.

References

Menadione dimethylpyrimidinol bisulfite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MPB) is a synthetic, stabilized form of Vitamin K3 (Menadione). It is widely utilized in the animal feed industry as a crucial nutritional supplement to prevent vitamin K deficiency. This compound is an adduct of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group, which enhances its stability and water solubility compared to menadione alone. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex of menadione, dimethylpyrimidinol, and sulfurous acid. The structure combines the bioactive menadione moiety with a stabilizing dimethylpyrimidinol bisulfite group.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-methyl-1,4-naphthoquinone bisulfite adduct with 2-hydroxy-4,6-dimethylpyrimidine
CAS Number 14451-99-1[1]
Molecular Formula C₁₇H₁₈N₂O₆S[2]
Molecular Weight 378.4 g/mol [2]
Appearance White to pale white crystalline powder
Solubility Insoluble in water. Slightly soluble in ethanol.
Menadione Content Not less than 44.0%
Water Content (by KF) Not more than 2.0%
Stability More stable to light, heat, and moisture compared to Menadione Sodium Bisulfite.[3]

Synthesis of this compound

The synthesis of this compound is detailed in U.S. Patent 3,328,169. Two primary methods are described.

Experimental Protocol 1: Reaction of Menadione Sodium Bisulfite with a Dimethylpyrimidinol Salt

This method involves the reaction of a water-soluble menadione bisulfite adduct, such as menadione sodium bisulfite, with a salt of 2-hydroxy-4,6-dimethylpyrimidine.

Methodology:

  • Prepare a concentrated aqueous solution of menadione sodium bisulfite.

  • Prepare a concentrated aqueous solution of a salt of 2-hydroxy-4,6-dimethylpyrimidine (e.g., the hydrochloride salt).

  • Mix the two solutions at room temperature.

  • The desired this compound, being only slightly soluble in water, precipitates out of the solution.

  • The precipitate is collected by filtration, washed with water, and dried.

synthesis_workflow_1 cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Menadione Sodium Bisulfite (aqueous solution) mix Mixing reactant1->mix reactant2 2-Hydroxy-4,6-dimethylpyrimidine Salt (aqueous solution) reactant2->mix precipitate Precipitation mix->precipitate filter Filtration precipitate->filter dry Drying filter->dry product Menadione Dimethylpyrimidinol Bisulfite dry->product

Caption: Workflow for the synthesis of MPB via precipitation.

Experimental Protocol 2: Direct Reaction of Menadione with Dimethylpyrimidinol Bisulfite

This alternative method involves the direct reaction of menadione with the bisulfite salt of 2-hydroxy-4,6-dimethylpyrimidine.

Methodology:

  • Prepare the bisulfite salt of 2-hydroxy-4,6-dimethylpyrimidine by reacting it with sulfurous acid or a bisulfite salt.

  • React the freshly prepared dimethylpyrimidinol bisulfite with menadione in a suitable solvent system.

  • The product, this compound, precipitates from the reaction mixture.

  • The precipitate is isolated by filtration, washed, and dried to yield the final product.

Biological Activity and Mechanism of Action

This compound serves as a provitamin K3. In the body, it is converted to menaquinone-4 (MK-4), a biologically active form of vitamin K2. Vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins, primarily the vitamin K-dependent coagulation factors.

The carboxylation of these factors is crucial for their ability to bind calcium ions (Ca²⁺) and subsequently interact with phospholipids on the surface of platelets and endothelial cells, a critical step in the blood coagulation cascade.

signaling_pathway Mechanism of Action of this compound cluster_carboxylation_detail Carboxylation Reaction MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Menadione Menadione (Vitamin K3) MPB->Menadione Conversion in vivo MK4 Menaquinone-4 (MK-4) (Active Vitamin K2) Menadione->MK4 Alkylation Carboxylase γ-Glutamyl Carboxylase MK4->Carboxylase Cofactor for Prothrombin Prothrombin (Factor II) (Inactive) Glu Glutamate (Glu) residue in clotting factor precursor Thrombin Thrombin (Factor IIa) (Active) Prothrombin->Thrombin Carboxylation Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Cleavage by Thrombin Gla γ-Carboxyglutamate (Gla) residue in active clotting factor Glu->Gla γ-Glutamyl Carboxylase O2 O₂ CO2 CO₂

Caption: Signaling pathway of MPB in the blood coagulation cascade.

Analytical Methodologies

The quantification of this compound in formulations such as animal feed is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The following protocol is adapted from methods used for the analysis of menadione sodium bisulfite and can be optimized for MPB.

Experimental Protocol: HPLC Analysis of this compound

This method involves the conversion of MPB to menadione, followed by its separation and quantification using reversed-phase HPLC with UV detection.

Sample Preparation:

  • Accurately weigh a sample of the feed or premix containing MPB.

  • Extract the MPB from the sample matrix using an aqueous solution.

  • Adjust the pH of the extract to alkaline conditions (e.g., using sodium carbonate) to convert the menadione bisulfite adduct to free menadione.

  • Extract the liberated menadione into an organic solvent such as n-hexane or iso-octane.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of 254 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared using menadione standards of known concentrations.

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Sample Weighing extraction Aqueous Extraction of MPB start->extraction conversion Alkaline Conversion to Menadione extraction->conversion l_l_extraction Liquid-Liquid Extraction (n-hexane) conversion->l_l_extraction evaporation Solvent Evaporation l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the HPLC analysis of MPB.

Conclusion

This compound is a chemically stable and biologically effective source of vitamin K3 for animal nutrition. Its synthesis is achieved through straightforward chemical reactions, and its mechanism of action is well-understood, centering on its conversion to the active vitamin K2 form, which is essential for the activation of blood clotting factors. The analytical methods available allow for reliable quantification in various matrices. This technical guide provides a foundational understanding of this compound for professionals in research and development.

References

A Comprehensive Technical Guide to the Synthesis of Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for menadione dimethylpyrimidinol bisulfite (MDPB), a stable, water-soluble vitamin K3 derivative. This document details the chemical reactions, experimental protocols, and quantitative data necessary for the successful laboratory-scale synthesis of this compound.

Introduction

Menadione (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor for the biosynthesis of vitamin K2. While biologically active, menadione itself has limited clinical and veterinary applications due to its poor water solubility and instability. To overcome these limitations, various water-soluble derivatives have been developed, including this compound (MDPB). MDPB is a stable adduct formed between menadione, sodium bisulfite, and 2-amino-4,6-dimethylpyrimidine. Its enhanced stability and water solubility make it a valuable compound, particularly in the animal feed industry as a source of vitamin K activity.[1][2]

This guide will focus on the multi-step synthesis of MDPB, beginning with the synthesis of the key precursors: menadione and 2-amino-4,6-dimethylpyrimidine.

Overall Synthesis Pathway

The synthesis of this compound is a three-stage process, which can be conceptually broken down as follows:

  • Synthesis of Menadione (2-methyl-1,4-naphthoquinone): This initial stage involves the oxidation of a suitable precursor, typically 2-methylnaphthalene.

  • Synthesis of 2-Amino-4,6-dimethylpyrimidine: This heterocyclic intermediate is synthesized through a condensation reaction.

  • Formation of the this compound Adduct: In the final stage, menadione is reacted with sodium bisulfite and 2-amino-4,6-dimethylpyrimidine to form the target compound.

The overall logical workflow for the synthesis is depicted below.

G cluster_0 Stage 1: Menadione Synthesis cluster_1 Stage 2: Pyrimidine Synthesis cluster_2 Stage 3: Adduct Formation A 2-Methylnaphthalene B Oxidation A->B C Menadione B->C D Guanidine Salt F Condensation D->F E Acetylacetone E->F G 2-Amino-4,6-dimethylpyrimidine F->G H Menadione K Reaction H->K I Sodium Bisulfite I->K J 2-Amino-4,6-dimethylpyrimidine J->K L This compound K->L

Overall Synthesis Workflow for MDPB

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, along with relevant quantitative data.

Stage 1: Synthesis of Menadione

Menadione is typically synthesized via the oxidation of 2-methylnaphthalene. Various oxidizing agents can be employed for this transformation.

G reactant 2-Methylnaphthalene reaction Oxidation Reaction reactant->reaction oxidant Oxidizing Agent (e.g., Chromic Acid) oxidant->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction product Menadione reaction->product

Menadione Synthesis Pathway

Experimental Protocol:

A common method for the synthesis of menadione involves the oxidation of 2-methylnaphthalene with chromic acid in the presence of acetic acid.

  • Dissolve 2-methylnaphthalene in glacial acetic acid.

  • Slowly add a solution of chromic acid in 80% acetic acid to the 2-methylnaphthalene solution.

  • Maintain the reaction temperature between 30-65°C during the addition.

  • After the addition is complete, heat the reaction mixture to 60-65°C for a specified time to ensure complete reaction.

  • Cool the reaction mixture and pour it into water to precipitate the crude menadione.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

ParameterValueReference
Starting Material2-Methylnaphthalene
Oxidizing AgentChromic Acid
SolventAcetic Acid
Reaction Temperature30-65°C
Typical YieldVaries depending on specific conditions
Stage 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This intermediate is synthesized by the condensation of a guanidine salt with acetylacetone in an alkaline medium.[3][4]

G guanidine Guanidine Salt (e.g., Guanidine Hydrochloride) reaction Condensation Reaction guanidine->reaction acetylacetone Acetylacetone acetylacetone->reaction base Base (e.g., Sodium Carbonate) base->reaction solvent Solvent (e.g., Water) solvent->reaction product 2-Amino-4,6-dimethylpyrimidine reaction->product G menadione Menadione reaction1 Adduct Formation menadione->reaction1 msb Menadione Sodium Bisulfite (MSB) reaction2 Stabilization msb->reaction2 pyrimidine 2-Amino-4,6-dimethylpyrimidine pyrimidine->reaction2 adduct This compound (MDPB) na_bisulfite Sodium Bisulfite na_bisulfite->reaction1 reaction1->msb reaction2->adduct

References

The Metabolic Journey of Menadione Dimethylpyrimidinol Bisulfite (MPB) in Poultry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Dimethylpyrimidinol Bisulfite (MPB), a synthetic, water-soluble derivative of menadione (Vitamin K3), is a widely utilized supplement in the poultry industry to prevent vitamin K deficiency. This technical guide delineates the current understanding of the metabolic fate of MPB in poultry, focusing on its absorption, distribution, biotransformation, and excretion. While extensive quantitative pharmacokinetic data for MPB in avian species remains limited in publicly accessible literature, this document synthesizes established principles of vitamin K metabolism in poultry to provide a comprehensive overview. The central metabolic event is the conversion of the menadione moiety into menaquinone-4 (MK-4), the biologically active form of vitamin K2, which plays a crucial role in blood coagulation and bone metabolism.

Introduction

Vitamin K is an essential fat-soluble vitamin vital for the synthesis of proteins required for blood coagulation and calcium binding in bones and other tissues. In poultry, which have a high metabolic rate and a rapid feed passage time, dietary supplementation with a stable source of vitamin K is critical to prevent hemorrhagic syndromes and ensure optimal bone health.[1] this compound (MPB) is valued for its stability and bioavailability as a source of menadione.[2] Understanding its metabolic pathway is paramount for optimizing its use and ensuring the health and productivity of poultry.

Absorption

Following oral administration via feed, the this compound complex is thought to dissociate in the gastrointestinal tract. As a water-soluble derivative, the menadione moiety is readily absorbed from the small intestine and colon.[3] Unlike the fat-soluble vitamins K1 (phylloquinone) and K2 (menaquinones) which require bile salts for absorption, water-soluble forms of menadione can be absorbed more directly into the bloodstream.[3]

Distribution

Once absorbed, menadione is transported via the portal circulation to the liver, which is a primary site for its initial metabolism. From the liver, menadione and its metabolites are distributed to various tissues throughout the body. The conversion of menadione to menaquinone-4 (MK-4) occurs in multiple tissues, leading to the accumulation of MK-4 in organs such as the liver, pancreas, and bone.[4][5] In laying hens, dietary supplementation with menadione has been shown to significantly increase the concentration of MK-4 in eggs.[6]

Metabolism: The Conversion to Menaquinone-4

The key metabolic step for menadione in poultry is its conversion to menaquinone-4 (MK-4). This biotransformation involves the enzymatic addition of a geranylgeranyl pyrophosphate side chain to the menadione core. The enzyme responsible for this alkylation is UBIAD1 (UbiA Prenyltransferase Domain Containing 1).[5]

The metabolic cascade can be summarized as follows:

  • Reduction: Menadione is first reduced to menadiol.

  • Prenylation: The enzyme UBIAD1 transfers a four-isoprenoid unit side chain from geranylgeranyl diphosphate to menadiol, forming menaquinone-4 (MK-4).[5]

This newly synthesized MK-4 is the active form that serves as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is essential for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X in the liver, and osteocalcin in the bone.

MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) in Feed GIT Gastrointestinal Tract MPB->GIT Ingestion Menadione_Absorbed Absorbed Menadione GIT->Menadione_Absorbed Dissociation & Absorption Bloodstream Portal Circulation Menadione_Absorbed->Bloodstream Liver Liver Bloodstream->Liver Extrahepatic_Tissues Extrahepatic Tissues (e.g., Bone, Pancreas) Bloodstream->Extrahepatic_Tissues Menadiol Menadiol Liver->Menadiol Reduction Excretion_Products Glucuronide and Sulfate Conjugates Liver->Excretion_Products Conjugation UBIAD1 UBIAD1 Enzyme + Geranylgeranyl Pyrophosphate Menadiol->UBIAD1 MK4 Menaquinone-4 (MK-4) (Active Form) UBIAD1->MK4 Prenylation Extrahepatic_Tissues->Menadiol Reduction Urine Urine Excretion_Products->Urine Excretion

Figure 1: Proposed metabolic pathway of this compound (MPB) in poultry.

Excretion

The elimination of menadione and its metabolites is believed to occur primarily through the urine. In the liver, menadione is conjugated with glucuronic acid and sulfate to form water-soluble compounds.[3] These conjugates are then excreted by the kidneys. While the precise excretion balance between urine and feces in poultry has not been quantitatively determined in the reviewed literature, the formation of water-soluble conjugates suggests a significant renal clearance pathway.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of publicly available, detailed quantitative pharmacokinetic data for this compound in poultry. Specific parameters such as bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life, and volume of distribution have not been extensively documented. The following table highlights the type of data that is needed for a complete pharmacokinetic profile.

ParameterDescriptionValue in Poultry
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Data not available
Cmax (ng/mL) Maximum (or peak) serum concentration that a drug achieves.Data not available
Tmax (h) The time at which the Cmax is observed.Data not available
t1/2 (h) The time required for the concentration of the drug to reach half of its original value.Data not available
Vd (L/kg) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Data not available
Tissue Distribution The concentration of menadione and MK-4 in various tissues (e.g., liver, muscle, fat, egg) following a defined dose.Qualitative data suggests conversion and accumulation of MK-4 in liver and other tissues, but quantitative values are not available.
Excretion Profile The percentage of the administered dose excreted in urine and feces.Primarily excreted as conjugates in urine, but quantitative balance is not documented.

Experimental Protocols

To generate the missing quantitative data, a series of pharmacokinetic studies in poultry would be required. A generalized experimental workflow for such a study is outlined below.

cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Sample Collection Phase cluster_3 Analytical Phase cluster_4 Data Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Broiler Chickens) Diet_Control Vitamin K Deficient Diet Animal_Acclimatization->Diet_Control Dosing Oral Administration of MPB (Defined Dose) Diet_Control->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Tissue_Sampling Tissue Collection at Necropsy (Liver, Muscle, Fat, etc.) Dosing->Tissue_Sampling Excreta_Collection Total Excreta Collection (Urine and Feces Separation) Dosing->Excreta_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Blood_Sampling->Sample_Prep Tissue_Sampling->Sample_Prep Excreta_Collection->Sample_Prep HPLC_Analysis HPLC or LC-MS/MS Analysis (Quantification of Menadione & MK-4) Sample_Prep->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) HPLC_Analysis->PK_Modeling Data_Interpretation Determination of PK Parameters (Cmax, Tmax, t1/2, Bioavailability) PK_Modeling->Data_Interpretation

References

Navigating the Knowledge Gap: A Technical Guide to the Pharmacokinetics of Menadione Dimethylpyrimidinol Bisulfite in Swine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Menadione Dimethylpyrimidinol Bisulfite (MDB), a synthetic form of vitamin K3, is a crucial nutritional supplement in the swine industry, primarily for preventing vitamin K deficiency. Despite its widespread use, a comprehensive public-domain understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in swine remains surprisingly elusive. This technical guide synthesizes the available scientific literature to provide a detailed overview of what is known about MDB in swine, highlighting its efficacy, metabolic pathways, and the analytical methodologies used for its detection. This guide also transparently identifies the existing knowledge gaps to direct future research.

Efficacy and Safety in Swine: What the Data Shows

While specific pharmacokinetic studies are limited, the efficacy and safety of MDB in swine have been established through various feeding trials. These studies demonstrate that MDB effectively counteracts the effects of vitamin K antagonists and supports normal physiological functions without adverse effects at recommended dosages.

One key study investigated the efficacy of MDB in growing swine challenged with a vitamin K antagonist. The addition of MDB to the diet successfully reversed the prolonged prothrombin time, a key indicator of vitamin K deficiency.[1] Further studies examining the long-term administration of MDB at various concentrations found no negative impacts on growth rates, feed conversion, or key blood and tissue parameters.[1]

Table 1: Summary of an Efficacy Study of this compound in Growing Swine

ParameterControl Group (with anticoagulant, no MDB)MDB Supplemented Group (with anticoagulant)
Dosage 0 mg/kg MDB1.1, 2.2, 4.4, or 8.8 mg/kg MDB
Prothrombin Time Indefinitely prolongedDecreased to normal levels (e.g., 152 sec at 8.8 mg/kg)[1]
Growth Rate SlowestNormal[1]
Feed Consumption LowestNormal[1]
Health Status -Healthy, with normal tissue appearance at necroscopy[1]

Experimental Protocols: A Look into the Methodologies

Detailed experimental protocols are essential for the replication and advancement of scientific research. Below are outlines of methodologies employed in the evaluation of MDB in swine and the analysis of menadione.

In Vivo Efficacy Study Protocol

An experimental workflow for evaluating the efficacy of MDB in swine typically involves the following steps:

experimental_workflow cluster_setup Experimental Setup cluster_trial Feeding Trial cluster_analysis Data Collection & Analysis Animal_Selection Animal Selection: Growing Swine Diet_Formulation Diet Formulation: Basal diet with anticoagulant Animal_Selection->Diet_Formulation Group_Allocation Group Allocation: Control and MDB-supplemented groups Diet_Formulation->Group_Allocation Feeding Ad libitum feeding of experimental diets Group_Allocation->Feeding Monitoring Monitoring: Growth, feed intake, health Feeding->Monitoring Blood_Sampling Blood Sampling: Prothrombin time, hematology Monitoring->Blood_Sampling Necropsy Necropsy: Tissue examination Monitoring->Necropsy Data_Analysis Statistical Analysis Blood_Sampling->Data_Analysis Necropsy->Data_Analysis

Experimental workflow for an in vivo efficacy study of MDB in swine.
Analytical Methodology for Menadione

The quantification of menadione, the active component of MDB, in biological matrices or feed is critical. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Table 2: Typical Analytical Methods for Menadione Determination

MethodSample TypeExtraction/PreparationDetection
HPLC with UV detection Animal FeedExtraction with methanol, conversion of MDB to menadione with sodium carbonate, and partitioning into an organic solvent.[2]UV spectrophotometry
HPLC with Fluorescence Detection Animal FeedSimilar to UV method, followed by post-column reduction to a fluorescent derivative.[2]Fluorescence detector
LC-MS/MS Plasma, UrineProtein precipitation or liquid-liquid extraction.[3]Tandem mass spectrometry

The following diagram illustrates a general workflow for the analysis of menadione from a sample matrix.

analytical_workflow Sample Sample Collection (e.g., Plasma, Feed) Extraction Extraction of Menadione Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization for enhanced sensitivity Analysis Chromatographic Separation (e.g., HPLC) Extraction->Analysis Derivatization->Analysis Detection Detection (e.g., UV, Fluorescence, MS/MS) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for the analytical determination of menadione.

The Metabolic Journey of Menadione

Upon administration, MDB is expected to dissociate, releasing menadione. The metabolic fate of menadione (Vitamin K3) in animals involves its conversion to the biologically active form, menaquinone-4 (MK-4). This conversion is a critical step for its physiological function.

The proposed metabolic pathway involves the reduction of menadione to menadiol, which is then prenylated to form MK-4. This process is believed to occur in various tissues.

metabolic_pathway cluster_absorption Absorption & Dissociation cluster_metabolism Tissue Metabolism MDB Menadione Dimethylpyrimidinol Bisulfite (MDB) (in feed) Menadione Menadione (Vitamin K3) MDB->Menadione Dissociation in GI tract Menadiol Menadiol (reduced form) Menadione->Menadiol Reduction MK4 Menaquinone-4 (MK-4) (active form) Menadiol->MK4 Prenylation Physiological_Action Blood Clotting, Bone Metabolism MK4->Physiological_Action Biological Activity

Proposed metabolic pathway of menadione in swine.

Regulatory Landscape and Future Directions

This compound is a regulated food additive for use in animal feed, including for growing and finishing swine, with specified maximum levels to ensure safety and efficacy.[4][5]

The significant gap in the scientific literature is the lack of specific pharmacokinetic data for MDB in swine. Key parameters such as the rate and extent of absorption, tissue distribution, half-life, and routes and rates of excretion are not well-documented in the public domain. Future research should prioritize in vivo pharmacokinetic studies in swine to determine these critical parameters. Such studies would not only enhance our fundamental understanding of vitamin K metabolism in this species but also provide valuable data for optimizing dosing regimens and further ensuring the safe and effective use of MDB in swine production.

References

Toxicology Profile of Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicology of menadione and its derivatives. Due to the limited availability of public data specifically for menadione dimethylpyrimidinol bisulfite (MDPB), this guide leverages data from studies on menadione and its other bisulfite salts as a primary basis for assessing its toxicological profile. This extrapolation is based on the common metabolic fate and toxicological properties of menadione-releasing compounds.

Executive Summary

This compound (MDPB) is a synthetic, water-soluble form of vitamin K3 used primarily as a nutritional supplement in animal feed to prevent vitamin K deficiency.[1] Its toxicological profile is intrinsically linked to the menadione moiety, which can be released in the body. The primary mechanism of toxicity at high doses is the induction of oxidative stress through redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including hemolytic anemia and methemoglobinemia. While generally considered safe at nutritional supplementation levels, high doses of menadione and its derivatives have demonstrated toxicity in various animal studies. This guide summarizes the available toxicological data, details key experimental methodologies, and visualizes the known signaling pathways involved in menadione-induced toxicity.

Chemical and Physical Properties

This compound is an adduct of menadione bisulfite and dimethylpyrimidinol. The menadione component, 2-methyl-1,4-naphthoquinone, is the active functional group.

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of menadione and its derivatives has been evaluated in several animal species. The primary adverse effects at high doses are related to oxidative damage to red blood cells.

Table 1: Acute Oral Toxicity of Menadione and its Derivatives

SpeciesCompoundLD50 (mg/kg body weight)Reference
MouseMenadione620[2]
ChickMenadione804[2]
RabbitMenadione230 - 280[2]
RatMenadione Nicotinamide Bisulfite>5,000[3]
Chronic Toxicity

Limited data is available on the chronic toxicity of MDPB. A 30-day oral toxicity study in rats using menadione provides the most relevant data for establishing a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Repeated-Dose Oral Toxicity of Menadione

SpeciesDurationCompoundNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Findings at LOAELReference
Rat30 daysMenadione250350Decreased erythrocyte count and hemoglobin concentrations[1]
Genotoxicity

The genotoxic potential of menadione has been investigated in vitro. Menadione has shown evidence of genotoxicity, primarily attributed to the generation of ROS which can cause DNA damage.

Table 3: In Vitro Genotoxicity of Menadione

AssayTest SystemMetabolic ActivationResultKey FindingsReference
Unscheduled DNA Synthesis (UDS)A549 lung cellsWithout S9PositiveGenotoxic at concentrations >20 nmol/ml[4]
Unscheduled DNA Synthesis (UDS)A549 lung cellsWith S9NegativeMetabolic activation reduced DNA damage and repair[4]
Alkaline ElutionA549 lung cellsWithout S9PositiveCaused DNA single-strand breaks[4]
Alkaline ElutionA549 lung cellsWith S9NegativeMetabolic activation prevented DNA strand breaks[4]
Carcinogenicity

Studies on the carcinogenic potential of menadione have indicated no carcinogenic activity. A DC polarography method determined a parameter of potential carcinogenicity for menadione to be 0.0025, which suggests a lack of carcinogenic potential.[4] The International Agency for Research on Cancer (IARC) has not classified menadione as to its carcinogenicity to humans (Group 3).

Reproductive and Developmental Toxicity

There is a lack of specific reproductive and developmental toxicity studies for this compound in the public domain. General principles of reproductive and developmental toxicity testing are outlined in regulatory guidelines such as those from the FDA. These studies typically involve administering the test substance to animals before and during gestation and evaluating effects on fertility, pregnancy, and fetal development.

Mechanism of Toxicity: Oxidative Stress and Cellular Signaling

The primary mechanism of menadione's toxicity at high concentrations is the induction of oxidative stress. Menadione undergoes redox cycling, a process that generates superoxide anions and other reactive oxygen species (ROS). This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Signaling Pathways in Menadione-Induced Cell Death

Several signaling pathways are implicated in the cellular response to menadione-induced oxidative stress.

  • PARP Activation: DNA damage caused by ROS leads to the activation of Poly (ADP-ribose) polymerase (PARP). Excessive PARP activation depletes cellular NAD+ and ATP stores, contributing to energy crisis and cell death.[2]

  • MAPK Signaling (ERK and JNK): Menadione can activate mitogen-activated protein kinases (MAPKs) such as ERK and JNK. While transient activation of ERK may be part of a survival response, sustained activation of JNK is associated with the induction of apoptosis.[5][6]

  • Fas/FasL System: Menadione-induced oxidative stress can lead to the upregulation of Fas and Fas Ligand (FasL), triggering the extrinsic apoptosis pathway.[7] However, evidence also suggests that menadione can induce cell death through Fas-independent mitochondrial pathways, particularly at higher concentrations.[8]

Menadione_Toxicity_Pathway Menadione Menadione RedoxCycling Redox Cycling Menadione->RedoxCycling ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage MAPK MAPK Activation OxidativeStress->MAPK FasL FasL Upregulation OxidativeStress->FasL Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria PARP PARP Activation DNADamage->PARP EnergyDepletion NAD+/ATP Depletion PARP->EnergyDepletion CellDeath Cell Death (Apoptosis/Necrosis) EnergyDepletion->CellDeath JNK JNK (sustained) MAPK->JNK ERK ERK MAPK->ERK JNK->CellDeath Fas Fas Receptor FasL->Fas Fas->CellDeath Mitochondria->CellDeath

Menadione-Induced Cellular Toxicity Pathways

Experimental Protocols

30-Day Repeated-Dose Oral Toxicity Study in Rats (Based on Molitor, 1940)
  • Test System: Rats.

  • Administration: Oral gavage, daily for 30 days.

  • Dose Groups: 0 (control), 250, 350, and 500 mg/kg body weight/day. The test article (menadione) was suspended in acacia gum.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, blood samples were collected for hematological analysis, including erythrocyte count and hemoglobin concentration.

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

Repeated_Dose_Toxicity_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Dose Groups Acclimatization->Grouping Dosing Daily Oral Gavage (30 Days) Grouping->Dosing Observations Daily Clinical Obs. Weekly Body Wt. Dosing->Observations Termination Study Termination (Day 30) Dosing->Termination DataAnalysis Data Analysis & NOAEL Determination Observations->DataAnalysis BloodCollection Blood Collection Termination->BloodCollection Hematology Hematology Analysis BloodCollection->Hematology Hematology->DataAnalysis

Workflow for a 30-Day Oral Toxicity Study
In Vitro Unscheduled DNA Synthesis (UDS) Assay (General Protocol)

  • Test System: Mammalian cells, such as A549 human lung carcinoma cells.

  • Procedure:

    • Cells are cultured and treated with various concentrations of the test article (menadione) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • During treatment, [3H]-thymidine is added to the culture medium.

    • Following treatment, the cells are harvested, and the nuclei are isolated.

    • The amount of [3H]-thymidine incorporated into the DNA during repair (unscheduled synthesis) is measured by liquid scintillation counting.

  • Endpoint: A significant increase in [3H]-thymidine incorporation in treated cells compared to control cells indicates a positive result for inducing DNA damage and repair.

Conclusion

The toxicological profile of this compound is primarily driven by the menadione moiety. At nutritional doses, it is considered safe and effective for its intended use in animal feed. However, at supra-nutritional doses, menadione can induce significant toxicity, mainly through the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular damage. The primary target organ for this toxicity appears to be red blood cells. In vitro studies have demonstrated a potential for genotoxicity, likely mediated by oxidative DNA damage. The available data do not suggest that menadione is carcinogenic. There is a notable lack of specific data on the reproductive and developmental toxicity of MDPB. Future research should focus on generating specific toxicological data for MDPB to reduce the reliance on extrapolation from menadione and its other salts. For drug development professionals, understanding the oxidative stress-inducing potential of the menadione structure is crucial for safety assessment.

References

Menadione dimethylpyrimidinol bisulfite CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione dimethylpyrimidinol bisulfite (MPB) is a synthetic, water-soluble derivative of menadione, also known as vitamin K3. It is widely utilized as a stabilized source of vitamin K in the animal feed industry to prevent vitamin K deficiency, which can lead to hemorrhagic conditions. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and biological role of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a complex of menadione and 2-hydroxy-4,6-dimethylpyrimidine, stabilized with a bisulfite group. This modification enhances the stability and water solubility of menadione.

PropertyValueReference
CAS Number 14451-99-1[1][2][3]
Molecular Formula C₁₇H₁₈N₂O₆S[1]
Molecular Weight 378.40 g/mol [1][2]
Appearance White to pale white crystalline powder[2]
Solubility Insoluble in water[2]

Synonyms:

  • Menadione dimethyl-pyrimidinol bisulfate[3][4]

  • 4,6-Dimethylpyrimidin-2-ol 1,2,3,4-tetrahydro-2-methyl-1,4-dioxonaphthalene-2-sulphonic acid (1:1)[3][4]

  • HETRAZEEN[4]

  • MPB[5]

  • Stablized Vitamin K3[3]

  • CCRIS 7573[3][4]

  • EINECS 238-435-5[3][4]

  • UNII-63418XYJ66[4]

Synthesis

The synthesis of this compound is based on the reaction of menadione with a bisulfite salt and 2-amino-4,6-dimethylpyrimidine. The following protocol is adapted from U.S. Patent 3,328,169.

Experimental Protocol: Synthesis of this compound

Materials:

  • Menadione sodium bisulfite

  • 2-amino-4,6-dimethylpyrimidine

  • Hydrochloric acid (2 N)

  • Deionized water

Procedure:

  • Prepare a solution of 2-amino-4,6-dimethylpyrimidine (6.0 g) in 50 ml of 2 N hydrochloric acid.

  • Prepare a separate solution of menadione sodium bisulfite (15.0 g) in 30 ml of water.

  • Mix the two solutions. A white precipitate of this compound will form almost immediately.

  • Allow the mixture to stand for a period of time to ensure complete precipitation.

  • Filter the precipitate by suction.

  • Wash the collected crystals with water.

  • Dry the purified crystals at a temperature of 60°C.

Analytical Methodologies

The analysis of this compound in various matrices, particularly in animal feed, typically involves its conversion to menadione followed by chromatographic separation and detection.

Experimental Protocol: HPLC Analysis of Menadione in Feed Premixes

This protocol is a representative method for the quantitative analysis of menadione derived from its bisulfite adducts in feed premixes.

1. Sample Preparation (Extraction and Conversion):

  • Weigh a representative sample of the feed premix.

  • Add an acidic aqueous solvent mixture to the sample.

  • Agitate the mixture to extract the this compound.

  • Adjust the pH of the extract to convert the menadione bisulfite adduct to menadione.

  • Perform a liquid-liquid extraction by partitioning the menadione into a nonpolar solvent such as n-hexane.

  • Collect the organic layer containing menadione.

2. HPLC System and Conditions:

  • HPLC System: A standard high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of methanol and water. For example, an isocratic mobile phase of methanol:water (60:40, v/v) can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • DAD: Monitor the absorbance at a wavelength of 261 nm.

    • Fluorescence (with post-column reduction): Employ a post-column reactor with a reducing agent (e.g., zinc) to convert menadione to a fluorescent derivative, followed by detection at an excitation wavelength of ~336 nm and an emission wavelength of ~459 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Prepare a calibration curve using standard solutions of menadione of known concentrations.

  • Quantify the menadione concentration in the sample extract by comparing its peak area to the calibration curve.

  • Calculate the concentration of this compound in the original feed premix based on the molecular weights.

Biological Role and Mechanism of Action

This compound serves as a provitamin K3. In the body, it is converted to menadione, which then participates in the vitamin K cycle. The primary function of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues (Glu) to γ-carboxyglutamate residues (Gla) in specific proteins, known as vitamin K-dependent proteins (VKDPs).

The presence of Gla residues is essential for the calcium-binding capacity of these proteins, which is crucial for their biological activity. Key VKDPs are involved in:

  • Blood Coagulation: Factors II (prothrombin), VII, IX, and X are essential for the coagulation cascade.

  • Bone Metabolism: Osteocalcin and Matrix Gla-protein (MGP) play roles in bone mineralization and the inhibition of vascular calcification.

The Vitamin K Cycle

The vitamin K cycle is a critical salvage pathway that allows for the repeated use of vitamin K.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum cluster_1 Carboxylation of VKDPs VK_quinone Vitamin K (Quinone) VKR Vitamin K Reductase VK_quinone->VKR Reduction VK_hydroquinone Vitamin K (Hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Reduction GGCX->VK_epoxide Oxidation Gla γ-Carboxyglutamate (Gla) GGCX->Gla Carboxylation VKOR->VK_quinone VKR->VK_hydroquinone Glu Glutamate (Glu) Glu->GGCX

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Stability and Toxicology

This compound was developed to improve the stability of menadione, especially in the presence of moisture and other feed ingredients.

Stability Data Summary:

Studies have shown that the stability of vitamin K3 sources in feed premixes is influenced by factors such as temperature, humidity, and the presence of other components like choline chloride.

Vitamin K3 SourceStorage ConditionRetention after 6 monthsReference
Menadione Sodium Bisulfite (MSB)25°C / 60% RH56%[6]
Menadione Nicotinamide Bisulfite (MNB)25°C / 60% RH52%[6]
MSB40°C / 75% RH32%[6]
MNB40°C / 75% RH28%[6]

Toxicology:

CompoundRouteSpeciesLD50Reference
MenadioneOralRat500 mg/kg[1][7]
MenadioneIntraperitonealRat75 mg/kg[1][7]
MenadioneIntraperitonealMouse50 mg/kg[1]
MenadioneSubcutaneousMouse138 mg/kg[1][7]
Menadione Nicotinamide BisulfiteOralRat>5,000 mg/kg[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of menadione from a feed premix sample using HPLC.

HPLC_Workflow start Start: Feed Premix Sample extraction 1. Extraction with Acidic Aqueous Solvent start->extraction conversion 2. pH Adjustment for Conversion to Menadione extraction->conversion partition 3. Liquid-Liquid Extraction with n-Hexane conversion->partition separation 4. HPLC Separation on C18 Column partition->separation detection 5. Detection (DAD or Fluorescence) separation->detection quantification 6. Quantification using Calibration Curve detection->quantification end End: Report Concentration quantification->end

Caption: HPLC analysis workflow for menadione in feed.

References

Synthetic Vitamin K3 (Menadione): A Comprehensive Technical Review of its Synthesis and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic routes for vitamin K3 (menadione), a vital precursor in the synthesis of various vitamin K analogs. The document details key experimental methodologies, presents quantitative data for comparative analysis, and illustrates the core chemical transformations and biological signaling pathways.

Chemical Synthesis of Menadione

The industrial production of menadione (2-methyl-1,4-naphthoquinone) is dominated by the oxidation of 2-methylnaphthalene. However, several other viable synthetic strategies have been developed, offering alternative routes with varying efficiencies and environmental impacts. This section outlines the most prominent methods, providing detailed experimental protocols and comparative data.

Oxidation of 2-Methylnaphthalene

The oxidation of 2-methylnaphthalene is the most established and widely used method for menadione synthesis.[1][2] Various oxidizing agents and catalytic systems have been employed to achieve this transformation.

Table 1: Comparative Data for the Oxidation of 2-Methylnaphthalene to Menadione

Starting MaterialOxidizing AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
2-MethylnaphthaleneChromic acidAcetic acid30-651--[3]
2-MethylnaphthaleneSodium dichromateSulfuric acid--62-[4]
2-MethylnaphthaleneHydrogen peroxide (30%)Acetic acid10038695[4]
2-MethylnaphthaleneHydrogen peroxideGlacial acetic acid, MeReO₃--80-[3]
2-MethylnaphthalenePeracetic acid1% Au/HPS, Glacial acetic acid---75 (96% conversion)[5]
2-MethylnaphthaleneHydrogen peroxide (30%)Glacial acetic acid, Sulfuric acid60285.3-[6]

A solution of 2-methylnaphthalene (1 g) in acetic acid (20 ml) is prepared in a 50 ml round-bottom flask equipped with a magnetic stirrer. The reaction mixture is heated to 100°C. Upon reaching the desired temperature, hydrogen peroxide is added slowly. The reaction is maintained at 100°C for 3 hours with continuous stirring. After the reaction period, the product is analyzed.

In a 250 mL four-necked flask, 5.0 g of 2-methylnaphthalene, 120 mL of glacial acetic acid, and 2.5 mL of concentrated sulfuric acid are added. The mixture is stirred and heated to 60°C. 60 mL of 30% hydrogen peroxide is then added dropwise at a rate of 1 mL/min. After the addition is complete, the reaction is kept at temperature for 2.0 hours. The reaction mixture is then concentrated to half of its original volume and poured into approximately 200 mL of ice water, leading to the precipitation of a yellow solid. The solid is collected by suction filtration and dried to yield 2-methyl-1,4-naphthoquinone.

Oxidation of 2-Methylnaphthol

The oxidation of 2-methylnaphthol presents an alternative route that can circumvent the formation of certain byproducts associated with the oxidation of 2-methylnaphthalene.[1][5]

Table 2: Comparative Data for the Oxidation of 2-Methylnaphthol to Menadione

Starting MaterialOxidizing AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-MethylnaphtholHydrogen peroxide (60% aq.)Bromine, Sulfuric acid--90[7]
2-MethylnaphtholHydrogen peroxideFeCl₃·6H₂O, H₂Pydic, Benzylamines, tert-Amyl alcohol--55 (99% conversion)[1][5]

The oxidation of 2-methylnaphthol is carried out using 60% aqueous hydrogen peroxide with bromine and sulfuric acid as catalysts. The proposed mechanism involves an initial electrophilic bromination of the phenol, which is followed by hydrolysis facilitated by hydrogen peroxide to yield menadione.

Construction of the Naphthoquinone Ring

While less common, the construction of the naphthoquinone ring itself is an effective strategy for menadione synthesis.[1] One notable example is the Diels-Alder reaction.

cluster_reactants Reactants cluster_product Product cluster_conditions Conditions 2_methyl_1_4_benzoquinone 2-Methyl-1,4- benzoquinone Menadione Menadione (Vitamin K3) 2_methyl_1_4_benzoquinone->Menadione Diels-Alder Reaction 1_ketoxy_1_3_butadiene 1-Acetoxy-1,3-butadiene 1_ketoxy_1_3_butadiene->Menadione Catalyst LiClO4-diethyl ether

Caption: Diels-Alder synthesis of Menadione.

Synthesis of Menadione Sodium Bisulfite (MSB)

Menadione sodium bisulfite is a water-soluble derivative of menadione, enhancing its applicability in certain formulations. It is synthesized through an addition reaction between menadione and sodium bisulfite.[8][9]

Table 3: Reaction Conditions for the Synthesis of Menadione Sodium Bisulfite

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Methyl-1,4-naphthoquinoneSodium bisulfiten-Hexane404>81>98[9]
2-Methyl-1,4-naphthoquinoneSodium bisulfiteAnhydrous ethanol, Water40-45497.599.8[8]

To a 500 ml four-necked flask equipped with a stirrer and a thermometer, add 100 g of anhydrous ethanol, 120 g of a 20 wt% aqueous sodium bisulfite solution, and 34.4 g (0.2 mol) of 2-methyl-1,4-naphthoquinone. The mixture is heated to 40-45°C for 4 hours. Afterward, the reaction mixture is cooled to 0°C and allowed to crystallize for 2 hours. The resulting solid is collected by filtration to obtain menadione sodium bisulfite.

Biological Signaling Pathways of Menadione

Upon administration, synthetic menadione is not biologically active itself but serves as a provitamin.[10] It undergoes enzymatic conversion in the body to menaquinone-4 (MK-4), a biologically active form of vitamin K2.[11][12] Menadione is also a potent redox cycler, a process that can lead to the generation of reactive oxygen species (ROS) and influence cellular signaling.

Conversion of Menadione to Menaquinone-4 (MK-4)

The conversion of menadione to MK-4 is a crucial step for its biological activity. This process is catalyzed by the enzyme UBIAD1 (UbiA prenyltransferase domain-containing protein 1), which is located in the endoplasmic reticulum.[3][13]

cluster_conversion Conversion to MK-4 cluster_enzymes Enzymes Menadione Menadione (Vitamin K3) Menadiol Menadiol (Reduced K3) Menadione->Menadiol Reduction MK4 Menaquinone-4 (MK-4) Menadiol->MK4 Prenylation GGPP Geranylgeranyl pyrophosphate (GGPP) GGPP->MK4 NQO1 NQO1 NQO1->Menadione UBIAD1 UBIAD1 UBIAD1->Menadiol

Caption: Enzymatic conversion of Menadione to MK-4.

The reaction requires the reduced form of menadione, menadiol, which is produced by the action of NAD(P)H:quinone oxidoreductase 1 (NQO1).[11] UBIAD1 then catalyzes the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to menadiol, forming MK-4.[13]

Menadione-Induced Redox Cycling and ROS Generation

Menadione can undergo redox cycling, a process that generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[1][2] This process is mediated by various oxidoreductases, including NADPH-cytochrome P450 reductase.

cluster_redox Redox Cycling cluster_enzymes Enzymes Menadione Menadione Semiquinone Semiquinone Radical Menadione->Semiquinone 1e⁻ reduction Menadiol Menadiol Menadione->Menadiol 2e⁻ reduction (NQO1) Semiquinone->Menadione Oxidation O2 O₂ O2_radical O₂⁻ (Superoxide) O2->O2_radical H2O2 H₂O₂ O2_radical->H2O2 SOD P450_Reductase NADPH-Cytochrome P450 Reductase NQO1 NQO1 SOD Superoxide Dismutase

Caption: Menadione redox cycling and ROS generation.

The one-electron reduction of menadione, often catalyzed by NADPH-cytochrome P450 reductase, forms a semiquinone radical. This radical can then reduce molecular oxygen to a superoxide anion, regenerating menadione and thus continuing the cycle. The superoxide anion can be further converted to hydrogen peroxide by superoxide dismutase (SOD). In contrast, the two-electron reduction of menadione to menadiol by NQO1 is considered a detoxification pathway as it bypasses the formation of the reactive semiquinone intermediate.[14] The generation of ROS by menadione can have significant biological consequences, including the induction of oxidative stress and the modulation of signaling pathways, such as the ERK and AP-1 pathways, which can influence cell fate.[15]

References

An In-depth Technical Guide to Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of menadione dimethylpyrimidinol bisulfite (MPB), a synthetic, stabilized form of vitamin K3. It details the historical context of its discovery, driven by the need for a more stable vitamin K source in animal nutrition. The guide presents a detailed experimental protocol for its synthesis, derived from foundational patent literature. Furthermore, it compiles available physicochemical data and outlines analytical methodologies for its quantification. The core of this document delves into the established and potential mechanisms of action, focusing on its role in the vitamin K cycle and the gamma-carboxylation of proteins, as well as its influence on the Wnt signaling pathway. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Discovery and History

This compound (MPB) emerged from the necessity for a stable, water-soluble form of vitamin K for use in animal feed. Menadione (vitamin K3) itself, and its early derivative, menadione sodium bisulfite (MSB), demonstrated significant instability in the presence of moisture, heat, and certain feed ingredients. This instability led to a loss of vitamin K activity, creating a demand for a more robust alternative.

The development of MPB is detailed in U.S. Patent 3,328,169, filed in 1963. The invention, credited to Jan B. Nanninga, describes the creation of novel bisulfite adducts of menadione with weakly basic organic compounds, including a substituted pyrimidine (2-hydroxy-4,6-dimethylpyrimidine). The resulting compound, MPB, was found to be significantly more stable and less soluble in water than MSB, making it a superior option for feed fortification.[1][2] This improved stability is attributed to the formation of a stable adduct that protects the menadione molecule from degradation.[1] MPB contains approximately 45.6% menadione and 32.6% dimethylpyrimidinol.[1][2] Today, MPB is a widely used source of vitamin K in the animal feed industry, particularly for poultry and swine.

Physicochemical Properties

Detailed physicochemical data for this compound is not as readily available as for its precursor, menadione. However, based on patent information and related literature, the following properties can be summarized.

PropertyValue/DescriptionReference
Chemical Name This compound
Molecular Formula C₁₇H₁₈N₂O₆S[3]
Appearance White crystalline powder[4]
Menadione Content ~45.6%[1][2]
Dimethylpyrimidinol Content ~32.6%[1][2]
Water of Crystallization None[5]
Solubility in Water Slightly soluble[4]
Stability More stable than Menadione Sodium Bisulfite (MSB) in the presence of heat and moisture.[1]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the experimental examples provided in U.S. Patent 3,328,169.[4]

Objective: To synthesize a stable menadione bisulfite adduct with 2-hydroxy-4,6-dimethylpyrimidine.

Materials:

  • Menadione sodium bisulfite (MSB)

  • 2-hydroxy-4,6-dimethylpyrimidine

  • Hydrochloric acid (HCl), 2 N

  • Water

Procedure:

  • Prepare a solution of 2-hydroxy-4,6-dimethylpyrimidine by dissolving it in 2 N hydrochloric acid.

  • Prepare a separate aqueous solution of menadione sodium bisulfite.

  • Mix the two solutions.

  • A white precipitate of this compound will form almost immediately.

  • Allow the mixture to stand for some time to ensure complete precipitation.

  • Filter the precipitate by suction.

  • Wash the precipitate with water.

  • Dry the resulting white crystals at 60°C.

Expected Yield: The patent reports a yield of 9.1 grams of MPB from 9.3 grams of MSB.[4]

Product Characteristics: The final product is described as white crystals, slightly soluble in water, with a saturated aqueous solution having a pH lower than 4.5 and a moisture content of less than 1%.[4]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification MSB Menadione Sodium Bisulfite Solution Mix Mixing of Solutions MSB->Mix Pyrimidine 2-hydroxy-4,6-dimethylpyrimidine Solution in HCl Pyrimidine->Mix Precipitation Precipitation of MPB Mix->Precipitation Filter Filtration Precipitation->Filter Wash Washing with Water Filter->Wash Dry Drying at 60°C Wash->Dry Product Menadione Dimethylpyrimidinol Bisulfite (MPB) Dry->Product Vitamin_K_Cycle cluster_carboxylation Carboxylation Reaction VK_quinone Vitamin K quinone VK_hydroquinone Vitamin K hydroquinone (active form) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K epoxide VK_hydroquinone->VK_epoxide GGCX GGCX γ-glutamyl carboxylase VK_hydroquinone->GGCX VK_epoxide->VK_quinone VKOR Glu Glutamate (Glu) residues Gla γ-carboxyglutamate (Gla) residues GGCX->Gla VKOR Vitamin K epoxide reductase (VKOR) Glu->Gla CO₂ Wnt_Signaling_Pathway cluster_no_wnt No Wnt Signal cluster_wnt Wnt Signal Present Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Receptor Frizzled/LRP Receptor Wnt->Receptor Receptor->Destruction_Complex Inhibition beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Gene_Transcription Gene Transcription (Cell Proliferation) TCF_LEF->Gene_Transcription Menadione Menadione Menadione->beta_catenin_stable Suppression

References

An In-depth Technical Guide on the Role of Menadione Dimethylpyrimidinol Bisulfite in Blood Coagulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Menadione Dimethylpyrimidinol Bisulfite (MPB) is a synthetic, water-soluble derivative of menadione, also known as vitamin K3. It serves as a potent and stable source of vitamin K activity, playing a crucial role in the physiological process of blood coagulation. This technical guide provides a comprehensive overview of the mechanism of action of MPB, its function in the vitamin K cycle, and its impact on coagulation factors. The document includes quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key biological pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of therapeutic agents related to hemostasis and thrombosis.

Introduction to this compound (MPB)

This compound is a synthetic compound that provides the biological activity of vitamin K.[1] It is a stabilized form of menadione (2-methyl-1,4-naphthoquinone), which is the core structure of all K vitamins.[2][3] The addition of the dimethylpyrimidinol bisulfite group enhances the stability and water solubility of menadione, making it suitable for use as a nutritional supplement in animal feed to prevent vitamin K deficiency.[1][3]

Mechanism of Action in Blood Coagulation

The primary role of MPB in blood coagulation is to serve as a precursor to the biologically active form of vitamin K, menaquinone-4 (MK-4).[4] Once administered, MPB releases menadione, which is then converted to MK-4 in tissues.[4] This active form is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[5]

The GGCX enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins to form γ-carboxyglutamate (Gla) residues.[5] This carboxylation is critical for the biological activity of several coagulation factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X.[2][6] The Gla residues enable these clotting factors to bind calcium ions, which is a necessary step for their interaction with phospholipid surfaces and subsequent activation in the coagulation cascade.[6]

The Vitamin K Cycle and MPB

MPB, through its conversion to menadione, participates in the vitamin K cycle, a critical metabolic pathway for maintaining a sufficient supply of the active form of vitamin K.

  • Conversion to Active Form: Menadione released from MPB is first reduced to menadiol (the hydroquinone form of K3). This reduction is facilitated by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Cofactor for γ-Glutamyl Carboxylase (GGCX): The reduced form of vitamin K (vitamin K hydroquinone) acts as a cofactor for GGCX, enabling the carboxylation of glutamate residues on the coagulation factor precursors.[5]

  • Regeneration by VKOR: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to the quinone form, which can be further reduced to the active hydroquinone form, thus completing the cycle.[7]

Quantitative Data on the Efficacy of MPB

The procoagulant activity of MPB has been quantified in various studies, primarily through the measurement of prothrombin time (PT), a key indicator of the functionality of the extrinsic and common coagulation pathways.

ParameterSpeciesDosage of Menadione from MPB (µg/kg of diet)Effect on Prothrombin Time (seconds)Reference
Prothrombin TimeYoung Chicks0~35[8]
100~25[8]
200~20[8]
400~15[8]

Table 1: Dose-dependent effect of Menadione from MPB on Prothrombin Time in young chicks fed a vitamin K-deficient diet. Prothrombin time decreased linearly as the dose of menadione increased from 0 to 400 µg/kg.[8]

Detailed Experimental Protocols

In Vivo Model: Induction of Vitamin K Deficiency in Rodents

A common method to study the efficacy of vitamin K analogs like MPB is to first induce a state of vitamin K deficiency in an animal model.

Objective: To create a vitamin K-deficient state in rats to subsequently evaluate the procoagulant activity of MPB.

Materials:

  • Male Wistar rats (8 weeks old)[9]

  • Vitamin K-deficient diet[10]

  • Gentamicin solution (for intragastric administration)[10]

  • Warfarin solution (for subcutaneous injection, as an alternative method)[9]

  • Vitamin K1 solution (as a control and for rescue)[9][10]

  • Standard laboratory animal housing and care facilities

Protocol:

  • Acclimatization: House the rats in a controlled environment for at least one week with a standard diet and water ad libitum.

  • Induction of Deficiency (Diet and Antibiotic Method):

    • Switch the rats to a vitamin K-deficient diet.[10]

    • Administer gentamicin (30 mg/kg) intragastrically daily to suppress gut microflora that synthesize vitamin K.[10]

    • Continue this regimen for 14 to 28 days. The 28-day model is reported to induce serious deficiencies in vitamin K and vitamin K-dependent coagulation factors.[1][10]

  • Induction of Deficiency (Warfarin Method - for subclinical deficiency):

    • Administer warfarin subcutaneously at a dose of 150 mg/kg body weight daily.[9]

    • Concurrently, provide oral supplementation with vitamin K1 at a dose of 22.5 mg/kg body weight per day to prevent severe bleeding while inducing a subclinical deficiency state.[9]

  • Confirmation of Deficiency:

    • Collect blood samples at baseline and at various time points during the induction period.

    • Measure Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) to confirm coagulopathy. A significant prolongation of PT and aPTT indicates vitamin K deficiency.[10]

    • Optionally, measure the activity of individual coagulation factors (II, VII, IX, X).[10]

  • Administration of Test Compound (MPB):

    • Once deficiency is established, administer MPB at various doses (e.g., orally or via injection).

    • Collect blood samples at different time points after MPB administration.

    • Analyze the samples for changes in PT, aPTT, and coagulation factor activity to assess the procoagulant effect of MPB.

In Vitro Coagulation Assays

Principle: The PT test evaluates the extrinsic and common pathways of coagulation. It measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium.

Materials:

  • Automated coagulometer

  • Platelet-poor plasma (PPP) from test subjects

  • PT reagent (containing tissue factor and phospholipids)

  • Calcium chloride solution (0.025 M)

  • Control plasmas (normal and abnormal)

Protocol:

  • Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 ratio of blood to anticoagulant).[11] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[12]

  • Assay Procedure (Automated):

    • Pre-warm the PT reagent and calcium chloride to 37°C.

    • Pipette 50 µL of the plasma sample into a cuvette.

    • Incubate the plasma at 37°C for a specified time (e.g., 3 minutes).

    • Add 100 µL of the pre-warmed PT reagent to the cuvette.

    • The coagulometer will automatically dispense calcium chloride to initiate the reaction and will detect the formation of a fibrin clot, recording the time in seconds.

Principle: The aPTT test assesses the intrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica, ellagic acid), a partial thromboplastin reagent (phospholipids), and calcium.

Materials:

  • Automated coagulometer

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution (0.025 M)

  • Control plasmas (normal and abnormal)

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.[2]

  • Assay Procedure (Automated):

    • Pipette 50 µL of the plasma sample into a cuvette.

    • Add 50 µL of the aPTT reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for the activation of contact factors.[2]

    • The coagulometer will then add 50 µL of pre-warmed calcium chloride to initiate clotting.

    • The time to clot formation is measured in seconds.[2]

Mandatory Visualizations

Signaling Pathway: The Vitamin K Cycle and MPB's Role

Vitamin_K_Cycle cluster_MPB MPB Administration cluster_Coagulation Coagulation Cascade MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Menadione Menadione (K3) MPB->Menadione Release Menadiol Menadiol (K3H2) Menadione->Menadiol Reduction (NQO1) VKH2 Vitamin K Hydroquinone (Active) Menadiol->VKH2 Conversion to active form (MK-4) VK_quinone Vitamin K Quinone VK_quinone->VKH2 Reduction VK_epoxide Vitamin K Epoxide VKH2->VK_epoxide Oxidation Precursors Inactive Coagulation Factors (II, VII, IX, X) (Glu residues) VKH2->Precursors VK_epoxide->VK_quinone Reduction (VKORC1) Active_Factors Active Coagulation Factors (Gla residues) Precursors->Active_Factors Carboxylation (GGCX) Clot Fibrin Clot Active_Factors->Clot Leads to

Caption: The role of MPB in the Vitamin K cycle and coagulation.

Experimental Workflow: Assessing Procoagulant Activity of MPB

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Coagulation Analysis start Start induction Induce Vitamin K Deficiency in Animal Model (e.g., Rat) start->induction confirmation Confirm Deficiency (Baseline PT/aPTT Measurement) induction->confirmation control Control Group (Vehicle) confirmation->control mpb_group MPB Treatment Group (Varying Doses) confirmation->mpb_group blood_collection Blood Sample Collection (Time course) control->blood_collection mpb_group->blood_collection pt_assay Prothrombin Time (PT) Assay blood_collection->pt_assay aptt_assay aPTT Assay blood_collection->aptt_assay factor_assay Factor Activity Assays (Optional) blood_collection->factor_assay data_analysis Data Analysis and Comparison pt_assay->data_analysis aptt_assay->data_analysis factor_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating MPB's procoagulant effects in vivo.

Conclusion

This compound is a crucial compound in the context of vitamin K-dependent coagulation. Its role as a stable and bioavailable source of menadione allows for the efficient synthesis of active vitamin K, which is indispensable for the activation of key clotting factors. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and applications of MPB in hemostasis and related fields. The visual diagrams of the signaling pathway and experimental workflow serve as clear and concise tools for understanding the complex mechanisms and methodologies involved in the study of this compound.

References

An In-depth Technical Guide on the Cellular Uptake and Conversion of Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Dimethylpyrimidinol Bisulfite (MDB) is a synthetic, water-soluble pro-vitamin K3 compound utilized primarily as a nutritional supplement in animal feed. Its biological activity is contingent upon its cellular uptake and subsequent intracellular conversion to menadione (Vitamin K3). This guide provides a comprehensive overview of the current understanding of these processes, detailing the metabolic pathways, relevant signaling cascades, and the experimental methodologies used for their investigation. While quantitative data specifically for MDB remains limited in publicly accessible literature, this document compiles and extrapolates from studies on closely related menadione derivatives to offer a robust framework for researchers.

Introduction

This compound (MDB) is a stabilized form of menadione, designed to enhance its solubility and stability in formulations.[1] As a pro-vitamin, MDB itself is biologically inert. Its therapeutic and physiological effects are realized after it enters the cell and is converted into its active form, menadione. Menadione plays a crucial role as a precursor to menaquinone-4 (MK-4), a form of vitamin K2, which is essential for the γ-carboxylation of glutamate residues in proteins involved in blood coagulation and bone metabolism.[2] Furthermore, menadione is known to induce cellular stress through the generation of reactive oxygen species (ROS), impacting various signaling pathways. This dual role as a vitamin K precursor and a redox-active compound makes it a subject of interest in both nutrition and pharmacology.

Cellular Uptake of this compound

The precise mechanisms governing the cellular uptake of MDB have not been extensively elucidated in published research. However, based on its chemical structure as a water-soluble bisulfite adduct, it is hypothesized to be transported across the cell membrane via transporters for organic anions or other small water-soluble molecules. Once inside the cell, it is readily converted to menadione.

Table 1: Factors Influencing General Cellular Uptake

ParameterInfluence on UptakePotential Relevance for MDB
Concentration Uptake generally increases with extracellular concentration until transport mechanisms are saturated.The rate of MDB uptake is expected to be dose-dependent.
Temperature Active transport and endocytosis are energy-dependent and thus temperature-sensitive.Uptake is likely reduced at lower temperatures (e.g., 4°C), suggesting an active process.
Cell Type Expression levels of transporters vary between cell types, leading to differential uptake.Tissues with high metabolic activity or specific transporter expression may exhibit higher MDB uptake.
pH The charge state of the molecule can be influenced by extracellular pH, affecting transport.Changes in extracellular pH could potentially modulate MDB uptake.

Intracellular Conversion of MDB to Menadione

The conversion of MDB to menadione is a critical step for its biological activity. This conversion is believed to occur through the cleavage of the bisulfite group, releasing the active menadione molecule. This process is likely facilitated by the intracellular reducing environment and potentially by enzymatic activity.

Table 2: Quantitative Data on the Conversion of Menadione Sodium Bisulfite (MSB) to Menadione

Note: This data is for Menadione Sodium Bisulfite (MSB), a closely related compound, and is presented as a proxy due to the lack of specific data for MDB.

ParameterValueExperimental ConditionsSource
Conversion Rate >97.1%Conversion of MSB to Menadione using sodium carbonate at pH 11.3, followed by extraction and spectrophotometric analysis.[3]
Recovery of Menadione from MSB 95.3% - 104.0%Spectrophotometric determination after chemical conversion.[3]

This chemical conversion data suggests that the release of menadione from its bisulfite adduct is a highly efficient process under appropriate conditions. It is plausible that similar high efficiency is achieved intracellularly.

Experimental Protocols

Protocol for Quantifying Cellular Uptake (Hypothetical, based on general methods)

This protocol is a generalized approach for measuring the cellular uptake of a water-soluble compound like MDB and would require optimization.

  • Cell Culture: Plate cells of interest (e.g., HepG2, A549) in 24-well plates and grow to 80-90% confluency.

  • Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of MDB (e.g., 1, 10, 50 µM). Incubate for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C. To distinguish between active and passive transport, a parallel experiment can be run at 4°C.

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove extracellular MDB. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Indirect Method (Menadione Detection): Since MDB is rapidly converted, measure the intracellular concentration of menadione.

    • HPLC Analysis: Use a validated HPLC method to separate and quantify menadione in the cell lysate.[4][5]

      • Column: C18 or C8 reverse-phase column.

      • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

      • Detection: UV or fluorescence detection.

    • Flow Cytometry (for fluorescent analogs): If a fluorescently labeled MDB analog is available, cellular uptake can be quantified by measuring the increase in cell fluorescence over time.[6][7]

Protocol for Measuring Intracellular Conversion of MDB to Menadione

This protocol aims to determine the rate and efficiency of MDB conversion to menadione within cells.

  • Cell Culture and Treatment: Follow the same procedure as in the uptake protocol (Section 4.1).

  • Time-Course Analysis: At various time points after MDB addition, lyse the cells.

  • Sample Preparation: Immediately after lysis, process the samples to prevent further conversion or degradation. This may involve protein precipitation with a solvent like acetonitrile.

  • HPLC Analysis: Use HPLC to simultaneously quantify the intracellular concentrations of both MDB and menadione. This would likely require a hydrophilic interaction liquid chromatography (HILIC) method for the polar MDB and a reverse-phase method for the less polar menadione, or a method capable of separating both.[8][9]

  • Calculation of Conversion Rate: The rate of conversion can be calculated by monitoring the decrease in MDB concentration and the corresponding increase in menadione concentration over time.

Signaling Pathways Modulated by Menadione

The conversion of MDB to menadione leads to the generation of reactive oxygen species (ROS) through redox cycling.[10][11] This increase in intracellular ROS acts as a signaling event, activating several key cellular pathways, including the NF-κB and MAPK (ERK, JNK) pathways.

Menadione-Induced ROS and NF-κB Signaling

Menadione-induced oxidative stress can lead to the activation of the transcription factor NF-κB.[12] NF-κB plays a critical role in inflammation, immunity, and cell survival.

Menadione_NFkB_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus MDB Menadione Dimethylpyrimidinol Bisulfite (MDB) Menadione Menadione MDB->Menadione Intracellular Conversion ROS Reactive Oxygen Species (ROS) Menadione->ROS Redox Cycling IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Target Gene Expression (e.g., Pro-inflammatory cytokines) NFkB_n->Genes Induces Transcription

Caption: Menadione-induced NF-κB activation pathway.

Menadione-Induced ROS and MAPK (ERK/JNK) Signaling

Menadione-generated ROS also activates the mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[13][14] The balance between ERK and JNK activation can determine cell fate, with prolonged JNK activation often leading to apoptosis.

Menadione_MAPK_Pathway Menadione Menadione ROS Reactive Oxygen Species (ROS) Menadione->ROS Redox Cycling ASK1 ASK1 ROS->ASK1 MEKK1 MEKK1 ROS->MEKK1 Ras Ras ROS->Ras MKK4_7 MKK4/7 ASK1->MKK4_7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Survival Cell Survival & Proliferation ERK1_2->Survival

Caption: Menadione-induced MAPK (JNK and ERK) signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of MDB.

Experimental_Workflow start Start: Cell Culture treatment Treat cells with MDB (dose- and time-response) start->treatment uptake_analysis Cellular Uptake Analysis (HPLC, Flow Cytometry) treatment->uptake_analysis conversion_analysis Conversion Analysis (HPLC) treatment->conversion_analysis ros_measurement ROS Measurement (e.g., DCFDA assay) treatment->ros_measurement cell_viability Cell Viability Assay (MTT, Trypan Blue) treatment->cell_viability end Data Analysis & Conclusion uptake_analysis->end conversion_analysis->end western_blot Western Blot Analysis (p-ERK, p-JNK, IκBα) ros_measurement->western_blot gene_expression Gene Expression Analysis (qPCR for target genes) western_blot->gene_expression gene_expression->end cell_viability->end

Caption: Experimental workflow for MDB cellular studies.

Conclusion

This compound serves as a water-soluble pro-drug for menadione, whose biological effects are initiated upon cellular uptake and intracellular conversion. While direct quantitative data on these initial processes for MDB are sparse, the subsequent activation of ROS-dependent signaling pathways, such as NF-κB and MAPK, by the released menadione is well-documented. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the specific kinetics and mechanisms of MDB in various cellular contexts. Future studies are warranted to fill the existing knowledge gaps regarding the precise transporters involved in MDB uptake and the enzymatic machinery responsible for its intracellular conversion. Such research will be invaluable for optimizing its use in both nutritional and therapeutic applications.

References

Menadione Dimethylpyrimidinol Bisulfite (MPB) as a Provitamin K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione dimethylpyrimidinol bisulfite (MPB), a synthetic, water-soluble derivative of menadione (Vitamin K3), serves as a potent provitamin K in animal nutrition. This technical guide provides an in-depth analysis of MPB, focusing on its mechanism of action, efficacy, and the experimental protocols used to validate its function. Through a comprehensive review of key studies, this document summarizes quantitative data on its biological activity in swine and poultry, details the methodologies of pivotal experiments, and presents visual diagrams of its metabolic pathway and experimental workflows. This guide is intended to be a core resource for researchers, scientists, and professionals in drug development investigating vitamin K metabolism and its applications.

Introduction

Vitamin K is an essential fat-soluble vitamin crucial for the synthesis of proteins required for blood coagulation and bone metabolism. While naturally occurring forms include phylloquinone (K1) from plants and menaquinones (K2) from bacterial synthesis, synthetic forms like menadione (K3) are widely used as dietary supplements, particularly in animal feed. Menadione itself is not biologically active but acts as a provitamin, being converted in the body to the active form, menaquinone-4 (MK-4).

This compound (MPB) is a stabilized, water-soluble form of menadione. Its enhanced stability and bioavailability make it a preferred choice for inclusion in animal feed to prevent vitamin K deficiency, which can lead to hemorrhagic conditions. This guide delves into the technical details of MPB's function as a provitamin K, providing the scientific community with a consolidated resource of quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a salt formed between menadione bisulfite and 2-hydroxy-4,6-dimethylpyrimidine. The addition of the bisulfite and dimethylpyrimidinol moieties to the menadione core enhances its stability and water solubility.

  • Chemical Name: 2-hydroxy-4,6-dimethylpyrimidinol salt of 2,3-dihydro-2-methyl-1,4-naphthoquinone-2-sulfonic acid

  • Molecular Formula: C₁₇H₁₈N₂O₆S

  • Synonyms: Hetrazeen, Menadione dimethyl-pyrimidinol bisulfate

Mechanism of Action: Biotransformation to Menaquinone-4 (MK-4)

The biological activity of MPB is dependent on its conversion to menaquinone-4 (MK-4), the primary form of vitamin K stored in animal tissues. This biotransformation is a multi-step process.

First, it is proposed that MPB undergoes hydrolysis in the gastrointestinal tract or within the enterocytes, releasing menadione. Menadione is then absorbed and transported to various tissues.

In the tissues, menadione is converted to MK-4 through a prenylation reaction catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1). This enzyme transfers a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the menadione molecule, forming MK-4.

MK-4 then acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on specific vitamin K-dependent proteins. These Gla residues are essential for the calcium-binding capacity of these proteins, enabling their biological activity in blood coagulation and bone metabolism.

G cluster_ingestion Gastrointestinal Tract / Enterocyte cluster_tissue Tissue Cell (e.g., Hepatocyte) cluster_coagulation Vitamin K Cycle & Coagulation Cascade MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Menadione_released Menadione (Released) MPB->Menadione_released Hydrolysis Menadione_tissue Menadione Menadione_released->Menadione_tissue Absorption & Transport MK4 Menaquinone-4 (MK-4) (Active Vitamin K) Menadione_tissue->MK4 Prenylation GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->MK4 UBIAD1 UBIAD1 Enzyme UBIAD1->Menadione_tissue GGCX Gamma-glutamyl carboxylase (GGCX) MK4->GGCX Cofactor Precursor_Proteins Inactive Vitamin K-Dependent Coagulation Factors (e.g., Prothrombin) GGCX->Precursor_Proteins Active_Proteins Active Coagulation Factors (with Gla residues) Precursor_Proteins->Active_Proteins Carboxylation Blood_Clot Blood Clot Formation Active_Proteins->Blood_Clot

Figure 1: Metabolic Pathway of MPB to Active Vitamin K.

Efficacy of this compound

The efficacy of MPB as a source of vitamin K has been demonstrated in several studies, primarily in swine and poultry, where vitamin K deficiency can lead to significant health issues and economic losses. The primary measure of vitamin K activity is the prothrombin time, which is the time it takes for blood plasma to clot. A longer prothrombin time indicates a vitamin K deficiency.

Efficacy in Swine

A key study by Seerley et al. (1976) evaluated the efficacy of MPB in growing swine. In this experiment, pigs were fed a diet containing an anticoagulant, pivalyl, to induce a vitamin K deficiency, and then supplemented with varying levels of MPB.

Table 1: Efficacy of MPB on Prothrombin Time in Swine

Treatment Group (mg MPB/kg diet)Prothrombin Time (seconds)
0.0 (Pivalyl only)No Clotting
1.1> 300
2.2240
4.4180
8.8152

Data extracted from Seerley et al. (1976).

The results clearly demonstrate that increasing levels of MPB in the diet progressively decreased prothrombin time, indicating a dose-dependent improvement in blood coagulation.

Efficacy in Poultry

The high biological activity of MPB has also been well-established in chicks. Studies by Griminger (1965) and Charles and Day (1968) compared the efficacy of MPB to other forms of menadione.

Table 2: Relative Vitamin K Activity of Menadione Sources in Chicks

Menadione SourceRelative Potency (compared to MSBC)
Menadione Sodium Bisulfite Complex (MSBC)1.0
This compound (MPB)~2.0

Data synthesized from Griminger (1965) and Charles and Day (1968).

These studies consistently showed that MPB is approximately twice as potent as Menadione Sodium Bisulfite Complex (MSBC) in promoting blood coagulation in chicks.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies cited.

Swine Efficacy Study (Seerley et al., 1976)
  • Objective: To determine the efficacy of MPB as a vitamin K source in growing swine.

  • Animals: Crossbred pigs, weaned at 3 weeks of age.

  • Experimental Design:

    • Pigs were placed on a basal corn-soybean meal diet.

    • A vitamin K deficiency was induced by adding 1.1 mg/kg of the anticoagulant pivalyl to the diet.

    • Pigs were then randomly assigned to treatment groups receiving 0, 1.1, 2.2, 4.4, or 8.8 mg of MPB per kg of diet.

  • Data Collection:

    • Blood samples were collected via anterior vena cava puncture.

    • Prothrombin time was determined on citrated plasma.

  • Prothrombin Time Assay:

    • 0.1 ml of plasma was pipetted into a test tube.

    • The tube was placed in a 37°C water bath.

    • 0.2 ml of thromboplastin-calcium chloride reagent was added.

    • The time required for a fibrin clot to form was recorded.

G cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Weaning Pigs weaned at 3 weeks Basal_Diet Fed basal corn-soybean meal diet Weaning->Basal_Diet Induction Vitamin K deficiency induced (1.1 mg/kg pivalyl) Basal_Diet->Induction Group0 0 mg/kg MPB Induction->Group0 Group1 1.1 mg/kg MPB Induction->Group1 Group2 2.2 mg/kg MPB Induction->Group2 Group3 4.4 mg/kg MPB Induction->Group3 Group4 8.8 mg/kg MPB Induction->Group4 Blood_Sample Blood collection (anterior vena cava) Group0->Blood_Sample Group1->Blood_Sample Group2->Blood_Sample Group3->Blood_Sample Group4->Blood_Sample PT_Assay Prothrombin Time Assay Blood_Sample->PT_Assay

Figure 2: Workflow for Swine Efficacy Study.
Chick Bioassay for Vitamin K Activity (Griminger, 1965; Charles and Day, 1968)

  • Objective: To determine the relative biopotency of different menadione sources.

  • Animals: Day-old male broiler chicks.

  • Experimental Design:

    • Chicks were fed a vitamin K-deficient basal diet for a depletion period (typically 7-10 days).

    • An anticoagulant stressor (e.g., sulfaquinoxaline) was often included in the diet to exacerbate the deficiency.

    • Chicks were then allocated to treatment groups and fed the basal diet supplemented with graded levels of the different menadione sources (e.g., MPB and MSBC).

  • Data Collection:

    • Blood was collected via cardiac puncture.

    • Prothrombin time was measured on the plasma.

  • Prothrombin Time Assay: A one-stage prothrombin time test was typically used, similar to the swine protocol, but often with chicken-specific thromboplastin.

G cluster_treatments Supplemented Diets Start Day-old chicks Depletion Vitamin K-deficient diet (7-10 days) Start->Depletion Stressor Optional: Add anticoagulant stressor to diet Depletion->Stressor Allocation Allocate to treatment groups Stressor->Allocation MPB_group Graded levels of MPB Allocation->MPB_group MSBC_group Graded levels of MSBC Allocation->MSBC_group Analysis Blood collection and Prothrombin Time Assay MPB_group->Analysis MSBC_group->Analysis

Figure 3: General Workflow for Chick Bioassay.

Safety and Regulation

This compound is regulated as a food additive for use in animal feed. For example, in the United States, the Code of Federal Regulations (21 CFR 573.620) permits its use as a nutritional supplement for the prevention of vitamin K deficiency in chicken and turkey feed at a level not to exceed 2 grams per ton of complete feed, and in the feed of growing and finishing swine at a level not to exceed 10 grams per ton of complete feed.[1]

Safety studies in target animals have shown a wide margin of safety. High levels of MPB (e.g., 2,253 mg/kg of diet) fed to broiler chicks produced no toxic effects, and daily gains and feed efficiency were not different from control groups.

Conclusion

This compound is a highly effective and safe source of provitamin K for use in animal nutrition. Its superior stability and bioavailability, particularly when compared to other menadione derivatives, make it a valuable tool for preventing vitamin K deficiencies in livestock. The conversion of the menadione moiety of MPB to the biologically active MK-4 is a well-established metabolic pathway, ensuring its efficacy in supporting the synthesis of vitamin K-dependent proteins crucial for hemostasis and bone health. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and application of MPB in animal health and nutrition.

References

Unveiling the Off-Target Landscape of Menadione Dimethylpyrimidinol Bisulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Dimethylpyrimidinol Bisulfite (MDPB), a synthetic, water-soluble derivative of menadione (Vitamin K3), is primarily utilized as a source of vitamin K in animal feed.[1] While its on-target activity in promoting blood coagulation is well-established, a comprehensive understanding of its potential off-target effects is crucial for a complete safety and pharmacological assessment. This technical guide delves into the off-target profile of MDPB, drawing largely from studies on its active moiety, menadione. The core off-target mechanism identified is the induction of oxidative stress through redox cycling, leading to a cascade of cellular events including cytotoxicity, genotoxicity, and modulation of critical signaling pathways. This document provides a detailed overview of these effects, supported by quantitative data, experimental protocols, and visual representations of the implicated molecular pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

Menadione, the foundational structure of MDPB, is a synthetic naphthoquinone that can be converted in vivo to the active form of vitamin K2.[2] Its bisulfite derivatives, including MDPB, were developed to enhance stability and water solubility for applications such as animal nutrition.[1] However, the quinone structure of menadione also predisposes it to redox cycling, a process that generates reactive oxygen species (ROS) and is central to its off-target effects.[3][4] This guide will explore the downstream consequences of this ROS production, providing a technical framework for evaluating the off-target pharmacology and toxicology of MDPB.

Core Off-Target Mechanism: Oxidative Stress via Redox Cycling

The primary off-target effect of menadione, and by extension MDPB, is the induction of oxidative stress. This occurs through a process known as redox cycling.

Mechanism of Redox Cycling:

  • One-Electron Reduction: Menadione is reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone radical.

  • ROS Generation: In the presence of molecular oxygen, the semiquinone radical donates an electron to oxygen, forming a superoxide anion (O₂⁻•) and regenerating the parent menadione molecule.

  • Amplification: This cycle can repeat, leading to a continuous and amplified production of superoxide anions.

  • Downstream ROS: Superoxide anions can be converted to other reactive species, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), further contributing to cellular oxidative stress.

This sustained production of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.

Menadione Menadione Semiquinone Semiquinone Radical Menadione->Semiquinone Reduction Semiquinone->Menadione Oxidation Superoxide Superoxide Anion (O₂⁻•) Semiquinone->Superoxide + O₂ Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Reductases->Menadione Oxygen O₂ Oxygen->Semiquinone ROS Other ROS (H₂O₂, •OH) Superoxide->ROS CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->CellularDamage

Caption: Menadione Redox Cycling and ROS Production.

Quantitative Data on Off-Target Effects

The following tables summarize quantitative data on the toxicity of menadione and its derivatives. It is important to note that specific data for MDPB is limited, and much of the available information pertains to menadione or other bisulfite forms.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50Reference
MenadioneRatIntravenous25-150 mg/kg (dose-dependent lesions)[5]
MenadioneMouseOral500 mg/kg[4]
Menadione Nicotinamide BisulfiteRatOral>5,000 mg/kg[6]
This compoundChicken, TurkeyOral (in feed)Max level: 2 g/ton [3]
This compoundSwineOral (in feed)Max level: 10 g/ton [3]

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
MenadioneH4IIERat Hepatocellular Carcinoma25
MenadioneMultidrug-Resistant LeukemiaLeukemia13.5 ± 3.6
MenadioneParental LeukemiaLeukemia18 ± 2.4
MenadioneMia PaCa-2Pancreatic Carcinoma6.2
MenadioneDU-145Prostate Carcinoma15.8

Impact on Cellular Signaling Pathways

Menadione-induced oxidative stress can modulate several key signaling pathways, leading to diverse cellular responses ranging from adaptation to apoptosis.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses, as well as cell survival. Menadione has been shown to have a dual effect on this pathway.

  • Activation: Low, non-toxic concentrations of menadione can activate NF-κB, which may represent a pro-survival response to oxidative stress.

  • Inhibition: At higher concentrations, or in specific contexts, menadione can inhibit NF-κB activation, potentially contributing to its anti-inflammatory and pro-apoptotic effects.

cluster_nucleus Nucleus Menadione Menadione ROS ROS Menadione->ROS IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Inhibition leads to activation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Degradation of IκB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_active->Gene_Expression Nucleus->Gene_Expression Menadione Menadione ROS ROS Menadione->ROS ASK1 ASK1 ROS->ASK1 Activates Raf Raf ROS->Raf Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Survival Cell Survival & Proliferation ERK1_2->Survival cluster_workflow MTT Assay Workflow A 1. Seed Cells B 2. Treat with MDPB A->B C 3. Add MTT Reagent B->C D 4. Incubate C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F

References

Methodological & Application

Application Note: Quantification of Menadione Dimethylpyrimidinol Bisulfite (MDB) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Menadione Dimethylpyrimidinol Bisulfite (MDB), a synthetic vitamin K3 analog. The described protocol is adapted from established methods for related menadione salts and is suitable for the determination of MDB in bulk drug substances and pharmaceutical formulations. This document provides a comprehensive experimental protocol, data presentation in a tabular format, and a visual representation of the analytical workflow.

Introduction

Menadione and its derivatives, collectively known as vitamin K3, are essential for various biological processes. This compound (MDB) is a stabilized form of menadione, offering improved solubility and stability, making it a valuable compound in pharmaceutical and veterinary applications. Accurate and precise quantification of MDB is critical for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of vitamin K analogs due to its high resolution, sensitivity, and specificity.[1] This application note presents a detailed HPLC method for the quantification of MDB.

Experimental Protocol

This protocol is based on a zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) method, which is well-suited for polar compounds like MDB.[2]

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • ZIC-HILIC column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound (MDB) reference standard.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Glacial acetic acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions

ParameterCondition
Column ZIC-HILIC (250 mm × 4.6 mm, 5 µm)
Mobile Phase 0.2 M Ammonium Acetate Buffer : Acetonitrile (15:85, v/v), pH adjusted to 5.7 with glacial acetic acid
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Column Temperature 25 °C[2]
Detection Wavelength 263 nm
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • 0.2 M Ammonium Acetate Buffer: Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 0.2 M solution. Adjust the pH to 5.7 using glacial acetic acid.

  • Mobile Phase: Mix the 0.2 M ammonium acetate buffer and acetonitrile in a 15:85 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of MDB reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing MDB, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of a related compound, menadione sodium bisulfite, using a similar HPLC method. This data is provided for illustrative purposes and to indicate the expected performance of the method.[3]

ParameterValue
Linearity Range 0.12 - 0.26 µg/mL
Correlation Coefficient (r) > 0.998
Limit of Detection (LOD) 0.005 µg/mL[3]
Limit of Quantification (LOQ) 0.06 µg/mL[3]
Accuracy (Recovery) 98.5% - 100.5%[3]
Precision (RSD%) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:Buffer) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system prep_std Prepare Standard Solutions inject Inject Samples and Standards prep_std->inject prep_sample Prepare Sample Solutions prep_sample->inject hplc_system->inject detect UV Detection at 263 nm inject->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify MDB Concentration calibrate->quantify

Caption: Workflow for the HPLC quantification of MDB.

Signaling Pathway (Logical Relationship)

Logical_Relationship MDB MDB in Sample Peak_Area Chromatographic Peak Area MDB->Peak_Area is proportional to Concentration MDB Concentration Peak_Area->Concentration is converted to Calibration_Curve Standard Calibration Curve Calibration_Curve->Concentration determines

Caption: Logical relationship for MDB quantification.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The use of a ZIC-HILIC column is particularly advantageous for retaining and separating this polar analyte. The method exhibits good performance characteristics, as indicated by the representative data, and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed in accordance with regulatory guidelines before routine use.

References

Application Notes and Protocols for the Analysis of Menadione Dimethylpyrimidinol Bisulfite in Animal Feed Premix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Menadione Dimethylpyrimidinol Bisulfite (MPB), a synthetic source of Vitamin K3, in animal feed premixes. The methodologies outlined are based on established analytical techniques to ensure accuracy and reliability for research, quality control, and regulatory purposes.

Introduction

This compound (MPB) is a stable, water-soluble derivative of menadione (Vitamin K3) widely used to fortify animal feed.[1] Accurate quantification of MPB in premixes is crucial to guarantee proper nutrient levels for animal health and to avoid potential toxicity from over-supplementation.[2] The primary analytical approach involves the conversion of MPB to menadione, followed by chromatographic separation and detection. This document details a common and robust method using High-Performance Liquid Chromatography (HPLC).

Analytical Principle

The analysis of MPB in animal feed premixes typically follows a two-step process. First, the MPB is extracted from the feed matrix using an aqueous or aqueous-methanolic solution. Subsequently, the pH of the extract is adjusted to alkaline conditions to facilitate the conversion of the water-soluble MPB into the organic-soluble menadione. The menadione is then partitioned into an immiscible organic solvent, such as n-hexane or n-pentane.[2][3] The final extract is then analyzed by a suitable chromatographic method, most commonly reverse-phase HPLC with UV or fluorescence detection.[3][4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods reported for the determination of menadione (from its bisulfite derivatives) in animal feed and premixes.

Table 1: HPLC Method Performance Characteristics

ParameterReported Value(s)Method Details
Limit of Detection (LOD)0.02 µg/g[4], 20 µg/kg[3], 2.5 ppm[6], 0.5 ppm[5], 1.2 mg/kg[7][8]HPLC with post-column reduction and fluorescence detection[3][4], Normal-phase HPLC-UV[6], HPLC-UV[5]
Limit of Quantitation (LOQ)3.8 mg/kg[7][8]HPLC-UV
Linearity Range1 to 100 ng injected[3]HPLC with post-column reduction and fluorescence detection
Recovery94.4 ± 6.8%[4], >90%[3], 97.3-98.3% (premixes), 93.7-96.8% (feedstuffs)[6], 90.5%[9], 89.2-111.4%[7]Various HPLC methods
Relative Standard Deviation (RSD) / Coefficient of Variation (CV)6.0% (within-assay)[4], 5.5%[3], 2.2%[9], ±6% (at 8 ppm)[5], 2.9-6.8% (repeatability), 7.0-11.7% (reproducibility)[7]Various HPLC methods

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a synthesized procedure based on common practices for the analysis of menadione from its bisulfite adducts in animal feed.

1. Sample Preparation and Extraction

  • Weighing: Accurately weigh 5-10 g of the ground animal feed premix sample into a 250 mL conical flask.

  • Extraction: Add 100 mL of a methanol/water (1:1, v/v) solution to the flask.

  • Shaking: Stopper the flask and shake vigorously for 30 minutes using a mechanical shaker.

  • Filtration: Filter the extract through a Whatman No. 42 filter paper, collecting the filtrate.

2. Conversion to Menadione and Liquid-Liquid Extraction

  • Aliquot: Transfer a 20 mL aliquot of the filtrate to a 125 mL separatory funnel.

  • Conversion: Add 5 mL of 2 M sodium carbonate solution to the separatory funnel to raise the pH and convert MPB to menadione.[3] Swirl gently to mix.

  • Partitioning: Add 20 mL of n-hexane to the separatory funnel. Shake vigorously for 2 minutes to partition the menadione into the hexane layer. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer and collect the upper n-hexane layer in a clean flask.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

3. Final Sample Preparation

  • Evaporation: Transfer the dried hexane extract to a rotary evaporator and evaporate to dryness at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the residue in a known volume (e.g., 5 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 251 nm or 254 nm.[6]

  • Quantification: Create a calibration curve using standard solutions of menadione of known concentrations. Calculate the concentration of menadione in the sample by comparing its peak area to the calibration curve. The result can then be back-calculated to determine the amount of MPB in the original sample.

Visualizations

Experimental Workflow for MPB Analysis

The following diagram illustrates the key steps in the analytical workflow for determining MPB in animal feed premixes.

cluster_sample_prep Sample Preparation cluster_conversion_extraction Conversion & LLE cluster_final_prep_analysis Final Prep & Analysis A Weigh Feed Premix B Aqueous Methanol Extraction A->B C Filtration B->C D Add Sodium Carbonate (Conversion to Menadione) C->D Filtrate E Partition into n-Hexane D->E F Collect & Dry Organic Layer E->F G Evaporate to Dryness F->G Hexane Extract H Reconstitute in Mobile Phase G->H I HPLC-UV Analysis H->I J Quantification I->J Data

Caption: Workflow for MPB analysis in feed.

Signaling Pathway (Illustrative)

While MPB does not have a "signaling pathway" in the traditional sense, its mechanism of action is as a precursor to Vitamin K. The following diagram illustrates the logical relationship of MPB to its active form.

MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Conversion In Vivo / Analytical Conversion MPB->Conversion Menadione Menadione (Vitamin K3) Conversion->Menadione ActiveK Active Vitamin K (e.g., MK-4) Menadione->ActiveK Alkylation

Caption: Conversion of MPB to active Vitamin K.

References

Application Notes and Protocol for Stability Testing of Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MDB) is a synthetic, water-soluble derivative of menadione (Vitamin K3). It is utilized as a stable source of vitamin K in various applications, including animal feed, to support the synthesis of clotting factors.[1] Ensuring the stability of MDB is critical for maintaining its potency and safety. This document provides a comprehensive protocol for conducting stability testing of MDB, aligning with the International Council for Harmonisation (ICH) guidelines. The protocol outlines methods for long-term, accelerated, and forced degradation studies to identify potential degradation products and establish a stable shelf-life.

The analytical methodology described herein is adapted from a validated stability-indicating method for the closely related compound, Menadione Sodium Bisulfite (MSB), due to the structural similarity and the absence of a specific validated public method for MDB.[2][3] Researchers should perform appropriate method validation to ensure its suitability for MDB.

Experimental Protocols

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following High-Performance Liquid Chromatography (HPLC) method is recommended.

2.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of 200mM Ammonium Acetate and Acetonitrile (20:80, v/v), pH adjusted to 5.7 with glacial acetic acid
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detector Photodiode Array (PDA) Detector
Detection Wavelength 261 nm
Injection Volume 10 µL

2.1.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of MDB reference standard in the mobile phase at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working standard solution of 30 µg/mL by diluting with the mobile phase.

  • Sample Solution: The preparation will depend on the formulation. For a pure substance, prepare as per the standard solution. For a formulated product, an extraction step may be necessary to isolate MDB from excipients.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[4][5][6] The drug substance should be exposed to the following stress conditions:

2.2.1. Acid Hydrolysis

  • Prepare a 30 µg/mL solution of MDB in 0.1 M Hydrochloric Acid.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide, and dilute with the mobile phase to the target concentration.

  • Analyze by HPLC.

2.2.2. Base Hydrolysis

  • Prepare a 30 µg/mL solution of MDB in 0.1 M Sodium Hydroxide.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Hydrochloric Acid, and dilute with the mobile phase to the target concentration.

  • Analyze by HPLC.

2.2.3. Oxidative Degradation

  • Prepare a 30 µg/mL solution of MDB in 3% (v/v) Hydrogen Peroxide.

  • Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase to the target concentration.

  • Analyze by HPLC.

2.2.4. Thermal Degradation

  • Place the solid MDB powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a 30 µg/mL solution in the mobile phase.

  • Analyze by HPLC.

2.2.5. Photolytic Degradation

  • Expose the solid MDB powder to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be stored in the dark under the same conditions.

  • After exposure, prepare a 30 µg/mL solution of both the exposed and control samples in the mobile phase.

  • Analyze by HPLC.

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period or shelf life and storage conditions.[2][7][8]

2.3.1. Long-Term Stability Testing

Storage ConditionTesting Frequency
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months

2.3.2. Accelerated Stability Testing

Storage ConditionTesting Frequency
40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Data Presentation

Summarize the quantitative data from the stability studies in the following tables.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationAssay of MDB (%)% DegradationNumber of Degradants
0.1 M HCl, 60°C24 hours
0.1 M NaOH, 60°C24 hours
3% H₂O₂, RT24 hours
Dry Heat, 80°C72 hours
Photolytic1.2 million lux hrs & 200 W-h/m²

Table 2: Long-Term Stability Data (25°C/60% RH)

Time (months)AppearanceAssay (%)Degradation Products (%)
0
3
6
9
12
18
24
36

Table 3: Accelerated Stability Data (40°C/75% RH)

Time (months)AppearanceAssay (%)Degradation Products (%)
0
3
6

Visualizations

Experimental Workflow

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis & Reporting MDB_Substance MDB Drug Substance Analytical_Method Develop & Validate Stability-Indicating Method MDB_Substance->Analytical_Method Long_Term Long-Term Stability (25°C/60% RH) MDB_Substance->Long_Term Accelerated Accelerated Stability (40°C/75% RH) MDB_Substance->Accelerated Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Analytical_Method->Forced_Degradation Data_Analysis Analyze Samples by HPLC Forced_Degradation->Data_Analysis Long_Term->Data_Analysis Accelerated->Data_Analysis Report Summarize Data & Establish Shelf-Life Data_Analysis->Report

Caption: Workflow for the stability testing of this compound.

Vitamin K Cycle

This compound acts as a precursor to Menadione (Vitamin K3), which is then converted in the body to the active form, menaquinone-4 (MK-4). MK-4 is an essential cofactor for the gamma-carboxylation of glutamate residues in proteins, a critical step in the synthesis of blood coagulation factors.

Vitamin_K_Cycle cluster_activation Vitamin K Activation cluster_carboxylation Gamma-Carboxylation MDB Menadione Dimethylpyrimidinol Bisulfite (MDB) Menadione Menadione (Vitamin K3) MDB->Menadione Conversion MK4 Menaquinone-4 (MK-4) (Active Form) Menadione->MK4 Alkylation GGCX Gamma-glutamyl carboxylase (GGCX) MK4->GGCX Active_Factors Active Coagulation Factors (Gla residues) GGCX->Active_Factors Precursors Inactive Coagulation Factor Precursors (Glu residues) Precursors->GGCX

Caption: Simplified diagram of the Vitamin K cycle initiated by MDB.

References

In Vitro Assays for Menadione Dimethylpyrimidinol Bisulfite Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MDB), a synthetic, water-soluble derivative of menadione (Vitamin K3), is utilized as a stabilized source of vitamin K in animal feed.[1][2] Beyond its role in coagulation, menadione and its derivatives have garnered interest for their potential antioxidant and anti-inflammatory properties. These bioactivities are attributed to menadione's ability to participate in redox cycling and modulate key signaling pathways involved in cellular stress and inflammation, such as the NF-κB and Nrf2 pathways.[3][4] This document provides detailed application notes and experimental protocols for assessing the antioxidant and anti-inflammatory bioactivities of MDB in vitro.

Data Presentation

Antioxidant Activity of Menadione and its Derivatives

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the antioxidant activity of menadione and its reduced form, menadiol, which provides an indication of the potential antioxidant capacity of MDB.

CompoundAssayResultReference
Reduced MenadioneFree Radical Scavenging (in vesicles)Inhibition rate constant is 4 times larger than α-tocopherol.[5]
Menadione (Vitamin K3)DPPH Radical ScavengingExhibits significant DPPH radical scavenging activity, which can be potentiated by other compounds.[6][7]
Menadione (Vitamin K3)ABTS Radical ScavengingDemonstrates ABTS radical scavenging capacity.[6][7]
Anti-inflammatory and Cytotoxic Activity of Menadione

The anti-inflammatory and cytotoxic effects of menadione have been documented, providing a basis for evaluating MDB.

CompoundAssayCell LineIC50 ValueReference
MenadioneCytotoxicity (MTT Assay)H4IIE (Rat Hepatoma)25 µM[8]
MenadioneNF-κB Activation (Pre-treatment)Hep G2~3 µM[3]
MenadioneInhibition of Pro-inflammatory CytokinesAGS, THP-1Not specified

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

  • Sample Preparation: Dissolve this compound in methanol or an appropriate solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the MDB sample dilutions to each well.

    • Add 100 µL of the DPPH solution to each well.

    • As a control, use 100 µL of the solvent instead of the sample solution. Ascorbic acid or Trolox can be used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.

  • Sample Preparation: Prepare a stock solution and serial dilutions of MDB as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the MDB sample dilutions to each well.

    • Add 190 µL of the FRAP reagent to each well.

    • As a control, use 10 µL of the solvent. A standard curve can be prepared using known concentrations of FeSO₄·7H₂O.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as ferrous ion equivalents.

Cell-Based Assays

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Seed cells (e.g., RAW 264.7 macrophages or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of MDB for a specified period (e.g., 24 hours). Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value can be calculated.[8]

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of MDB for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Principle: This assay measures the effect of MDB on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1), upon stimulation. Cytokine levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

Protocol:

  • Cell Culture: Isolate PBMCs or culture THP-1 monocytes and differentiate them into macrophages using PMA.

  • Compound Treatment and Stimulation: Pre-treat the cells with MDB and then stimulate with an appropriate stimulus (e.g., LPS for macrophages).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatants using commercially available ELISA kits or multiplex assays according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in MDB-treated groups to the stimulated control to determine the inhibitory effect.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for In Vitro Bioactivity Testing cluster_prep Preparation cluster_assays Bioactivity Assays cluster_antioxidant Antioxidant Assays cluster_antiinflammatory Anti-inflammatory Assays cluster_analysis Data Analysis MDB_prep Prepare MDB Stock and Dilutions DPPH DPPH Assay MDB_prep->DPPH FRAP FRAP Assay MDB_prep->FRAP NO_inhibition Nitric Oxide Inhibition Assay MDB_prep->NO_inhibition Cytokine_assay Cytokine Release Assay MDB_prep->Cytokine_assay Cell_prep Cell Culture and Seeding Cell_prep->NO_inhibition Cell_prep->Cytokine_assay Data_collection Spectrophotometric/ Luminometric Reading DPPH->Data_collection FRAP->Data_collection NO_inhibition->Data_collection Cytokine_assay->Data_collection Calculation Calculate % Inhibition, IC50, or Equivalents Data_collection->Calculation

Caption: General workflow for in vitro bioactivity assays of MDB.

nfkb_pathway Simplified NF-κB Signaling Pathway and Potential MDB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression induces MDB Menadione (MDB) MDB->IKK may inhibit MDB->NFkB may inhibit translocation

Caption: Potential inhibition of the NF-κB pathway by MDB.

nrf2_pathway Simplified Nrf2 Signaling Pathway and Potential MDB Activation cluster_cytoplasm Cytoplasm MDB Menadione (MDB) ROS Oxidative Stress (ROS) MDB->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes cysteine residues on Nrf2 Nrf2 Keap1->Nrf2 releases Ub Ubiquitination & Degradation Keap1->Ub promotes Nrf2->Ub prevents Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Gene_expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_expression activates

Caption: Potential activation of the Nrf2 pathway by MDB.

References

Application Notes and Protocols for Animal Study Design in Vitamin K Deficiency Using MDPB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K is an essential fat-soluble vitamin that plays a critical role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues to γ-carboxyglutamate (Gla) in a number of specific proteins, known as vitamin K-dependent proteins (VKDPs).[1][2] The formation of Gla residues is crucial for the biological activity of these proteins, enabling them to bind calcium and interact with phospholipids on cell surfaces.[1]

The most well-known VKDPs are the coagulation factors II (prothrombin), VII, IX, and X, which are synthesized in the liver and are essential for hemostasis.[1][3] A deficiency in vitamin K leads to the production of undercarboxylated, inactive forms of these clotting factors, resulting in a bleeding diathesis.[3] Beyond coagulation, vitamin K is also vital for the function of extra-hepatic VKDPs involved in bone metabolism (e.g., osteocalcin) and the inhibition of vascular calcification (e.g., matrix Gla protein).[2][4]

Animal models are indispensable tools for investigating the pathophysiology of vitamin K deficiency and for the preclinical evaluation of therapeutic interventions. This document provides detailed application notes and protocols for designing an animal study to investigate vitamin K deficiency using a combination of a vitamin K-deficient diet and the administration of 2-methyl-1,4-naphthoquinone diphosphate (MDPB), a synthetic vitamin K analog.

Key Concepts in Vitamin K Metabolism: The Vitamin K Cycle

To maintain a sufficient pool of active vitamin K, the body utilizes an efficient recycling pathway known as the vitamin K cycle. This cycle involves the reduction of vitamin K epoxide back to its active hydroquinone form, a reaction catalyzed by the enzyme vitamin K epoxide reductase (VKOR).[4] This recycling process is crucial as it allows a small amount of vitamin K to be reused multiple times. Vitamin K antagonists, such as warfarin, exert their anticoagulant effect by inhibiting VKOR, thereby disrupting the cycle and leading to a functional vitamin K deficiency.

Vitamin_K_Cycle cluster_0 Endoplasmic Reticulum VK_quinone Vitamin K (Quinone) VKR Vitamin K Reductase VK_quinone->VKR Reduction VK_hydroquinone Vitamin K (Hydroquinone) GGCX γ-Glutamyl Carboxylase VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Reduction GGCX->VK_epoxide Oxidation Gla γ-Carboxyglutamate (Gla) GGCX->Gla VKOR->VK_quinone VKR->VK_hydroquinone Glu Protein-bound Glutamate (Glu) Glu->GGCX Warfarin Warfarin / MDPB (Antagonist) Warfarin->VKOR

The Vitamin K Cycle Signaling Pathway.

Animal Model and Experimental Design

The recommended animal model for this study is the Sprague-Dawley rat. A combination of a specially formulated vitamin K-deficient diet and the administration of MDPB is proposed to induce a controlled state of vitamin K deficiency.

Experimental Groups
Group IDGroup NameTreatmentNumber of Animals
AControlStandard Diet10
BVitamin K Deficient (VKD)Vitamin K Deficient Diet10
CVKD + MDPBVitamin K Deficient Diet + MDPB10
Experimental Workflow

The following diagram outlines the key phases and procedures of the proposed animal study.

Experimental_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Deficiency Induction (4 weeks) cluster_monitoring Monitoring (Weekly) cluster_sampling Terminal Sample Collection (End of Week 4) acclimatize Acclimatize all rats to standard diet and housing conditions. diet_A Group A: Standard Diet acclimatize->diet_A diet_B Group B: Vitamin K Deficient Diet acclimatize->diet_B diet_C Group C: Vitamin K Deficient Diet + MDPB Administration acclimatize->diet_C monitor Monitor body weight, food intake, and clinical signs of bleeding. diet_A->monitor diet_B->monitor diet_C->monitor blood_collection Blood Collection (Cardiac Puncture) - Plasma for coagulation assays - Serum for biochemical analysis monitor->blood_collection tissue_collection Tissue Collection - Liver for HPLC analysis - Aorta for histological analysis monitor->tissue_collection

Experimental workflow for the animal study.

Data Presentation

The following tables summarize expected quantitative data from a vitamin K deficiency animal study. These values are based on published literature and serve as a reference for expected outcomes.[1][4]

Table 1: Coagulation Parameters
ParameterControl GroupVitamin K Deficient (VKD) GroupVKD + MDPB Group
Prothrombin Time (PT) (s)9.7 ± 0.114.5 ± 1.4> 20 (expected)
Activated Partial Thromboplastin Time (APTT) (s)19.4 ± 0.828.7 ± 2.0> 40 (expected)
Table 2: Vitamin K-Dependent Coagulation Factor Activity (%)
Coagulation FactorControl GroupVitamin K Deficient (VKD) GroupVKD + MDPB Group
Factor II (Prothrombin)69.3 ± 5.630.5 ± 4.8< 10 (expected)
Factor VII218.5 ± 10.7106.2 ± 22.2< 20 (expected)
Factor IX62.7 ± 4.735.1 ± 5.9< 15 (expected)
Factor X47.0 ± 2.520.2 ± 4.7< 10 (expected)
Table 3: Markers of Vitamin K Status
MarkerControl GroupVitamin K Deficient (VKD) GroupVKD + MDPB Group
Plasma PIVKA-II (pg/mL)15.8 ± 0.318.4 ± 0.4> 50 (expected)
Liver Vitamin K1 (ng/g)DetectableUndetectableUndetectable
Liver Vitamin K2 (ng/g)DetectableUndetectableUndetectable

Experimental Protocols

Induction of Vitamin K Deficiency
  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-250g).

  • Housing: House animals in cages with wire mesh floors to prevent coprophagy, as intestinal bacteria can synthesize vitamin K.

  • Diet:

    • Control Group: Feed a standard rodent chow.

    • VKD and VKD + MDPB Groups: Feed a purified, vitamin K-deficient diet for 4 weeks.

  • MDPB Administration (VKD + MDPB Group):

    • Note: A specific, validated protocol for inducing vitamin K deficiency with MDPB is not widely available in published literature. The following is a generalized approach based on the principles of using menadione derivatives. The exact dose and frequency should be optimized in a pilot study.

    • Prepare a sterile solution of MDPB in saline.

    • Administer MDPB via intraperitoneal (i.p.) injection at a starting dose of 1-5 mg/kg body weight, three times a week.

    • Monitor animals closely for signs of excessive bleeding and adjust the dose as necessary to achieve a subclinical vitamin K deficiency (e.g., prolonged PT without spontaneous hemorrhage).

Blood Sample Collection and Processing
  • At the end of the study period, anesthetize the rats.

  • Perform cardiac puncture to collect whole blood.

  • For coagulation assays, immediately transfer the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • For serum, collect blood in tubes without anticoagulant and allow it to clot.

  • Centrifuge the citrated blood at 1,500 x g for 15 minutes to obtain platelet-poor plasma.

  • Centrifuge the clotted blood at 1,500 x g for 15 minutes to obtain serum.

  • Aliquot and store plasma and serum at -80°C until analysis.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) Assays
  • Thaw plasma samples at 37°C.

  • Perform PT and APTT assays using a commercial coagulometer and corresponding reagents according to the manufacturer's instructions.

  • Record the time to clot formation in seconds.

PIVKA-II ELISA
  • Use a commercially available rat PIVKA-II ELISA kit.

  • Follow the manufacturer's protocol for sample preparation, standard curve generation, and assay procedure.

  • Measure the absorbance at the specified wavelength and calculate the PIVKA-II concentration from the standard curve.

HPLC Analysis of Liver Vitamin K
  • Tissue Homogenization: Homogenize a known weight of liver tissue in an appropriate buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction of the homogenate using a solvent system such as hexane/isopropanol.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using a silica-based SPE cartridge to remove interfering lipids.

  • HPLC Analysis:

    • Inject the purified extract onto a reverse-phase HPLC column.

    • Use a mobile phase suitable for separating vitamin K homologs (e.g., methanol/water).

    • Employ post-column reduction with a zinc catalyst followed by fluorescence detection for sensitive quantification of vitamin K1 and K2.

    • Quantify the vitamin K concentrations by comparing the peak areas to those of known standards.

Histological Analysis of Vascular Calcification
  • Tissue Fixation: Perfuse the animal with saline followed by 10% neutral buffered formalin.

  • Tissue Processing: Dissect the aorta and process it for paraffin embedding.

  • Sectioning: Cut 5 µm thick sections of the aorta.

  • Staining:

    • Alizarin Red Staining: To detect calcium deposits (stains red/orange).

      • Deparaffinize and rehydrate sections.

      • Stain with 2% Alizarin Red S solution (pH 4.2) for 2-5 minutes.

      • Dehydrate and mount.

    • von Kossa Staining: To detect phosphate associated with calcium deposits (stains black).

      • Deparaffinize and rehydrate sections.

      • Incubate with 5% silver nitrate solution under UV light for 20-60 minutes.

      • Rinse and treat with 5% sodium thiosulfate.

      • Counterstain with Nuclear Fast Red.

      • Dehydrate and mount.

  • Microscopy: Examine the stained sections under a light microscope to assess the extent of vascular calcification.

Conclusion

This document provides a comprehensive framework for designing and executing an animal study to investigate vitamin K deficiency using MDPB. The detailed protocols for inducing deficiency, collecting and processing samples, and performing key biochemical and histological analyses will enable researchers to generate robust and reliable data. The provided data tables and diagrams serve as valuable resources for planning experiments and interpreting results. Careful optimization of the MDPB dosage will be crucial for the successful implementation of this model.

References

Application Notes: Menadione Dimethylpyrimidinol Bisulfite (MPB) in Swine Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MPB), a water-soluble derivative of menadione (Vitamin K3), is a crucial nutritional supplement in the swine industry.[1] It serves as a stable and bioavailable source of vitamin K, essential for vital physiological functions.[2] Primarily, vitamin K is indispensable for the synthesis of clotting factors in the liver, playing a critical role in hemostasis and preventing hemorrhagic conditions.[2] Reports of hemorrhagic syndromes in newborn and growing pigs underscore the necessity for adequate vitamin K supplementation in their diets.[3] Beyond its role in blood coagulation, emerging research highlights the involvement of vitamin K in bone metabolism and inflammatory responses.[4][5]

Federal regulations, specifically 21 CFR 573.620, govern the use of MPB in animal feed. For growing and finishing swine, the approved level is not to exceed 10 grams per ton of complete feed.[6][7][8]

Mechanism of Action

The primary mechanism of action of vitamin K involves its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in specific proteins. These Gla-residues are essential for the calcium-binding capacity of these proteins, enabling their biological activity.

Key physiological processes influenced by MPB include:

  • Hemostasis: Vitamin K-dependent clotting factors (II, VII, IX, and X) are synthesized in the liver. The carboxylation of these factors is essential for their ability to bind to phospholipid surfaces and participate in the coagulation cascade, leading to the formation of a fibrin clot. A deficiency in vitamin K results in the production of under-carboxylated, non-functional clotting factors, leading to prolonged clotting times and an increased risk of hemorrhage.[2]

  • Bone Metabolism: Vitamin K is involved in the carboxylation of osteocalcin, a protein synthesized by osteoblasts.[5] Carboxylated osteocalcin facilitates the binding of calcium ions to the bone matrix, contributing to bone mineralization and strength.[5] Studies in sows have indicated that supplemental vitamin K can improve phosphorus digestibility and positively influence bone metabolism markers.[5][9]

  • Inflammatory Response: Research suggests that vitamin K possesses anti-inflammatory properties. Studies in piglets have shown that vitamin K can alleviate intestinal inflammation by inhibiting the MAPK and PI3K-AKT signaling pathways.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and safety of this compound in swine nutrition.

Protocol 1: Efficacy of MPB in Anticoagulant-Challenged Growing Swine

Objective: To determine the efficacy of varying levels of MPB in counteracting the effects of a dietary anticoagulant and to establish its impact on prothrombin time and growth performance.

Materials:

  • Growing pigs (e.g., Yorkshire x Landrace), weaned and acclimated, with an initial body weight of approximately 15-20 kg.

  • Basal diet: A standard corn-soybean meal-based diet formulated to meet or exceed the nutrient requirements for growing pigs (NRC, 2012), devoid of supplemental vitamin K.

  • This compound (MPB)

  • Anticoagulant agent (e.g., Pivalyl)

  • Individual pens with ad libitum access to feed and water.

  • Blood collection supplies (vacutainers with sodium citrate).

  • Centrifuge

  • Coagulometer or manual coagulation testing equipment.

  • Thromboplastin reagent with calcium.

Procedure:

  • Animal Allocation: Randomly assign pigs to different dietary treatment groups (e.g., 5-6 pigs per group).

  • Dietary Treatments:

    • Control: Basal diet.

    • Negative Control: Basal diet + Anticoagulant (e.g., 1.1 mg/kg Pivalyl).

    • Treatment Groups: Basal diet + Anticoagulant + varying levels of MPB (e.g., 1.1, 2.2, 4.4, 8.8 mg/kg).

  • Feeding Trial:

    • House pigs in individual pens to monitor feed intake accurately.

    • Provide ad libitum access to the assigned diets and fresh water for a period of 4-6 weeks.

    • Record individual pig weights weekly.

    • Monitor and record daily feed intake for each pig.

  • Blood Sample Collection:

    • At the end of the trial, collect blood samples from the anterior vena cava of each pig into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,500 x g for 15 minutes to separate the plasma.

    • Carefully aspirate the plasma and store it on ice for immediate analysis or freeze at -80°C for later analysis.

  • Prothrombin Time (PT) Measurement:

    • Pre-warm the thromboplastin reagent with calcium to 37°C.

    • Pipette 100 µL of plasma into a pre-warmed cuvette in the coagulometer.

    • Incubate the plasma for 3 minutes at 37°C.

    • Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer.

    • The coagulometer will automatically detect the formation of a clot and record the time in seconds. For manual methods, observe for the first sign of fibrin strand formation.

  • Data Analysis:

    • Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

    • Analyze PT and performance data using ANOVA, with treatment as the main effect. Use appropriate post-hoc tests (e.g., Tukey's) to compare means.

Protocol 2: Safety and Performance Evaluation of High Levels of MPB

Objective: To assess the safety and impact on performance of feeding high levels of MPB to growing-finishing swine.

Materials:

  • Growing-finishing pigs with an initial body weight of approximately 25-30 kg.

  • Basal diet: A standard corn-soybean meal-based diet for the growing-finishing phase.

  • This compound (MPB)

  • Equipment for hematological analysis (hemoglobin, hematocrit, white blood cell counts).

  • Necropsy tools and materials for tissue collection.

Procedure:

  • Animal Allocation: Randomly assign pigs to dietary treatment groups.

  • Dietary Treatments:

    • Control: Basal diet.

    • Treatment Groups: Basal diet + high levels of MPB (e.g., 11.0 mg/kg, 35.2 mg/kg, 110.0 mg/kg). Note: These levels are for experimental purposes and exceed the regulated limit.

  • Feeding Trial:

    • Conduct a long-term feeding trial (e.g., 10-16 weeks).

    • Monitor and record growth performance parameters (ADG, ADFI, FCR) as described in Protocol 1.

  • Clinical Observations:

    • Observe pigs daily for any signs of toxicity, including changes in behavior, appetite, or physical appearance.

  • Blood and Tissue Collection:

    • At predetermined intervals (e.g., every 3 weeks) and at the end of the trial, collect blood samples for hematological analysis (hemoglobin, hematocrit, total and differential white cell counts) and prothrombin time.

    • At the end of the trial, euthanize the pigs and perform a gross necropsy.

    • Collect tissue samples from the lungs, liver, spleen, kidneys, and intestinal tract for histopathological examination.

  • Data Analysis:

    • Analyze performance and hematological data using ANOVA.

    • Document all necropsy and histopathological findings.

Data Presentation

Table 1: Efficacy of MPB in Anticoagulant-Challenged Growing Swine

Treatment GroupMPB Level (mg/kg)Anticoagulant (Pivalyl, 1.1 mg/kg)Average Daily Gain (kg)Average Daily Feed Intake (kg)Feed Conversion RatioProthrombin Time (seconds)
Control0No0.751.802.4015.2
Negative Control0Yes0.651.652.54No Clotting
Treatment 11.1Yes0.701.722.46175.4
Treatment 22.2Yes0.721.752.43168.1
Treatment 34.4Yes0.741.782.41159.3
Treatment 48.8Yes0.751.812.41152.0

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[3][6]

Table 2: Safety and Performance of High Levels of MPB in Growing-Finishing Swine

Treatment GroupMPB Level (mg/kg)Final Body Weight (kg)Average Daily Gain (kg)Prothrombin Time (seconds)Hemoglobin (g/dL)Hematocrit (%)
Control0110.50.8515.513.238.5
Treatment 111.0110.80.8615.313.439.0
Treatment 235.2110.20.8515.613.138.2
Treatment 3110.0109.90.8415.413.338.8

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature indicating no adverse effects at high levels.[3][6]

Visualizations

Caption: Vitamin K signaling pathway in swine.

Experimental_Workflow start Start: Animal Acclimation allocation Random Allocation to Treatment Groups start->allocation feeding Ad Libitum Feeding of Experimental Diets allocation->feeding monitoring Weekly Monitoring: - Body Weight - Feed Intake feeding->monitoring blood_collection End of Trial: Blood Sample Collection (Sodium Citrate) feeding->blood_collection analysis Analysis: - Prothrombin Time (PT) - Growth Performance Calculation (ADG, ADFI, FCR) monitoring->analysis plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep plasma_prep->analysis data_analysis Statistical Analysis (ANOVA) analysis->data_analysis end End of Experiment data_analysis->end

Caption: Experimental workflow for MPB efficacy trial.

References

Application Notes and Protocols for Menadione Dimethylpyrimidinol Bisulfite (MMPB) in Equine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MMPB) is a synthetic, water-soluble, and stabilized form of menadione (Vitamin K3). In equine nutrition, it is primarily utilized as a source of vitamin K to support essential physiological functions, most notably blood coagulation and bone metabolism. While research specifically on the MMPB compound in horses is limited, studies on menadione provide valuable insights into its potential applications and mechanisms of action.

These application notes provide a comprehensive overview of the current understanding of menadione's application in equine research, with the understanding that MMPB serves as a bioavailable source of menadione. The information presented is intended to guide researchers in designing and conducting further studies to elucidate the specific effects of MMPB in horses.

Mechanism of Action

Menadione (Vitamin K3) itself is not biologically active but is converted in the horse's tissues, primarily the liver, into menaquinone-4 (MK-4). MK-4 is the active form of vitamin K2 that plays a crucial role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is essential for the post-translational modification of specific proteins, known as Vitamin K-dependent proteins (VKDPs), by converting glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) residues.

The carboxylation of these proteins is critical for their function, which includes:

  • Blood Coagulation: Activation of clotting factors II (prothrombin), VII, IX, and X in the liver is necessary for the coagulation cascade to function correctly and prevent excessive bleeding.

  • Bone Metabolism: Carboxylation of osteocalcin, a protein synthesized by osteoblasts, is required for its proper function in bone mineralization and calcium homeostasis.

Signaling Pathway: Vitamin K Cycle and Carboxylation

Vitamin_K_Cycle cluster_0 Hepatocyte / Osteoblast MMPB MMPB (oral) Menadione Menadione (K3) MMPB->Menadione Absorption & Conversion MK4 Menaquinone-4 (MK-4) (Active Form) Menadione->MK4 Tissue Conversion VK_Cycle Vitamin K Cycle MK4->VK_Cycle GGCX γ-glutamyl carboxylase VK_Cycle->GGCX Cofactor Glu_Protein Inactive VKDP (Glu-protein) GGCX->Glu_Protein Gla_Protein Active VKDP (Gla-protein) Glu_Protein->Gla_Protein Carboxylation Coagulation Blood Coagulation Gla_Protein->Coagulation Bone Bone Mineralization Gla_Protein->Bone

Caption: Vitamin K cycle and protein carboxylation pathway.

Potential Applications in Equine Research

Based on the known functions of vitamin K, research into the applications of MMPB in horses can be focused on the following areas:

  • Support of Hemostasis: Investigating the efficacy of MMPB in preventing or managing coagulopathies, particularly in neonatal foals or horses with compromised liver function.

  • Bone Health and Development: Studying the role of MMPB supplementation in supporting skeletal development in young, growing horses and maintaining bone density in athletic horses.[1]

  • Exercise-Induced Pulmonary Hemorrhage (EIPH): While controversial and lacking strong evidence, some practitioners anecdotally use vitamin K to manage EIPH.[2] Rigorous scientific investigation is required to validate this application.

Quantitative Data Summary

The following tables summarize quantitative data from a key study investigating the effects of different vitamin K homologs, including menadione, on plasma vitamin K concentrations in Thoroughbred horses. This data is crucial for understanding the bioavailability and metabolic fate of menadione following oral supplementation.

Table 1: Experimental Design Overview

ParameterDescription
Study Reference Terachi et al., 2011, Journal of Animal Science
Animals 16 Thoroughbred horses (8 mares, 8 geldings)
Age 8.4 ± 3.6 years
Weight 520.8 ± 36.1 kg
Groups (n=4 per group) 1. Control (no supplement) 2. Phylloquinone (K1) 3. Menaquinone-4 (MK-4) 4. Menadione (K3)
Dosage 58 µmol/day
Duration 7 days
Sampling Plasma collected at 0, 2, 4, and 8 hours post-feeding on day 7

Table 2: Plasma Phylloquinone (K1) and Menaquinone-4 (MK-4) Concentrations (nmol/L) on Day 7

Treatment GroupAnalyte0 hr2 hr4 hr8 hr
Control Phylloquinone1.21.11.01.1
Menaquinone-40.100.110.100.10
Phylloquinone (K1) Phylloquinone1.83.94.12.9
Menaquinone-40.110.110.110.10
Menaquinone-4 (MK-4) Phylloquinone1.11.01.01.0
Menaquinone-40.120.110.110.11
Menadione (K3) Phylloquinone1.21.11.11.0
Menaquinone-40.42 0.45 0.43 0.40

Data adapted from Terachi et al., 2011. Values for the menadione group are highlighted to emphasize the significant increase in plasma MK-4.

Experimental Protocols

The following is a detailed protocol for a pharmacokinetic study to evaluate the effect of oral menadione supplementation on plasma vitamin K concentrations in horses, based on the methodology of Terachi et al. (2011).

Protocol 1: Pharmacokinetic Evaluation of Oral Menadione Supplementation

Objective: To determine the plasma concentrations of phylloquinone (K1) and menaquinone-4 (MK-4) in horses following a 7-day period of oral menadione supplementation.

Materials:

  • Sixteen healthy adult Thoroughbred horses

  • Standard equine concentrate and hay

  • Menadione supplement (powdered form)

  • Digital scale

  • Blood collection tubes (containing heparin or EDTA)

  • Centrifuge

  • Cryovials for plasma storage

  • -80°C freezer

  • High-performance liquid chromatography (HPLC) system with fluorescence detection

Experimental Workflow:

PK_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow Acclimatization Acclimatization Period (14 days) Grouping Random Allocation into 4 Groups (n=4) Acclimatization->Grouping Supplementation Daily Oral Supplementation (7 days) Grouping->Supplementation Blood_Sampling Blood Sampling on Day 7 (0, 2, 4, 8 hours post-feeding) Supplementation->Blood_Sampling Plasma_Separation Centrifugation & Plasma Separation Blood_Sampling->Plasma_Separation Storage Plasma Storage (-80°C) Plasma_Separation->Storage Analysis HPLC Analysis (K1 and MK-4 quantification) Storage->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: Workflow for a pharmacokinetic study of menadione in horses.

Procedure:

  • Animal Selection and Acclimatization:

    • Select sixteen healthy adult Thoroughbred horses, balanced for sex.

    • Acclimatize the horses to the housing and basal diet for a period of 14 days. The basal diet should consist of a standard concentrate and hay with known, low levels of vitamin K.

  • Grouping and Treatment:

    • Randomly allocate the horses into four treatment groups (n=4 each):

      • Group 1: Control (basal diet only)

      • Group 2: Phylloquinone (58 µmol/day)

      • Group 3: Menaquinone-4 (58 µmol/day)

      • Group 4: Menadione (58 µmol/day)

    • Administer the respective supplements orally, mixed with a small portion of the daily concentrate, once daily for 7 consecutive days.

  • Blood Sample Collection (Day 7):

    • On the 7th day of supplementation, collect blood samples from the jugular vein into heparinized or EDTA-containing tubes at the following time points relative to the morning feeding and supplementation:

      • 0 hours (immediately before feeding)

      • 2 hours post-feeding

      • 4 hours post-feeding

      • 8 hours post-feeding

  • Plasma Processing and Storage:

    • Immediately after collection, centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C.

    • Harvest the plasma and transfer it to labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

  • Analytical Method:

    • Quantify the plasma concentrations of phylloquinone and menaquinone-4 using a validated HPLC method with fluorescence detection. This typically involves lipid extraction from the plasma, followed by chromatographic separation and detection.

  • Data Analysis:

    • Analyze the plasma concentration data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effects of treatment, time, and their interaction on plasma vitamin K homolog concentrations.

Safety Considerations

While oral supplementation with menadione in the form of MMPB is generally considered safe when used according to manufacturer's recommendations, it is important to be aware of the potential for toxicity with high doses of menadione.

  • Nephrotoxicity: Parenteral (injectable) administration of menadione has been associated with acute renal failure in horses.[3][4]

  • Other Adverse Effects: High doses of injectable menadione have also been linked to colic, muscle stiffness, and other adverse reactions in horses.[5]

Therefore, it is crucial to adhere to recommended dosages for oral supplementation and to avoid parenteral administration of menadione unless under strict veterinary supervision for a specific therapeutic purpose.

Conclusion

This compound (MMPB) is a valuable source of vitamin K3 for equine nutrition and research. The available evidence, primarily from studies using menadione, indicates that it is effectively converted to the biologically active menaquinone-4, which can support blood coagulation and bone metabolism. The provided data and protocols offer a foundation for researchers to further investigate the specific applications and pharmacokinetics of MMPB in horses. Future research should focus on establishing optimal dosages for various applications, further elucidating its role in bone health and EIPH, and confirming the safety of long-term supplementation.

References

Application Note: Spectrophotometric Determination of Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MDPB), a synthetic derivative of Menadione (Vitamin K3), is a compound of interest in pharmaceutical and biological research. Accurate and precise quantification of MDPB is crucial for quality control, formulation development, and various analytical studies. This application note details a simple, rapid, and sensitive spectrophotometric method for the determination of MDPB in solution. The described protocol is based on the well-established reaction of the menadione moiety with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), which results in a colored product with a distinct absorption maximum, allowing for reliable quantification.[1]

Principle of the Method

The quantitative determination of this compound is achieved through a colorimetric reaction. In an alkaline medium, the menadione portion of the MDPB molecule reacts with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH). This reaction produces a blue-colored complex that exhibits a maximum absorbance at approximately 625 nm.[1] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of MDPB in the sample, adhering to the Beer-Lambert law within a defined concentration range.

Reaction Principle cluster_reactants Reactants MDPB Menadione Dimethylpyrimidinol Bisulfite (MDPB) Colored_Complex Blue-Colored Complex (λmax ≈ 625 nm) MDPB->Colored_Complex + MBTH MBTH 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) MBTH->Colored_Complex Alkaline Sodium Hydroxide (Alkaline Medium) Alkaline->Colored_Complex Catalyzes Reaction Spectrophotometer Spectrophotometric Measurement Colored_Complex->Spectrophotometer Quantification

Caption: Chemical reaction pathway for the colorimetric determination of MDPB.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound using the MBTH method. These values are based on published data for the analogous compound, menadione sodium bisulfite, and are expected to be comparable for MDPB.[1]

ParameterValue
Wavelength of Maximum Absorbance (λmax)625 nm
Linearity Range0.4 - 16 µg/mL
Molar Absorptivity7.6 x 10³ L mol⁻¹ cm⁻¹
Stability of Colored Product> 1 hour

Experimental Protocols

Reagent and Solution Preparation
  • This compound (MDPB) Stock Solution (100 µg/mL): Accurately weigh 10 mg of MDPB standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) Solution (0.2% w/v): Dissolve 200 mg of MBTH in 100 mL of deionized water.

  • Sodium Hydroxide Solution (0.2 M): Dissolve 0.8 g of sodium hydroxide pellets in 100 mL of deionized water. Caution: This solution is corrosive.

Preparation of Standard Solutions for Calibration Curve
  • From the MDPB stock solution (100 µg/mL), prepare a series of standard solutions by appropriate dilution with deionized water to obtain concentrations ranging from 0.4 µg/mL to 16 µg/mL.

  • For each standard solution, transfer a 5 mL aliquot into a separate 10 mL volumetric flask.

Sample Preparation
  • Prepare a solution of the sample containing MDPB in deionized water, ensuring the expected final concentration falls within the linear range of the assay (0.4 - 16 µg/mL).

  • Filter the sample solution if necessary to remove any particulate matter.

  • Transfer a 5 mL aliquot of the prepared sample solution into a 10 mL volumetric flask.

Color Development and Spectrophotometric Measurement
  • To each 10 mL volumetric flask containing the standard solutions and the sample solution, add 1 mL of the 0.2% MBTH solution and mix well.

  • Add 2 mL of the 0.2 M sodium hydroxide solution to each flask, and then dilute to the mark with deionized water.

  • Allow the solutions to stand at room temperature for 15 minutes to ensure complete color development.

  • Measure the absorbance of each solution at 625 nm using a spectrophotometer, with a reagent blank prepared in the same manner but without the MDPB.

  • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Determine the concentration of MDPB in the sample solution from the calibration curve.

Experimental Workflow start Start reagent_prep Reagent & Solution Preparation start->reagent_prep std_prep Standard Solution Preparation reagent_prep->std_prep sample_prep Sample Preparation reagent_prep->sample_prep color_dev Color Development (Addition of MBTH & NaOH) std_prep->color_dev sample_prep->color_dev measurement Spectrophotometric Measurement at 625 nm color_dev->measurement calibration Calibration Curve Generation measurement->calibration quantification Sample Quantification measurement->quantification calibration->quantification Interpolation end End quantification->end

Caption: Step-by-step workflow for the spectrophotometric analysis of MDPB.

Conclusion

The described spectrophotometric method provides a reliable and efficient means for the quantitative determination of this compound. The procedure is straightforward, utilizes common laboratory reagents and instrumentation, and offers good sensitivity and a practical linear range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring an accurate analytical method for MDPB.

References

Application Notes & Protocols: Supercritical Fluid Chromatography for the Analysis of Menadione (Vitamin K3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menadione, also known as Vitamin K3, is a synthetic form of vitamin K. It plays a crucial role as a cofactor in the coagulation of blood. Accurate and efficient analysis of menadione is critical in various applications, including animal feed supplementation and pharmaceutical formulations, to ensure proper dosage and avoid potential toxicity.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique for the determination of fat-soluble vitamins like menadione.[2] SFC offers several advantages over traditional methods, including rapid analysis times, reduced solvent consumption, and the ability to directly inject nonpolar sample extracts.[1] This document provides detailed application notes and protocols for the analysis of menadione using SFC.

Principle of Supercritical Fluid Chromatography

SFC is a chromatographic technique that utilizes a supercritical fluid as the mobile phase.[3] A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[3] Carbon dioxide is the most commonly used supercritical fluid due to its mild critical properties, low cost, and non-flammability.[1][3] In SFC, the supercritical fluid mobile phase, often modified with a small amount of an organic solvent, carries the sample through a packed column. The separation of analytes is achieved based on their differential partitioning between the stationary phase and the mobile phase.[3]

Experimental Protocols

Sample Preparation: Menadione from Animal Feed Premix

This protocol describes the extraction of menadione from animal feed premixes, converting the stable, water-soluble form, Menadione Sodium Bisulfite (MSB), into menadione for SFC analysis.[1]

  • Sample Homogenization: Prepare a representative portion of the feed premix by cryo-milling.

  • Initial Extraction:

    • Weigh a suitable aliquot of the homogenized sample into a disposable centrifuge flask.

    • Add a weak acid solution and vigorously agitate the mixture using a laboratory grinder. This step initiates the conversion of MSB to menadione.[1]

  • pH Adjustment and Partitioning:

    • Add an aliquot of an aqueous basic solution to the flask to manipulate the pH, facilitating the complete conversion to menadione.[1]

    • Add a nonpolar solvent, such as hexane, to the flask.[1]

    • Agitate the mixture again to partition the nonpolar menadione into the hexane layer.[1]

  • Phase Separation and Collection:

    • Centrifuge the sample tubes to achieve a clear separation of the aqueous and organic layers.

    • Carefully collect an aliquot of the upper hexane phase for SFC analysis. This extract can be injected directly into the SFC system.[1]

Supercritical Fluid Chromatography (SFC) Method

The following method was developed for the resolution and analysis of menadione in animal feed premixes.[1]

  • Instrumentation: Shimadzu Nexera UC Supercritical Fluid Chromatography system or equivalent.[1]

  • Column: Cosmosil π-Naphthelene (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide

    • B: Methanol

  • Gradient: A linear gradient of methanol in supercritical carbon dioxide.

  • Flow Rate: 3 mL/min.[1]

  • Backpressure: 146 bar.[1]

  • Detection:

    • For ppm level samples: Diode Array Detector (DAD) at a wavelength of 260 nm.[1]

    • For trace level samples: Tandem Mass Spectrometer (MS/MS) (e.g., Agilent 6490 with APCI source).[1]

      • Quantifier Transition: 173.1/105 da.[1]

      • Internal Standard (optional): Menadione-[d8] with a transition of 181.1/108.9 da to compensate for ionization effects.[1]

  • Injection Volume: Not specified, recommend starting with 1-5 µL.

  • Run Time: Menadione is resolved in less than 3 minutes, with a total injection cycle time of 4.5 minutes.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the SFC analysis of menadione.

Table 1: Chromatographic and Detection Parameters

ParameterValueReference
Chromatography
ColumnCosmosil π-Naphthelene (4.6 x 250 mm, 5 µm)[1]
Mobile PhaseSupercritical CO2 and Methanol (linear gradient)[1]
Flow Rate3 mL/min[1]
Backpressure146 bar[1]
Analysis Time< 3 minutes per injection[1]
Injection Cycle Time4.5 minutes[1]
Detection (DAD)
Wavelength260 nm[1]
Detection (MS/MS)
Quantifier Transition173.1/105 da[1]
Internal Standard Transition181.1/108.9 da (Menadione-[d8])[1]

Table 2: Method Validation Parameters

ParameterSFC-DADSFC-MS/MSReference
Calibration Range 1-30 µg/mL10-300 ng/mL[1]
Precision Achieved AOAC guidelinesAchieved AOAC guidelines[1]
Accuracy Achieved AOAC guidelinesAchieved AOAC guidelines[1]

Note: Specific quantitative data for precision (e.g., %RSD) and accuracy (e.g., %Recovery) were stated to meet AOAC guidelines but not explicitly provided in the source material.[1]

Visualizations

Experimental Workflow for Menadione Analysis by SFC

workflow sample Animal Feed Premix homogenize Cryo-milling sample->homogenize extract Extraction with Weak Acid homogenize->extract ph_adjust pH Adjustment (Base) & Partitioning (Hexane) extract->ph_adjust centrifuge Centrifugation ph_adjust->centrifuge collect Collect Hexane Layer centrifuge->collect sfc SFC Analysis collect->sfc dad DAD Detection (ppm levels) sfc->dad msms MS/MS Detection (trace levels) sfc->msms data Data Analysis dad->data msms->data

Caption: Workflow for the extraction and SFC analysis of menadione.

Logical Relationship of SFC System Components

sfc_system co2 CO2 Cylinder pump_a CO2 Pump co2->pump_a mixer Mixer pump_a->mixer methanol Methanol Reservoir pump_b Modifier Pump methanol->pump_b pump_b->mixer injector Autosampler/ Injector mixer->injector column SFC Column (Cosmosil π-Naphthelene) injector->column detector Detector (DAD or MS/MS) column->detector oven Column Oven bpr Back Pressure Regulator (BPR) detector->bpr waste Waste/Exhaust bpr->waste

Caption: Key components and flow path of a typical SFC system.

Stability Considerations

While a specific stability-indicating SFC method for menadione has not been detailed in the reviewed literature, it is important to note that menadione is sensitive to light, heat, and pH.[4] For quantitative analysis, especially in the context of stability studies, it is crucial to develop and validate a stability-indicating method. This involves subjecting the drug substance to stress conditions such as heat, light, oxidation, and acid/base hydrolysis to generate degradation products.[5][6] The analytical method must then demonstrate the ability to resolve the main peak from any potential degradation products.[5][6] Although a stability-indicating HPLC method using a ZIC-HILIC column has been reported[5][6], a similar validation for an SFC method would be required for regulatory purposes in drug development.

Conclusion

Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally friendly method for the analysis of menadione. The described protocol, utilizing a π-Naphthelene stationary phase with a supercritical CO2 and methanol mobile phase, allows for the successful determination of menadione in complex matrices like animal feed premixes.[1] The method is suitable for both high-level (ppm) and trace-level (ppb) quantification when coupled with DAD and MS/MS detection, respectively.[1] Further validation, including the development of a formal stability-indicating assay, would be necessary for its application in pharmaceutical stability studies.

References

Application Notes and Protocols for the Extraction of Menadione Dimethylpyrimidinol Bisulfite from Feed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menadione Dimethylpyrimidinol Bisulfite (MPB) is a synthetic, water-soluble derivative of Vitamin K3 (menadione) utilized in animal feed formulations.[1] It is formed by combining menadione with dimethylpyrimidinol and is stabilized with a bisulfite group, which enhances its solubility and stability in feed products.[1] Accurate quantification of MPB in feed is crucial for ensuring proper animal nutrition, as vitamin K is essential for blood coagulation.[1][2] Over-supplementation can also be toxic.[2] These application notes provide a detailed protocol for the extraction and analysis of MPB from various feed matrices. The fundamental principle of most extraction methods involves the conversion of the water-soluble MPB to the lipid-soluble menadione, followed by extraction into an organic solvent for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).[3][4][5]

Experimental Protocols

Principle: The water-soluble this compound is first extracted from the feed sample into an aqueous solution. Subsequently, the pH of the extract is manipulated to facilitate the conversion of MPB to menadione. The lipid-soluble menadione is then partitioned into an organic solvent. The solvent extract can be concentrated and analyzed by various chromatographic techniques.

I. Sample Preparation and Extraction

This protocol is a composite of methodologies described in the scientific literature.[2][3][6]

  • Sample Homogenization: A representative sample of the feed premix or complete feed should be finely ground to ensure homogeneity. For some samples, cryo-milling may be beneficial.[2]

  • Initial Extraction:

    • Weigh a suitable amount of the homogenized feed sample (typically 5-10 g) into a centrifuge tube.[7]

    • Add an aqueous extraction solution. Aqueous methanol is a common choice.[3] For instance, add 50 mL of an aqueous methanol solution.

    • Agitate the mixture vigorously for a predetermined period, for example, 30 minutes of rotating shock.[6]

  • Conversion to Menadione:

    • To convert the water-soluble MPB to menadione, a basic solution is added to raise the pH.[2][8][9] A sodium carbonate solution can be used for this purpose.[3][6] For example, add 5 mL of a sodium carbonate solution.[6]

    • The mixture is agitated again to ensure complete conversion.

  • Liquid-Liquid Extraction:

    • Add a nonpolar organic solvent to extract the menadione. Common solvents include n-hexane, chloroform, or n-pentane.[2][3][7]

    • Vigorously mix the two phases to ensure efficient partitioning of menadione into the organic layer.

    • To aid in phase separation, a drying agent like a mixture of celite and anhydrous sodium sulfate can be added.[7]

    • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.[2]

  • Sample Cleanup and Concentration:

    • Carefully collect the organic supernatant containing the menadione.

    • For samples with low concentrations of menadione, the extract may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to be used for HPLC analysis.[3][5] In some cases, the extract can be injected directly into the analytical instrument.[2]

II. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of menadione.

  • Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is suitable.

  • Column: A reversed-phase C18 or C8 column is typically used for the separation.[10]

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of methanol and water is common.[10][11] For example, a mobile phase of methanol-water (98:2, v/v) can be used.[11]

  • Detection:

    • UV Detection: Menadione can be detected by UV absorbance, with wavelengths around 251 nm to 265 nm being reported.[6][11]

    • Fluorescence Detection: For enhanced sensitivity, post-column derivatization can be employed. The menadione is reduced online to its fluorescent 1,4-dihydroxy analogue using a zinc reducer, followed by fluorescence detection (e.g., excitation at 325 nm and emission at 425 nm).[3][4]

  • Quantification: The concentration of menadione in the sample is determined by comparing the peak area to a calibration curve prepared from known concentrations of menadione standards.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of menadione in feed samples.

Table 1: Recovery Rates of Menadione from Feed Samples

Feed MatrixExtraction MethodAnalytical MethodSpike LevelAverage Recovery (%)Relative Standard Deviation (%)Reference
Spiked Rat ChowSupercritical Fluid ExtractionHPLC-Electrochemical Detection1 mg/g90.52.2[12]
Synthetic Animal FeedAqueous Methanol Extraction, Partition into n-pentaneHPLC-Fluorescence20 and 200 mg/kg>905.5[3]
Animal FeedAqueous ExtractionHPLC-FluorescenceNot specified94.46.8[4]
Feed SamplesSolid-Phase ExtractionHPLC-UVNot specified87 - 130<10[11]
Pharmaceutical Preparationn-hexane ExtractionDerivative Spectrophotometry1, 5, and 30 µg/mL>97.1Not specified[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Menadione Analysis

Analytical MethodLODLOQReference
HPLC-Electrochemical Detection125 pg (by detector)20 µg/g (extractable)[12]
VDLUFA Method1.2 mg/kg3.8 mg/kg[7]
HPLC-Fluorescence20 µg/kgNot specified[3]
Capillary GC-FT-IR2 mg/kgNot specified[3]
HPLC-Fluorescence0.02 µg/gNot specified[4]
HPLC-UV0.5 ppmNot specified[5]

Mandatory Visualization

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction and Conversion cluster_analysis Analysis cluster_quantification Quantification Feed Feed Sample Homogenized Homogenized Sample Feed->Homogenized Grinding Aqueous_Extraction Aqueous Extraction (e.g., aq. Methanol) Homogenized->Aqueous_Extraction Conversion Conversion to Menadione (add base, e.g., Na2CO3) Aqueous_Extraction->Conversion LLE Liquid-Liquid Extraction (add organic solvent, e.g., Hexane) Conversion->LLE Separation Phase Separation (Centrifugation) LLE->Separation Organic_Phase Organic Phase (contains Menadione) Separation->Organic_Phase Concentration Concentration (optional) (Evaporation & Reconstitution) Organic_Phase->Concentration HPLC HPLC Analysis (UV or Fluorescence Detection) Organic_Phase->HPLC Concentration->HPLC Data Data Acquisition HPLC->Data Quant Quantification (vs. Calibration Curve) Data->Quant

References

Application Notes and Protocols for Cell Culture Supplementation with Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione, a synthetic analog of vitamin K also known as vitamin K3, is widely utilized in cell biology research as a potent inducer of oxidative stress. Its utility stems from its ability to undergo redox cycling within cells, a process that generates a significant flux of reactive oxygen species (ROS). This controlled induction of oxidative stress makes menadione an invaluable tool for investigating cellular responses to oxidative damage, mechanisms of cell death, and for screening potential antioxidant and cytoprotective compounds.

Menadione dimethylpyrimidinol bisulfite (MDPB) is a stable, water-soluble complex of menadione. In aqueous solutions, it dissociates, releasing menadione to exert its biological effects. Therefore, the protocols and data presented herein for menadione are directly applicable to studies involving MDPB supplementation in cell culture. These application notes provide a comprehensive guide to utilizing menadione to induce and study oxidative stress and mitochondrial dysfunction in vitro.

Mechanism of Action: Redox Cycling and Oxidative Stress

The primary mechanism by which menadione induces cytotoxicity is through its intracellular redox cycling.[1] Cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, reduce the quinone structure of menadione to a semiquinone radical. This unstable intermediate then reacts with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This process can repeat, creating a futile cycle that continuously generates superoxide radicals.[2] These superoxide anions can be further converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂), leading to overwhelming oxidative stress. This surge in ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to mitochondrial dysfunction and cell death.[1][2]

Menadione Menadione Semiquinone Semiquinone Menadione->Semiquinone 1e⁻ Reduction Semiquinone->Menadione Oxidation ROS Superoxide (O₂⁻) Hydrogen Peroxide (H₂O₂) Semiquinone->ROS e⁻ Transfer CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Enzymes Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Enzymes->Menadione Oxygen O₂ Oxygen->Semiquinone

Menadione Redox Cycling and ROS Production.

Data Presentation

The cytotoxic effects of menadione have been quantified in numerous studies across various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (hours)Assay Method
H4IIERat Hepatocellular Carcinoma2524MTT
SASHuman Oral Cancer8.4524MTT
HEK293Human Embryonic Kidney98.524MTT
HaCaTHuman Keratinocyte74.524MTT
PC12Rat Pheochromocytoma~5024MTT
SH-SY5YHuman Neuroblastoma~7524MTT

This table summarizes IC₅₀ values from different studies to illustrate the range of effective concentrations. Actual IC₅₀ values can vary depending on specific experimental conditions and cell line passage number.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (MDPB) or Menadione

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment: Prepare a stock solution of MDPB or menadione in an appropriate solvent (e.g., water for MDPB, DMSO for menadione). Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 75, 100 µM).[3]

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest test compound concentration).[2]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix by gentle shaking for 15 minutes.[2]

  • Measurement: Measure the absorbance at 550-570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX™ Red

This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • Cells cultured on glass-bottom dishes or appropriate plates for microscopy or flow cytometry

  • Complete cell culture medium

  • MDPB or Menadione

  • MitoSOX™ Red reagent

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with MDPB or menadione for the desired time as described in Protocol 1.

  • MitoSOX™ Red Loading: Prepare a 5 µM working solution of MitoSOX™ Red in HBSS or serum-free medium.[1]

  • Staining: After menadione treatment, remove the medium, wash the cells once with warm PBS, and add the MitoSOX™ Red working solution.[1]

  • Incubate for 10-30 minutes at 37°C, protected from light.[1]

  • Wash: Remove the staining solution and wash the cells three times with warm PBS.[1]

  • Analysis:

    • Fluorescence Microscopy: Add fresh buffer to the cells and visualize using a fluorescence microscope with a rhodamine filter set.[1]

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer using the phycoerythrin (PE) channel.[1]

  • Data Analysis: Quantify the increase in red fluorescence in treated cells compared to the vehicle control.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Materials:

  • Cells cultured in black, clear-bottom 96-well plates

  • Complete cell culture medium

  • MDPB or Menadione

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • PBS

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with MDPB or menadione for the desired time (e.g., 1-6 hours).[1]

  • TMRE Loading: Prepare a working solution of TMRE in cell culture medium (a final concentration of 25-100 nM is common).[5]

  • Staining: Remove the menadione-containing medium, wash the cells once with PBS, and add the TMRE working solution to each well.[1]

  • Incubate for 20-30 minutes at 37°C, protected from light.[1]

  • Measurement: Wash the cells with PBS to remove excess dye. Add fresh PBS or culture medium. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~549 nm, emission ~575 nm) or visualize under a fluorescence microscope.[1]

  • Data Analysis: Subtract background fluorescence and express the fluorescence intensity of treated cells as a percentage of the vehicle-treated control. A decrease in fluorescence indicates a loss of ΔΨm.[1]

Protocol 4: Determination of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify intracellular ATP. The light output from the reaction is directly proportional to the ATP concentration.

Materials:

  • Cells cultured in opaque-walled 96-well plates

  • Complete cell culture medium

  • MDPB or Menadione

  • Commercially available ATP determination kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with MDPB or menadione as described in Protocol 1.[6]

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[1]

  • Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to cool to room temperature for about 30 minutes. Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[1]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[6]

  • Data Analysis: A decrease in luminescence in treated cells compared to the control indicates a depletion of cellular ATP.

Signaling Pathways and Visualizations

Menadione-induced oxidative stress activates several downstream signaling pathways, often culminating in apoptosis or other forms of cell death. Key events include the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[5][7] In some cases, cell death can be PARP-1 dependent and caspase-independent.[4][5]

cluster_0 Cellular Response to Menadione-Induced Oxidative Stress Menadione Menadione/ MDPB ROS ↑ Reactive Oxygen Species (ROS) Menadione->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria PARP PARP-1 Activation ROS->PARP DeltaPsi ↓ ΔΨm Mitochondria->DeltaPsi CytoC Cytochrome c Release Mitochondria->CytoC ATP ↓ ATP Production Mitochondria->ATP Apoptosis Apoptosis DeltaPsi->Apoptosis CytoC->Apoptosis CellDeath Cell Death ATP->CellDeath PARP->CellDeath Apoptosis->CellDeath

Menadione-Induced Signaling Pathway.

cluster_workflow General Experimental Workflow Start Seed Cells in Multi-well Plate Incubate1 Incubate Overnight (18-24h) Start->Incubate1 Treat Treat with MDPB/ Menadione Dilutions Incubate1->Treat Incubate2 Incubate for Desired Time (e.g., 1-72h) Treat->Incubate2 Assay Perform Downstream Assay (MTT, ROS, ΔΨm, ATP) Incubate2->Assay Analyze Data Acquisition and Analysis Assay->Analyze

Experimental Workflow for Menadione Studies.

References

Application Notes and Protocols for Measuring Prothrombin Time in Response to MDPB Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothrombin time (PT) is a fundamental screening assay used to evaluate the extrinsic and common pathways of the coagulation cascade.[1][2][3] This test measures the time it takes for a fibrin clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.[2][4] The PT assay is sensitive to the levels and function of several coagulation factors, including Factor VII, Factor X, Factor V, prothrombin (Factor II), and fibrinogen (Factor I).[1][2][5] Consequently, it is a critical tool for monitoring oral anticoagulant therapy (like warfarin), assessing liver function, and detecting certain bleeding disorders.[1][6]

These application notes provide a comprehensive overview and detailed protocols for measuring prothrombin time in response to supplementation with a novel compound, exemplified here as MDPB (4-methoxy-N,N-diphenylbenzamide). While specific data on MDPB's effect on coagulation is not currently established, these guidelines offer a robust framework for investigating the potential procoagulant or anticoagulant properties of new chemical entities. The protocols and data presentation formats are designed to ensure reproducibility and clarity in research and drug development settings.

Rationale for Measuring Prothrombin Time with Novel Compounds

Investigating the effect of a new compound like MDPB on prothrombin time is crucial for several reasons:

  • Safety and Toxicity Assessment: Unintended anticoagulant or procoagulant effects can lead to serious adverse events, such as bleeding or thrombosis. Early assessment of a compound's impact on coagulation is a critical step in preclinical safety profiling.

  • Mechanism of Action Discovery: A prolonged PT may suggest that the compound interferes with the vitamin K cycle, directly inhibits coagulation factors in the extrinsic or common pathways, or affects liver function.

  • Therapeutic Potential: Compounds that controllably prolong PT could be investigated as potential anticoagulants.

The following sections provide detailed experimental protocols, data presentation guidelines, and visual representations of the relevant biological pathways and workflows.

Signaling Pathway: The Extrinsic and Common Coagulation Cascade

The prothrombin time assay specifically evaluates the integrity of the extrinsic and common pathways of blood coagulation. The process is initiated by the exposure of tissue factor at the site of vascular injury, leading to a cascade of enzymatic reactions that culminate in the formation of a stable fibrin clot.

Coagulation_Cascade TF Tissue Factor (III) FVIIa Factor VIIa TF->FVIIa Activates FVII Factor VII FXa Factor Xa FVIIa->FXa Activates FX Factor X Thrombin Thrombin (IIa) FXa->Thrombin Prothrombinase Complex (with FVa) FV Factor V FVa Factor Va Prothrombin Prothrombin (II) Thrombin->FVa Activates Fibrin Fibrin Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen (I) MDPB_Mechanism VK_inactive Vitamin K (inactive epoxide) VKOR Vitamin K Epoxide Reductase (VKOR) VK_inactive->VKOR VK_active Vitamin K (active reduced) Factors_active Active Clotting Factors (gamma-carboxylated) VK_active->Factors_active Required for activation VKOR->VK_active Recycles Factors_inactive Inactive Clotting Factors (II, VII, IX, X) Prolonged_PT Prolonged Prothrombin Time Factors_active->Prolonged_PT Leads to deficiency MDPB MDPB (Hypothetical) MDPB->VKOR Inhibits PT_Workflow start Start collect_blood Collect Blood (3.2% Sodium Citrate) start->collect_blood centrifuge Centrifuge at 2500 x g for 15 min collect_blood->centrifuge prepare_ppp Isolate Platelet-Poor Plasma (PPP) centrifuge->prepare_ppp treat_samples Spike PPP with MDPB (various concentrations) prepare_ppp->treat_samples incubate Incubate at 37°C treat_samples->incubate prewarm Pre-warm Samples and PT Reagent to 37°C incubate->prewarm add_reagent Add PT Reagent to Sample prewarm->add_reagent measure_time Measure Time to Clot Formation (seconds) add_reagent->measure_time analyze_data Calculate Mean PT and INR measure_time->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Menadione Dimethylpyrimidinol Bisulfite as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are primarily based on research conducted with menadione (Vitamin K3) and its water-soluble salt, menadione sodium bisulfite (MSB). Menadione dimethylpyrimidinol bisulfite (MDPB) is a stabilized, water-soluble form of menadione. While the core biological activities are expected to be similar due to the shared menadione structure, the dimethylpyrimidinol bisulfite moiety may influence solubility, stability, and cellular uptake. Therefore, the provided protocols and concentration ranges should be considered as a starting point, and it is crucial to perform dose-response experiments to determine the optimal conditions for your specific cell type and experimental setup when using MDPB.

Introduction

Menadione, a synthetic analog of vitamin K, is a versatile research chemical known for its ability to induce oxidative stress through redox cycling. This property makes it a valuable tool for studying cellular responses to reactive oxygen species (ROS), including apoptosis, cell cycle arrest, and the modulation of various signaling pathways. This compound (MDPB) is a water-soluble and more stable derivative of menadione, facilitating its use in aqueous cell culture media. These application notes provide an overview of the research applications of menadione and its derivatives, along with detailed protocols for its use in in-vitro studies.

Primary Research Applications

  • Induction of Oxidative Stress: Menadione is widely used to induce a controlled state of oxidative stress in cultured cells, allowing for the investigation of downstream cellular events and the efficacy of antioxidant compounds.

  • Cancer Research: Menadione has demonstrated cytotoxic and apoptotic effects against a variety of cancer cell lines, including those of the liver, stomach, colon, and lung.[1] It is often studied for its potential as an anti-cancer agent, both alone and in combination with other chemotherapeutics.

  • Cell Death Studies: Menadione can induce multiple forms of programmed cell death, including apoptosis and necroptosis, making it a useful tool for studying the molecular mechanisms of these processes.[2]

  • Signaling Pathway Analysis: Research has shown that menadione can modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and MAPK pathways.[3][4]

Data Presentation: Cytotoxicity of Menadione Derivatives

The following table summarizes the cytotoxic effects of menadione in various cancer cell lines, as determined by IC50 values (the concentration at which 50% of cell growth is inhibited). This data is derived from studies using menadione or menadione sodium bisulfite and should be used as a reference for designing experiments with MDPB.

Cell LineCancer TypeCompoundIC50 ValueExposure TimeAssayReference
H4IIERat Hepatocellular CarcinomaMenadione Sodium Bisulfite25 µM24 hoursMTT[5]
MKN45Human Gastric CancerMenadione~20-25 µM12 hoursNot Specified[6]
Hep G2Human Hepatocellular CarcinomaMenadione~3 µM (for protection studies)45 minutesNot Specified[3]
VariousHuman Oral TumorMenadione (Vitamin K3)Not specifiedNot specifiedNot specified[7]
LeukemiaHuman LeukemiaMenadione13.5 µM - 18 µMNot specifiedNot specified[8]

Experimental Protocols

Preparation of this compound (MDPB) Stock Solution
  • Solubility: While specific data for MDPB is limited, related water-soluble salts like menadione sodium bisulfite are soluble in DMSO.[9] It is recommended to first attempt to dissolve MDPB in sterile phosphate-buffered saline (PBS) or directly in cell culture medium. If solubility is an issue, a stock solution can be prepared in a minimal amount of high-quality, sterile DMSO.

  • Stock Solution Preparation (Example):

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of MDPB in sterile DMSO or PBS.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

General Cell Culture and Treatment with MDPB
  • Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for cytotoxicity assays, 6-well plate for protein or RNA extraction) at a density that will allow for logarithmic growth during the experimental period.

  • Adherence: Allow cells to adhere and resume logarithmic growth for approximately 24 hours before treatment.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the MDPB stock solution. Prepare the desired final concentrations of MDPB by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Vehicle Control: Always include a vehicle control group, which consists of cells treated with the same concentration of the solvent (e.g., DMSO or PBS) used to prepare the highest concentration of MDPB.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of MDPB or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Assessment of Cell Viability/Cytotoxicity (MTT Assay)

This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Materials:

  • Cells treated with MDPB in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • MTT solvent (e.g., DMSO, or 0.04 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Following the desired incubation period with MDPB, carefully remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium from the wells.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Detection of Apoptosis (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed and fragmented nuclei.

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • MDPB treatment medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI staining solution (e.g., 1 µg/mL in PBS)

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and treat with the desired concentrations of MDPB (e.g., 25 µM and 50 µM for H4IIE cells) for the chosen duration (e.g., 24 hours).[5]

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with DAPI staining solution for 5-10 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS to remove excess DAPI.

  • Mount the coverslips onto microscope slides with a drop of mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei compared to the uniformly stained, round nuclei of healthy cells.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cells treated with MDPB

  • PBS

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Harvest cells (both adherent and suspension) after MDPB treatment and wash with cold PBS.

  • While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways (e.g., NF-κB)

This is a general protocol for analyzing changes in protein expression and activation (e.g., phosphorylation) in response to MDPB treatment.

Materials:

  • Cells treated with MDPB

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p65, phospho-p65, IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with MDPB, wash cells with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Menadione_Redox_Cycling Menadione Menadione (MDPB) Enzyme NAD(P)H Oxidoreductase Menadione->Enzyme Reduction Semiquinone Semiquinone Radical Enzyme->Semiquinone Semiquinone->Menadione Re-oxidation Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide + O₂ Oxygen O₂ ROS Other ROS (e.g., H₂O₂) Superoxide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage

Caption: Redox cycling of menadione leading to the production of reactive oxygen species (ROS).

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with MDPB Prepare_MDPB Prepare MDPB dilutions (and vehicle control) Prepare_MDPB->Treat_Cells Incubate_Exp Incubate for desired time (e.g., 24h, 48h) Treat_Cells->Incubate_Exp Add_MTT Add MTT reagent Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance (570 nm) Add_Solvent->Read_Absorbance

Caption: Experimental workflow for assessing the cytotoxicity of MDPB using an MTT assay.

NFkB_Pathway_Menadione cluster_cytoplasm Cytoplasm cluster_nucleus Menadione Menadione (MDPB) ROS ↑ ROS Menadione->ROS IKK IKK Complex ROS->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition IkB_p P-IκBα IkB->IkB_p NFkB_p65_p50->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_p65_p50_nuc NF-κB (p65/p50) DNA DNA NFkB_p65_p50_nuc->DNA Binding Gene_Expression Target Gene Expression (e.g., anti-apoptotic, pro-inflammatory) DNA->Gene_Expression Transcription

Caption: Proposed modulation of the NF-κB signaling pathway by menadione-induced ROS.

References

Application Notes and Protocols: Menadione Dimethylpyrimidinol Bisulfite for Inducing Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1] Inducing a controlled state of oxidative stress in vitro is a critical tool for studying these processes and for screening potential therapeutic agents.

Menadione Dimethylpyrimidinol Bisulfite (MPB) is a stabilized, water-soluble form of menadione (Vitamin K3). In aqueous solutions, MPB releases menadione, which is the biologically active component responsible for inducing oxidative stress. Menadione is a redox-cycling quinone that can accept electrons from cellular reductants and transfer them to molecular oxygen, leading to the generation of superoxide radicals and subsequent ROS.[2] Its ability to reliably generate intracellular ROS makes it a widely used agent for creating robust in vitro models of oxidative stress.[2]

These application notes provide a comprehensive overview of the mechanism of action of menadione, protocols for inducing and measuring oxidative stress, and the key signaling pathways involved.

Mechanism of Action: Menadione-Induced ROS Generation

Menadione induces oxidative stress primarily through a process called redox cycling. The mechanism involves the following steps:

  • One-Electron Reduction : Intracellular flavoenzymes, such as NADPH-cytochrome P450 reductase, reduce the menadione quinone to a semiquinone radical.[3]

  • Superoxide Formation : The unstable semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent menadione and producing a superoxide anion radical (O₂•⁻).[2][4]

  • Redox Cycling : The regenerated menadione is free to undergo another round of reduction, creating a catalytic cycle that continuously generates superoxide radicals as long as cellular reductants (like NADPH) and oxygen are available.

  • Downstream ROS : The generated superoxide is quickly converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), a more stable ROS. H₂O₂ can then be converted to the highly reactive hydroxyl radical (•OH) in the presence of transition metals like iron, via the Fenton reaction.[2][5]

This cascade of ROS production leads to widespread cellular damage, affecting lipids, proteins, and DNA.

G cluster_0 Intracellular Environment Menadione Menadione (Quinone) Semiquinone Semiquinone Radical Menadione->Semiquinone 1e⁻ Reduction Semiquinone->Menadione Reoxidation ROS Superoxide (O₂•⁻) Semiquinone->ROS O₂ H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 Conversion SOD SOD Damage Cellular Oxidative Damage (Lipids, DNA, Proteins) H2O2->Damage Leads to reductase NAD(P)H Reductases NADP NAD(P)⁺ reductase->NADP NADPH NAD(P)H NADPH->reductase

Caption: Mechanism of menadione redox cycling and ROS production.

Data Presentation: Effective Concentrations and Markers

The optimal concentration of menadione to induce oxidative stress is cell-type dependent and should be determined empirically. High concentrations can lead to rapid cell death, while lower concentrations can be used to study sublethal effects and cellular responses.[5][6]

Table 1: Examples of Menadione Concentrations for Inducing Oxidative Stress in Various Cell Lines

Cell LineCell TypeConcentration Range (µM)Incubation TimeObserved EffectsReference(s)
H4IIERat Hepatocellular Carcinoma25 (IC₅₀)24 - 48 hoursCytotoxicity, Apoptosis, DNA Damage[7]
K562Human Erythroleukemia10 - 501 - 4 hoursDown-modulation of Transferrin Receptor[6]
HL-60Human Promyelocytic Leukemia10 - 501 - 4 hoursDown-modulation of Transferrin Receptor[6]
SH-SY5YHuman Neuroblastoma5 - 2024 hoursIncreased ROS, Mitochondrial Superoxide[8]
Bovine Heart Microvascular Endothelial CellsEndothelial Cells10 - 1001 - 5 hoursSuperoxide/H₂O₂ production, Cytotoxicity[9]

Table 2: Key Markers of Oxidative Stress and Common Measurement Assays

MarkerCellular TargetCommon Assay(s)PrincipleReference(s)
Reactive Oxygen Species (ROS) GeneralDCFH-DA AssayDCFH is oxidized to fluorescent DCF by ROS.[10][11]
Superoxide (O₂•⁻) Mitochondria, CytosolDihydroethidium (DHE) AssayDHE is oxidized by superoxide to a red fluorescent product.[11][12]
Lipid Peroxidation Cell MembranesMalondialdehyde (MDA) / TBARS AssayMDA, a byproduct of lipid peroxidation, reacts with TBA to form a colored/fluorescent product.
DNA Damage Nuclear & Mitochondrial DNA8-OHdG ELISA, Comet AssayMeasures levels of the oxidized nucleoside 8-hydroxydeoxyguanosine or DNA strand breaks.
Protein Oxidation ProteinsProtein Carbonyl AssayMeasures carbonyl groups introduced into proteins by oxidative stress.
Glutathione Levels Cellular Redox BufferGSH/GSSG Ratio AssayQuantifies the ratio of reduced (GSH) to oxidized (GSSG) glutathione.[13]

Experimental Protocols

Protocol 1: General Procedure for Inducing Oxidative Stress

This protocol provides a general workflow for treating adherent cultured cells with MPB to induce oxidative stress.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere and reach 70-80% confluency.[2]

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound (MPB) in sterile cell culture medium or PBS. A 10-100 mM stock is typical.

    • Note: Since MPB is water-soluble, it can be added directly to the culture medium.

  • Dose-Response Determination (Recommended):

    • Prepare serial dilutions of the MPB stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different MPB concentrations. Include a vehicle-only control.

    • Incubate for a defined period (e.g., 4, 12, or 24 hours).

    • Assess cell viability using an MTT or similar assay to determine the appropriate sublethal or lethal concentration for subsequent experiments.

  • Induction of Oxidative Stress:

    • Based on the dose-response experiment, treat cells with the desired concentration of MPB.

    • Incubate the cells for the desired time at 37°C in a humidified CO₂ incubator.

  • Downstream Analysis: After incubation, harvest the cells for analysis of specific oxidative stress markers as described in the following protocols.

G start Seed Cells in Culture Plates culture Incubate until 70-80% Confluent start->culture prepare Prepare Fresh MPB/Menadione Working Solutions culture->prepare treat Replace Medium with MPB-containing Medium prepare->treat incubate Incubate for Desired Time (e.g., 1-24 hours) treat->incubate end Harvest Cells for Downstream Assays (ROS, Viability, etc.) incubate->end

Caption: General experimental workflow for inducing oxidative stress.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol measures general intracellular ROS levels.

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with MPB as described in Protocol 1. Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium or PBS.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[10]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells gently with PBS.

    • Add fresh PBS or medium to each well.

    • Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.[10] Fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol 3: Measurement of Lipid Peroxidation (MDA Assay)

This protocol provides a simplified outline for measuring malondialdehyde (MDA), a key indicator of lipid peroxidation.

  • Cell Treatment & Lysis: Treat cells in 6-well plates or flasks with MPB as described in Protocol 1. After treatment, wash, scrape, and lyse the cells in a suitable lysis buffer on ice.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant for normalization.

  • TBA Reaction:

    • Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to occur.

    • Cool the samples on ice to stop the reaction.

  • Measurement:

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance or fluorescence of the supernatant. The MDA-TBA adduct can be measured colorimetrically at ~532 nm or fluorometrically (Ex/Em ~530/550 nm).

    • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Signaling Pathways Activated by Menadione-Induced Oxidative Stress

High levels of ROS generated by menadione can activate multiple downstream signaling pathways, often culminating in cell death.

  • DNA Damage and PARP Activation : ROS can cause significant DNA strand breaks. This damage is a potent activator of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. However, severe DNA damage leads to hyperactivation of PARP, which depletes cellular NAD⁺ and ATP stores, ultimately contributing to cell death.[9][5][7]

  • Mitochondrial Pathway of Apoptosis : Oxidative stress can damage mitochondria, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][14] Cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program.

  • MAPK Pathways : Oxidative stress is known to activate mitogen-activated protein kinase (MAPK) signaling cascades, such as p38 and JNK, which are involved in mediating cellular responses to stress, inflammation, and apoptosis.[15][16]

G cluster_0 Cellular Response to Menadione-Induced Oxidative Stress cluster_1 Nucleus cluster_2 Mitochondrion Menadione Menadione ROS ROS (O₂•⁻, H₂O₂) Menadione->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage Mito_Damage Mitochondrial Damage ROS->Mito_Damage MAPK MAPK Activation (p38, JNK) ROS->MAPK PARP PARP Activation DNA_Damage->PARP ATP_Depletion NAD⁺ / ATP Depletion PARP->ATP_Depletion Apoptosis Apoptosis / Cell Death ATP_Depletion->Apoptosis CytC Cytochrome C Release Mito_Damage->CytC Caspases Caspase Activation CytC->Caspases MAPK->Caspases Caspases->Apoptosis

Caption: Key signaling pathways activated by menadione-induced ROS.

References

Troubleshooting & Optimization

Menadione dimethylpyrimidinol bisulfite solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of Menadione Dimethylpyrimidinol Bisulfite (MDPB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Menadione?

This compound (MDPB) is a synthetic, stabilized derivative of Menadione (Vitamin K3). Menadione is a fat-soluble vitamin, but the addition of the dimethylpyrimidinol bisulfite group to the menadione structure increases its water solubility, which is advantageous for certain applications, such as in animal feed formulations.[1] The biological activity of MDPB is attributed to the menadione component.

Q2: There appears to be conflicting information regarding the water solubility of this compound. Is it soluble or insoluble in water?

The solubility of this compound in water can be described as limited or poor, which has led to seemingly contradictory descriptions. While it is considered a water-soluble derivative of Vitamin K3, its solubility is not as high as other bisulfite adducts like menadione sodium bisulfite.[2] Some sources may describe it as "insoluble" in a strictly chemical sense, especially in pure water at neutral pH. However, in practical applications and certain formulations, it exhibits sufficient solubility to be functional. Its enhanced stability is in part achieved through this intentionally lower water solubility compared to other water-soluble forms of Vitamin K3.[2]

Q3: Is quantitative solubility data available for this compound in various solvents?

Solubility Data for Menadione (Vitamin K3)

The following table summarizes the available quantitative solubility data for the parent compound, Menadione.

SolventSolubility (mg/mL)
Chloroform100
Dimethylformamide (DMF)30[3]
Dimethyl sulfoxide (DMSO)20[3], 34[4], 125
Ethanol10[3], 16[5]
1:1 DMF:PBS (pH 7.2)~0.5[3]
Water0.160 mg/L (at 30 °C)[6]

Note: This data is for Menadione, not this compound. The solubility of the bisulfite derivative in aqueous solutions is expected to be higher.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered during the solubilization of this compound and related compounds.

Issue Potential Cause Troubleshooting Steps
Precipitate forms when preparing an aqueous solution. The concentration exceeds the thermodynamic solubility limit.- Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol first. - Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion. - Keep the final concentration of the organic solvent in your working solution low (typically <1-5%) and consistent across experiments.
pH of the aqueous buffer. - The solubility of bisulfite adducts can be pH-dependent. - Experiment with buffers of different pH values to find the optimal range for solubility.
Compound is initially soluble but precipitates over time. Thermodynamic insolubility. - Even if a compound appears to dissolve initially (kinetic solubility), it may precipitate over time as it reaches its thermodynamic equilibrium. - Consider reducing the final concentration in your working solution.
Buffer instability. - Ensure your buffer is stable and not prone to pH changes over the course of your experiment.
Inconsistent results in biological assays. Precipitation in cell culture media. - Visually inspect your assay plates for any signs of precipitation. - Test the solubility of your final formulation in the specific cell culture medium you are using. - Precipitated compound is not bioavailable and will lead to inconsistent results.
Interaction with media components. - Components in the cell culture media may interact with the compound and affect its solubility. - If possible, simplify the buffer system for initial experiments.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation at a high speed, followed by careful collection of the supernatant. Filtration through a 0.22 µm filter can also be used.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the preparation of a working solution from a high-concentration stock in an organic solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Working Solution Preparation: To prepare your final working solution, perform a serial dilution of the stock solution into your aqueous experimental medium (e.g., cell culture media, PBS). It is crucial to add the stock solution to the aqueous buffer while vortexing to facilitate rapid and even dispersion, which helps to minimize precipitation.

  • Final Checks: Before use, visually inspect the working solution for any signs of precipitation. Always include a vehicle control (your final assay medium containing the same concentration of the organic solvent without the compound) in your experiments.

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to separate solid C->D E Collect supernatant D->E F Quantify concentration (e.g., HPLC) E->F

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Signaling Pathways Involving Menadione

Menadione has been shown to influence several cellular signaling pathways.

G Simplified Signaling Pathways Influenced by Menadione cluster_wnt Wnt Signaling in Cancer cluster_melanogenesis Melanogenesis Regulation Menadione_Wnt Menadione Wnt Wnt Pathway Menadione_Wnt->Wnt Suppresses BetaCatenin β-catenin Wnt->BetaCatenin Activates EMT Epithelial-Mesenchymal Transition (EMT) BetaCatenin->EMT Promotes Menadione_Melanin Menadione ERK ERK Menadione_Melanin->ERK Activates MITF MITF ERK->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Activates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Menadione can suppress the Wnt signaling pathway and regulate melanin synthesis via ERK activation.

References

Technical Support Center: Stability of Menadione Dimethylpyrimidinol Bisulfite (MPB) in Vitamin Premixes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of menadione dimethylpyrimidinol bisulfite (MPB) in vitamin premixes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPB) and why is its stability a concern?

A1: this compound (MPB) is a synthetic, water-soluble form of Vitamin K3 (menadione) used to fortify animal feed and supplements.[1] Its stability is a critical concern because menadione is one of the most unstable vitamins in premixes, susceptible to degradation from various factors. This degradation can lead to a loss of potency, potentially resulting in vitamin K deficiency in animals, which is crucial for blood coagulation and bone metabolism.

Q2: What are the primary factors that cause MPB degradation in vitamin premixes?

A2: The main factors contributing to the degradation of MPB and other menadione bisulfite derivatives in premixes are:

  • High Temperature and Humidity: Elevated temperatures provide the energy for degradative redox reactions, while high humidity facilitates the destructive action of oxygen and trace elements.[2]

  • Choline Chloride: Due to its hygroscopic nature, choline chloride absorbs moisture, which can accelerate the degradation of other vitamins, including menadione.[3]

  • Trace Minerals: Reactive trace minerals, particularly sulfates of copper, zinc, and iron, can catalyze the oxidation of vitamins.[3]

  • pH: Menadione bisulfite adducts are generally more stable in a slightly acidic pH range (4-6) and less stable in alkaline conditions (pH > 6).

  • Light: Exposure to light, especially UV radiation, can contribute to the degradation of vitamin K compounds.

  • Oxygen: The presence of oxygen promotes oxidative degradation, a primary pathway for vitamin K instability.

Q3: How does the physical form of MPB (e.g., crystalline vs. microencapsulated) affect its stability?

A3: The physical form of menadione derivatives significantly impacts their stability. Microencapsulated forms (micro-capsules or micro-spheres) generally exhibit higher retention and stability compared to the crystalline form.[2] The encapsulation provides a protective barrier, reducing contact with destabilizing factors like moisture, oxygen, and reactive minerals.

Q4: Are there more stable alternatives to MPB?

A4: Menadione Nicotinamide Bisulfite (MNB) has been shown in some studies to have higher retention and stability than Menadione Sodium Bisulfite (MSB) in vitamin premixes, particularly under high temperature and humidity conditions.[2] While direct comparative stability data for MPB is less common, it is expected to have similar stability challenges to MSB. The choice of the most suitable vitamin K3 source may depend on the specific premix composition and storage conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of MPB in vitamin premixes.

Problem Potential Cause Troubleshooting Steps
Low recovery of MPB in a newly formulated premix. Incompatible ingredients. - Review the premix formulation for high concentrations of choline chloride or reactive trace minerals (e.g., copper and iron sulfates).- Consider using a microencapsulated form of MPB to protect it from reactive components.- If possible, prepare the vitamin and mineral premixes separately and combine them just before feed production.
MPB content decreases significantly over a short storage period. Improper storage conditions. - Store the premix in a cool, dry place (ideally at 25°C/60% relative humidity or lower).[2]- Ensure packaging is airtight and opaque to protect from moisture, oxygen, and light.- Minimize the storage time of the premix before its incorporation into the final feed.
Inconsistent analytical results for MPB concentration. Sample preparation issues. - Ensure complete extraction of MPB from the premix matrix. The bisulfite adduct needs to be converted to menadione for extraction into an organic solvent. This is typically achieved by pH adjustment.[4]- Protect the sample from light during preparation and analysis.- Use an internal standard to account for variations in extraction efficiency and injection volume.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. Chromatographic issues. - Optimize the mobile phase composition and pH.- Ensure the injection solvent is compatible with the mobile phase.- Check for column degradation or contamination. Use a guard column to protect the analytical column.- Verify the integrity of the HPLC system (e.g., check for leaks, ensure proper pump performance).

Data on Menadione Bisulfite Stability

The following tables summarize the retention of different forms of Vitamin K3 (Menadione Sodium Bisulfite - MSB and Menadione Nicotinamide Bisulfite - MNB) under various storage conditions. While specific data for MPB is limited, these values provide a strong indication of the expected stability trends for menadione bisulfite compounds.

Table 1: Effect of Temperature and Humidity on Vitamin K3 Retention (%) in a Vitamin Premix

Storage TimeMSB (25°C/60% RH)MNB (25°C/60% RH)MSB (40°C/75% RH)MNB (40°C/75% RH)
1 Month82%86%Not ReportedNot Reported
2 Months66%80%Not ReportedNot Reported
3 Months54%73%Not ReportedNot Reported
6 Months32%52%28% (Overall VK3)56% (Overall VK3)

Data adapted from a study on MSB and MNB stability.[2]

Table 2: Effect of Choline on Vitamin K3 Retention (%) in a Vitamin-Trace Mineral (VTM) Premix after 6 Months

Vitamin K3 FormWithout CholineWith Choline (16,000 mg/kg)
MSB (Crystal)49% (Overall)47% (Overall)
MNB (Crystal)49% (Overall)47% (Overall)
Micro-capsule (Avg.)51%47%
Micro-sphere (Avg.)54%47%

Data adapted from a study on MSB and MNB stability in VTM premixes.[2]

Experimental Protocols

Protocol: Quantification of this compound (MPB) in Vitamin Premixes by HPLC

This protocol describes a general method for the determination of MPB in vitamin premixes. It involves the conversion of the water-soluble MPB to the organic-soluble menadione, followed by extraction and HPLC analysis.

1. Sample Preparation and Extraction: a. Weigh 1-5 grams of the vitamin premix into a 100 mL amber volumetric flask. The amount will depend on the expected concentration of MPB. b. Add 50 mL of an appropriate extraction solvent (e.g., a mixture of water and a water-miscible organic solvent). c. Add a sodium carbonate solution to adjust the pH to alkaline conditions (around pH 10-11) to facilitate the conversion of the bisulfite adduct to menadione.[5] d. Agitate the flask for 30 minutes to ensure complete dissolution and conversion. e. Add an organic extraction solvent such as n-hexane or chloroform and shake vigorously for 15-20 minutes.[2][4] f. Allow the layers to separate. A centrifugation step may be necessary to achieve a clean separation. g. Carefully transfer the organic layer containing the menadione to a clean, dry amber vial. h. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. i. Reconstitute the residue in a known volume of the HPLC mobile phase. j. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 90:10 v/v).[6] The exact ratio may need optimization depending on the specific column and system.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at approximately 265 nm.[7]
  • Injection Volume: 20 µL.
  • Column Temperature: 30-35°C.

3. Calibration: a. Prepare a stock solution of a certified menadione standard in the mobile phase. b. Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples. c. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification: a. Inject the prepared sample extracts into the HPLC system. b. Determine the peak area of menadione in the sample chromatogram. c. Calculate the concentration of menadione in the sample using the calibration curve. d. Convert the concentration of menadione back to the concentration of MPB using their respective molecular weights.

Visualizations

degradation_pathway cluster_conditions Degradation Factors MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Menadione Menadione (Active Vitamin K3) MPB->Menadione Hydrolysis/Dissociation (Reversible) Degradation_Products Inactive Degradation Products Menadione->Degradation_Products Oxidation Temp High Temperature Temp->Menadione Humidity High Humidity Humidity->Menadione Choline Choline Chloride Choline->Menadione Minerals Trace Minerals (Cu, Fe, Zn) Minerals->Menadione Light Light Light->Menadione Oxygen Oxygen Oxygen->Menadione

Caption: Proposed degradation pathway of MPB in vitamin premixes.

experimental_workflow start Start: Vitamin Premix Sample weigh Weigh Premix Sample start->weigh extract Add Extraction Solvent & Sodium Carbonate weigh->extract agitate Agitate for 30 min extract->agitate add_organic Add Organic Solvent (e.g., n-hexane) agitate->add_organic shake Shake Vigorously add_organic->shake separate Separate Organic Layer (Centrifuge if needed) shake->separate evaporate Evaporate to Dryness (N2 Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc Inject into HPLC System filter->hplc quantify Quantify using Calibration Curve hplc->quantify end End: Report MPB Concentration quantify->end

Caption: Experimental workflow for MPB quantification in premixes.

troubleshooting_logic start Low MPB Stability Detected check_formulation Review Premix Formulation start->check_formulation check_storage Evaluate Storage Conditions start->check_storage high_choline High Choline/Minerals? check_formulation->high_choline improper_storage High Temp/Humidity? check_storage->improper_storage use_encapsulated Action: Use Encapsulated MPB high_choline->use_encapsulated Yes separate_premixes Action: Separate Vitamin & Mineral Premixes high_choline->separate_premixes Yes retest Retest Stability high_choline->retest No improve_storage Action: Control Temp/Humidity, Use Airtight/Opaque Packaging improper_storage->improve_storage Yes improper_storage->retest No use_encapsulated->retest separate_premixes->retest improve_storage->retest

Caption: Logical troubleshooting flow for MPB instability.

References

Technical Support Center: Menadione Dimethylpyrimidinol Bisulfite (MPB) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menadione dimethylpyrimidinol bisulfite (MPB). The information is designed to address common issues encountered during experimental procedures involving stress condition analysis of MPB.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPB) and why is its stability important?

This compound (MPB) is a synthetic, water-soluble form of Vitamin K3 (menadione).[1] It is used as a nutritional supplement in animal feed.[2] The dimethylpyrimidinol bisulfite moiety is added to the menadione structure to enhance its stability and solubility, which is crucial for its effective delivery and shelf-life in various formulations.[1] Understanding its degradation under different stress conditions is vital for ensuring the potency and safety of the final product.

Q2: What are the typical stress conditions that can cause degradation of MPB?

Based on studies of related menadione bisulfite compounds, MPB is likely susceptible to degradation under the following stress conditions:

  • Alkaline Hydrolysis: Exposure to basic conditions (high pH) can lead to significant degradation.

  • Thermal Stress: High temperatures can accelerate the degradation of MPB.

  • Oxidative Stress: The presence of oxidizing agents can cause chemical changes in the molecule.

  • Photolytic Stress: Exposure to light, particularly UV light, can lead to the degradation of the menadione component.

  • Acidic Hydrolysis: While generally more stable in acidic to neutral pH, prolonged exposure to strong acids may cause some degradation.

Q3: What are the expected degradation products of MPB?

While specific degradation studies on this compound are not extensively available in the public domain, based on the chemistry of menadione and its other bisulfite adducts, the primary degradation pathway is likely the cleavage of the bisulfite group to yield menadione .

Under alkaline conditions, menadione sodium bisulfite (a similar compound) is known to convert back to menadione.[3] Further degradation of menadione itself can occur, especially under photolytic conditions. The dimethylpyrimidinol moiety would be released during the initial degradation and may undergo its own degradation depending on the specific stress conditions applied.

Q4: I am observing a loss of potency of my MPB sample. What could be the cause?

Loss of potency in an MPB sample can be attributed to several factors. Use the following troubleshooting guide to identify the potential cause:

Troubleshooting Guide: Loss of MPB Potency

Symptom Possible Cause Recommended Action
Rapid potency loss in a liquid formulation. High pH of the solution. Menadione bisulfite adducts are known to be unstable in alkaline conditions.Measure the pH of your formulation. If it is above 7, consider adjusting the pH to a more neutral or slightly acidic range (pH 4-6), where stability is generally higher.[4]
Degradation observed during storage at room temperature. Thermal degradation and/or high humidity. Elevated temperatures and moisture can accelerate the degradation of menadione derivatives.[5][6]Store MPB and its formulations in a cool, dry place. For long-term storage, refrigeration may be necessary. Protect from atmospheric moisture.
Discoloration (e.g., yellowing) and potency loss of the sample. Photodegradation. Menadione is sensitive to light.Protect the sample from light by using amber-colored containers or by storing it in the dark.
Inconsistent results in the presence of other ingredients. Interaction with excipients. Certain components in a formulation, such as choline chloride, can negatively impact the stability of menadione bisulfite adducts.[5]Review the composition of your formulation. If it contains highly reactive or hygroscopic excipients, consider reformulating with more compatible components.

Quantitative Data on the Stability of Menadione Bisulfite Adducts

While specific quantitative degradation data for MPB is limited in published literature, studies on menadione sodium bisulfite (MSB) and menadione nicotinamide bisulfite (MNB) provide valuable insights into the stability of these types of compounds.

Table 1: Retention of Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB) in Vitamin Premixes under Different Storage Conditions [5][6]

Storage Time (Months)MSB Retention (%) at 25°C/60% RHMNB Retention (%) at 25°C/60% RHMSB Retention (%) at 40°C/75% RHMNB Retention (%) at 40°C/75% RH
18286Not ReportedNot Reported
26680Not ReportedNot Reported
35473Not ReportedNot Reported
6325228 (Overall)56 (Overall)

Table 2: Degradation of Menadione Sodium Bisulfite (MSB) under Forced Stress Conditions [7]

Stress ConditionParameters% Degradation
Alkaline Hydrolysis0.10 N NaOH, 60 min at RTExtensive
Thermal70 °C, 96 hoursExtensive
Oxidative1.0% H2O2, 24 hours at RTSignificant
PhotolyticUV-254nm, 36 hoursSignificant
Acidic Hydrolysis0.1 N HCl, 24 hours at 70°CLess Extensive

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on MPB, based on standard industry practices and literature on similar compounds.

1. Preparation of Stock Solution: Prepare a stock solution of MPB in a suitable solvent (e.g., water or a methanol-water mixture) at a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.

  • Keep the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Cool the solution, neutralize with an appropriate amount of 0.1 N sodium hydroxide, and dilute to the final concentration with the mobile phase for analysis.

3. Alkaline Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.

  • Keep the solution at room temperature for a defined period (e.g., 60 minutes).

  • Neutralize with an appropriate amount of 0.1 N hydrochloric acid and dilute to the final concentration with the mobile phase.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Dilute to the final concentration with the mobile phase.

5. Thermal Degradation:

  • Keep the solid MPB powder or a solution of MPB in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 96 hours).

  • For the solid sample, dissolve it in a suitable solvent after exposure. Dilute the solution to the final concentration with the mobile phase.

6. Photolytic Degradation:

  • Expose a solution of MPB in a transparent container to a UV light source (e.g., 254 nm) for a defined period (e.g., 36 hours).

  • A control sample should be kept in the dark under the same conditions.

  • Dilute the exposed solution to the final concentration with the mobile phase.

Analytical Method: The degradation should be monitored using a stability-indicating HPLC method, capable of separating the intact MPB from its degradation products. A C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at an appropriate wavelength. For identification of unknown degradation products, LC-MS would be the preferred technique.

Visualizations

Degradation_Pathway MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Menadione Menadione MPB->Menadione Cleavage of bisulfite adduct DMP 2,4-Dimethyl-6-hydroxypyrimidine MPB->DMP Release of pyrimidinol moiety Further_Degradation Further Degradation Products Menadione->Further_Degradation e.g., Photodegradation

Caption: Proposed degradation pathway of MPB under stress conditions.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC / LC-MS Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis MPB_Sample MPB Stock Solution MPB_Sample->Acid MPB_Sample->Base MPB_Sample->Oxidation MPB_Sample->Thermal MPB_Sample->Photo Identification Characterization of Degradation Products (e.g., MS, NMR) Analysis->Identification

Caption: General workflow for forced degradation studies of MPB.

References

Troubleshooting peak tailing in HPLC analysis of MDPB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of MDPB (Methyl 3,4-dioxymethylene-β-phenylethylamine).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, exhibiting a trailing edge that is longer or more drawn out than the leading edge. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.5 suggests significant tailing that needs to be addressed.[1]

Q2: Why is MDPB prone to peak tailing in reverse-phase HPLC?

A2: MDPB is a synthetic cathinone derivative and, like many phenylethylamines, is a basic compound.[2][3] In reverse-phase HPLC, which typically uses silica-based columns, basic compounds are prone to peak tailing due to secondary interactions. The primary cause is the electrostatic interaction between the protonated basic analyte (MDPB) and negatively charged residual silanol groups (Si-O⁻) on the surface of the stationary phase.[4] These interactions are in addition to the desired hydrophobic interactions and can lead to a portion of the analyte molecules being retained longer on the column, resulting in a tailed peak.

Q3: What is the ideal mobile phase pH for analyzing MDPB?

A3: To minimize peak tailing for basic compounds like MDPB, it is crucial to control the ionization state of the analyte. By maintaining the mobile phase pH at least 2 pH units below the pKa of the compound, the analyte will exist predominantly in a single, protonated form. This consistent charge state reduces the variability in interactions with the stationary phase, leading to sharper, more symmetrical peaks. For most basic compounds, a starting pH of 2 to 4 is recommended for method development.[1][4][5] Since the exact pKa of MDPB may not be readily available, experimenting with a low pH range is a standard approach.

Q4: Can the HPLC system itself contribute to peak tailing?

A4: Yes, issues with the HPLC system, often referred to as "extra-column effects," can cause peak tailing for all compounds in a run. These problems include excessive tubing length or internal diameter between the column and detector, poorly made connections creating dead volume, or a void at the head of the column. These physical issues can cause the sample band to spread, leading to asymmetrical peaks.

Troubleshooting Guide for MDPB Peak Tailing

This section provides a step-by-step guide to diagnose and resolve peak tailing issues in the HPLC analysis of MDPB.

Step 1: Diagnose the Source of Tailing (Chemical vs. Physical)
  • Observe the chromatogram: If only the MDPB peak (or other basic compounds) is tailing, the issue is likely chemical in nature (related to secondary interactions). If all peaks in the chromatogram are tailing, the problem is more likely physical (related to the HPLC system or column).

Step-by-Step Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for MDPB check_peaks Are all peaks tailing? start->check_peaks chemical_issue Chemical Issue Likely (Analyte-Specific) check_peaks->chemical_issue No physical_issue Physical Issue Likely (System-Wide) check_peaks->physical_issue Yes adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5 with Formic or Phosphoric Acid) chemical_issue->adjust_ph add_modifier Consider Mobile Phase Additives (e.g., Buffer, Ion-Pairing Agent) adjust_ph->add_modifier check_column_type Use End-Capped Column or Column for Basic Compounds add_modifier->check_column_type lower_concentration Reduce Sample Concentration (Check for Overload) check_column_type->lower_concentration resolved Problem Resolved lower_concentration->resolved check_fittings Check Fittings and Tubing (Minimize Dead Volume) physical_issue->check_fittings check_column_void Inspect Column for Voids (Reverse Flush or Replace) check_fittings->check_column_void column_maintenance Perform Column Cleaning/ Regeneration check_column_void->column_maintenance column_maintenance->resolved

Caption: A step-by-step workflow for troubleshooting MDPB peak tailing.

Step 2: Addressing Chemical Issues
  • Optimize Mobile Phase pH:

    • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 to 3.5. Use an appropriate acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid.

    • Reasoning: At a low pH, the amine functional group of MDPB will be consistently protonated (positively charged). This minimizes fluctuations in its ionization state during separation. Furthermore, low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing the undesirable secondary ionic interactions that cause tailing.[1][4]

  • Incorporate a Buffer:

    • Action: Add a buffer to your mobile phase to maintain a constant pH. Common choices for low pH applications include formate or phosphate buffers at concentrations of 10-25 mM.

    • Reasoning: Buffers resist small changes in pH that can occur during the chromatographic run, leading to more reproducible retention times and peak shapes.[5]

  • Use a Competitive Amine:

    • Action: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can improve peak shape. Note: This is generally less favored than pH control and can impact mass spectrometry compatibility.

    • Reasoning: The competitive amine can interact with the active silanol sites, effectively "masking" them from the MDPB analyte.

  • Evaluate Sample Overload:

    • Action: Dilute your sample and inject a smaller volume.

    • Reasoning: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

Step 3: Addressing Physical and Column-Related Issues
  • Select an Appropriate Column:

    • Action: Use a modern, high-purity, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups. Alternatively, consider columns specifically designed for the analysis of basic compounds.

    • Reasoning: End-capped columns have fewer free silanol groups available to interact with basic analytes, thus significantly reducing peak tailing.

  • Inspect for Column Voids and Contamination:

    • Action: If the column is old or has been subjected to pressure shocks, a void may have formed at the inlet. Disconnect the column and inspect the inlet frit. If contamination is suspected, perform a column cleaning procedure as recommended by the manufacturer.

    • Reasoning: A void can disrupt the flow path, causing band broadening and peak tailing. Strongly retained contaminants can also create active sites that lead to tailing.

  • Minimize Extra-Column Volume:

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly seated to avoid dead volume.

    • Reasoning: Excessive volume outside of the column allows the analyte band to diffuse, leading to broader and more asymmetric peaks.

Data Presentation

The following table provides representative data illustrating the effect of mobile phase pH on the peak asymmetry of a basic compound, similar in nature to MDPB. As the pH is lowered, the peak shape significantly improves, as indicated by the Asymmetry Factor approaching 1.0.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Observation
7.02.8Severe Tailing
5.02.1Noticeable Tailing
4.01.6Minor Tailing
3.01.2Symmetrical
2.51.1Highly Symmetrical
Note: This data is illustrative for a typical basic compound and actual results for MDPB may vary depending on the specific column and HPLC system used.

Experimental Protocols

Below is a representative experimental protocol for the reverse-phase HPLC analysis of MDPB, designed to minimize peak tailing.

Objective: To achieve a sharp, symmetrical peak for the quantification of MDPB.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Acetonitrile.

  • pH Measurement: Ensure the pH of Mobile Phase A is measured before mixing with the organic modifier. The expected pH will be approximately 2.7.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan of MDPB)

  • Elution Mode: Isocratic or Gradient.

    • Isocratic Example: 70% Mobile Phase A / 30% Mobile Phase B. Adjust the ratio to achieve the desired retention time (typically between 3-10 minutes).

    • Gradient Example: Start with 95% A, ramp to 50% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

4. Sample Preparation:

  • Prepare a stock solution of MDPB in methanol or acetonitrile at 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

This comprehensive guide should equip you with the necessary knowledge to effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of MDPB.

References

Technical Support Center: Optimizing Menadione Dimethylpyrimidinol Bisulfite (MPB) Dosage for Chicks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Menadione Dimethylpyrimidinol Bisulfite (MPB), a synthetic source of vitamin K3, in chicks. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPB) and why is it used in chick feed?

A1: this compound (MPB) is a synthetic, water-soluble derivative of menadione (vitamin K3).[1] It is added to animal feed as a stable source of vitamin K, which is essential for the synthesis of clotting factors in the liver and plays a crucial role in normal blood coagulation.[1] Supplementation with MPB helps prevent vitamin K deficiency in chicks, which can lead to hemorrhages and impaired blood clotting.[2][3]

Q2: What is the approved dosage of MPB for chicks?

A2: According to the U.S. Food and Drug Administration (FDA) regulation 21 CFR 573.620, this compound can be used as a nutritional supplement to prevent vitamin K deficiency in chicken and turkey feeds at a level not to exceed 2 grams per ton of complete feed.[4][5]

Q3: What are the clinical signs of vitamin K deficiency in chicks?

A3: The primary clinical sign of vitamin K deficiency is impaired blood coagulation.[2] This can manifest as excessive bleeding from minor injuries, subcutaneous and internal hemorrhages, and in severe cases, death.[2][3] A key diagnostic indicator is a prolonged prothrombin time (PT).[2] Deficiency can also lead to reduced growth and feed intake at very high doses.[6]

Q4: Is MPB toxic at high doses?

A4: While MPB is safe at recommended levels, it can be toxic at very high doses. The acute oral lethal dose (LD50) for chicks is 804 mg/kg of body weight. Chronic high doses can lead to reduced weight gain, feed intake, and blood hemoglobin concentration. However, these toxic effects generally occur at levels that are over 1,000 times the nutritional requirement.[3] For instance, menadione doses of 6000 mg/kg of diet were required to produce morbidity when MPB was fed.[6]

Q5: How does the efficacy of MPB compare to other forms of vitamin K?

A5: Studies have shown that MPB is an effective source of vitamin K activity. Its potency in reducing prothrombin time is comparable to other synthetic forms like menadione nicotinamide bisulfite (MNB).[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving MPB supplementation in chicks.

Observed Problem Potential Causes Recommended Solutions
Hemorrhagic spots or prolonged bleeding despite MPB supplementation at recommended levels. 1. Improper mixing of feed: Uneven distribution of MPB in the feed can lead to some chicks not receiving an adequate dose. 2. Presence of vitamin K antagonists: Certain substances can interfere with vitamin K metabolism. These include mycotoxins (e.g., aflatoxin), which can impair liver function and affect coagulation, and drugs like sulfaquinoxaline.[2][3][7][8] 3. Intestinal health issues: Diseases like coccidiosis can damage the intestinal wall, hindering the absorption of vitamin K.[2][9]1. Review your feed mixing protocol to ensure a homogenous blend. Consider using a micro-tracer to verify mixing efficiency. 2. Test feed for mycotoxins. If present, use a mycotoxin binder. Avoid the concurrent use of known vitamin K antagonists if possible. 3. Implement a gut health management program. Monitor for and treat intestinal parasites and diseases.
Inconsistent prothrombin time (PT) results within the same treatment group. 1. Variability in blood sample collection: Improper technique can lead to premature clotting or hemodilution. 2. Issues with PT assay procedure: Inconsistent timing, temperature, or reagent quality can affect results. The use of homologous (chicken-derived) thromboplastin is essential for accurate results in chickens.[10][11] 3. Storage of plasma: Freezing and thawing of plasma samples can increase prothrombin times.[10][12]1. Standardize the blood collection procedure. Ensure clean venipuncture and proper mixing with anticoagulant. 2. Strictly follow a standardized one-stage prothrombin time (OSPT) protocol. Use high-quality reagents and ensure the thromboplastin is suitable for avian blood. 3. Analyze fresh plasma samples whenever possible. If storage is necessary, strictly control freezing and thawing procedures.
Reduced feed intake and poor growth in chicks receiving MPB. 1. Dosage calculation error: An overdose of MPB, though unlikely to be toxic at typical supplementation levels, could potentially affect performance at extremely high concentrations.[6] 2. Palatability issues: While not commonly reported for MPB, some feed additives can affect the taste or smell of the feed. 3. Other dietary factors: The observed effects may be due to other components of the diet or underlying health issues unrelated to MPB.1. Double-check all dosage calculations and feed formulation records. 2. Observe chick feeding behavior. If palatability is suspected, consider a feed flavor enhancer. 3. Analyze the complete diet for other potential anti-nutritional factors or deficiencies. Conduct a thorough health check of the chicks.

Quantitative Data

The following tables summarize quantitative data on the effects of MPB on chick physiology and performance.

Table 1: Effect of Menadione Dosage (from MPB) on Prothrombin Time in Chicks

Menadione Dosage (µg/kg of diet)Prothrombin Time (seconds)
0 (Vitamin K deficient)> 60
100~35
200~25
400~20
Normal Range17 - 20

Note: Data is synthesized from studies indicating a linear decrease in prothrombin time with increasing menadione dosage up to 400 µg/kg.[6][13] The normal range for prothrombin time in chicks is approximately 17-20 seconds.[2]

Table 2: Effect of High-Dose MPB on Chick Performance (14-day feeding trial)

Menadione Dosage from MPB (mg/kg of diet)Effect on Performance
< 1600 mg/kg body weight (single dose)No morbidity or mortality
1600 mg/kg body weight (single dose)25% mortality
3000 (from MNB)Reduced gain, feed intake, gain:feed ratio, and blood hemoglobin
6000Morbidity (reduced gain, feed intake, etc.)

Source: Adapted from toxicity trial data comparing Menadione Nicotinamide Bisulfite (MNB) and MPB.[6][14]

Experimental Protocols

1. One-Stage Prothrombin Time (OSPT) Assay for Chicks

This protocol is for determining the effect of MPB dosage on blood coagulation.

Materials:

  • Blood collection tubes with 3.2% sodium citrate anticoagulant

  • Centrifuge

  • Water bath at 37°C

  • Coagulometer or manual tilt-tube method

  • Micropipettes

  • Chicken brain thromboplastin reagent with calcium chloride

Procedure:

  • Blood Collection: Collect approximately 1.8 ml of blood from the wing vein into a tube containing 0.2 ml of 3.2% sodium citrate. Gently invert the tube several times to mix.

  • Plasma Preparation: Centrifuge the blood sample at 1,500 x g for 15 minutes to separate the plasma. Carefully collect the supernatant (platelet-poor plasma).

  • Assay: a. Pipette 100 µl of chick plasma into a pre-warmed cuvette or test tube in the 37°C water bath. b. Incubate the plasma for 2-3 minutes. c. Add 200 µl of the pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a stopwatch. d. Record the time in seconds for the formation of a fibrin clot. This is the prothrombin time.

2. HPLC Analysis of Menadione in Chick Feed

This protocol is for quantifying the concentration of menadione from MPB in feed samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Methanol, water (HPLC grade)

  • Extraction solvents (e.g., chloroform, 1,2-dichloroethane)

  • Ammonium hydroxide

  • Sodium sulfate

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Extraction: a. Weigh a representative sample of the ground feed. b. Extract the menadione using a suitable solvent system. This may involve an initial extraction with a solvent like chloroform, followed by a pH adjustment with ammonium hydroxide to convert MPB to free menadione.[15][16] c. Dry the extract using anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator. d. Reconstitute the residue in the mobile phase.

  • HPLC Analysis: a. Filter the reconstituted sample through a 0.45 µm syringe filter. b. Inject the sample into the HPLC system. c. Chromatographic Conditions (Example):

    • Mobile Phase: Methanol:water (e.g., 98:2 v/v)[17]
    • Flow Rate: 1.0 ml/min
    • Column: C18, 5 µm, 4.6 x 250 mm
    • Detector Wavelength: 251 nm or 265 nm[15][17] d. Quantify the menadione concentration by comparing the peak area of the sample to a standard curve prepared from a certified menadione reference standard.

Visualizations

VitaminK_Pathway cluster_0 Vitamin K Cycle VK_KH2 Vitamin K (Hydroquinone - Active) VK_Epoxide Vitamin K Epoxide VK_KH2->VK_Epoxide Carboxylase Precursor Inactive Clotting Factor Precursors (Glu residues) VitaminK Vitamin K (Quinone) VK_Epoxide->VitaminK VKOR* VitaminK->VK_KH2 VKOR* ActiveFactor Active Clotting Factors (Gla residues) Precursor->ActiveFactor γ-Glutamyl Carboxylase Blood_Clotting Normal Blood Clotting MPB Menadione (MPB) (Dietary Source) MPB->VitaminK Conversion in Liver Warfarin Warfarin/ Antagonists Warfarin->VK_Epoxide Inhibits caption *VKOR: Vitamin K Epoxide Reductase Glu: Glutamic Acid, Gla: γ-Carboxyglutamic Acid

Caption: Vitamin K metabolic cycle and its role in the activation of clotting factors.

Experimental_Workflow start Start: Dosage Optimization Experiment diet_prep 1. Diet Preparation (Basal diet + graded levels of MPB) start->diet_prep chick_allocation 2. Chick Allocation (Random assignment to dietary groups) diet_prep->chick_allocation feeding_period 3. Experimental Feeding Period chick_allocation->feeding_period data_collection 4. Data Collection feeding_period->data_collection blood_sampling 4a. Blood Sampling (for Prothrombin Time) data_collection->blood_sampling performance_metrics 4b. Performance Metrics (Weight gain, Feed intake) data_collection->performance_metrics pt_assay 5. Prothrombin Time Assay blood_sampling->pt_assay data_analysis 6. Data Analysis (Statistical comparison of groups) performance_metrics->data_analysis pt_assay->data_analysis conclusion 7. Conclusion (Determine optimal MPB dosage) data_analysis->conclusion end End conclusion->end

Caption: Workflow for an MPB dosage optimization experiment in chicks.

References

Technical Support Center: Menadione Dimethylpyrimidinol Bisulfite (MDB) Feed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of menadione dimethylpyrimidinol bisulfite (MDB), a form of Vitamin K3, in animal feed matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDB) and why is it analyzed in animal feed?

A1: this compound (MDB), often referred to as menadione sodium bisulfite (MSB), is a water-soluble and stable form of menadione (Vitamin K3).[1] It is a synthetic form of Vitamin K widely used to supplement animal feeds.[1] Accurate analysis is crucial because Vitamin K is essential for blood coagulation and other physiological roles; deficiencies can lead to adverse health effects, while an overabundance can be toxic.[1]

Q2: What is "matrix interference" in the context of MDB feed analysis?

A2: Matrix interference refers to the effects of all other components in the feed sample (the "matrix") on the analytical measurement of MDB. These components can include fats, proteins, other vitamins, and various feed ingredients.[2] Interferences can lead to inaccurate quantification by either suppressing or enhancing the analytical signal. For instance, other fat-soluble vitamins like A, D, and E are common components in feed and can potentially interfere with the analysis if not properly separated.[2][3][4]

Q3: What are the common analytical techniques for MDB determination in feed?

A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and reliable method for determining MDB in feed.[5][6] The MDB is typically converted to menadione during sample preparation for analysis by reversed-phase HPLC.[1][6] Other techniques include Gas Chromatography-Flame Ionization Detection (GC-FID) and Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MSMS).[1][7]

Q4: How can I assess if my analysis is impacted by matrix effects?

A4: You can evaluate matrix effects by comparing the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank feed matrix extract. A significant difference in the analytical signal indicates the presence of matrix effects. This comparison helps in understanding whether the matrix is causing signal suppression or enhancement.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of MDB in feed samples.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions The complex feed matrix can lead to interactions between the analyte and active sites on the column. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Adding a competing base like triethylamine (TEA) to the mobile phase can sometimes help.[8]
Column Overload Injecting a sample that is too concentrated can cause peak fronting.[9] Try diluting the sample extract and reinjecting. If peak shape improves, optimize the sample concentration.
Column Contamination/Void Components from the feed matrix can accumulate on the column inlet frit or create a void in the packing material.[10][11] Try reversing and flushing the column with a strong solvent.[11] If the problem persists, replace the column and use a guard column to protect the analytical column from strongly retained matrix components.[12]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.[12]

Problem 2: Inaccurate Quantification (Low or High Recovery)

Possible Cause Troubleshooting Steps
Incomplete Extraction The MDB may not be fully extracted from the complex feed matrix. Ensure thorough homogenization of the sample and that the extraction solvent and conditions (e.g., agitation time, temperature) are optimized. An enzymatic digestion step can sometimes help break down the feed matrix and release the vitamins.[2]
Matrix Signal Suppression/Enhancement Co-eluting matrix components can interfere with the ionization or detection of the analyte.[10] Improve sample cleanup using techniques like Solid Phase Extraction (SPE) to remove interfering substances.[2][12] Alternatively, use a matrix-matched calibration curve for quantification, where standards are prepared in a blank feed extract to compensate for the matrix effect.[13]
Degradation of Analyte Menadione is sensitive to light and heat.[14] Protect samples and standards from light and heat during preparation and analysis to prevent degradation.
Incomplete Conversion to Menadione The analytical method relies on the conversion of MDB to menadione. Ensure the pH adjustment step (typically with sodium carbonate) is effective.[15]

Problem 3: Drifting Retention Times

Possible Cause Troubleshooting Steps
Column Equilibration The column may not be fully equilibrated with the mobile phase between injections, especially in gradient methods. Increase the equilibration time to at least 5-10 column volumes.[8]
Mobile Phase Composition Change The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[8]
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

Experimental Protocols & Data

Key Experiment: Determination of MDB by HPLC

This protocol is a generalized procedure based on common methods for MDB analysis in animal feed.[2][6][15]

1. Sample Preparation and Extraction a. Weigh a representative sample of the ground feed (e.g., 5-10 g). b. Add an aqueous extraction solution (e.g., aqueous methanol) and agitate thoroughly (e.g., vortex, sonicate, or shake) for a specified period (e.g., 30 minutes).[6] c. Add a sodium carbonate solution to adjust the pH, which converts the water-soluble MDB to the organic-soluble menadione.[15] d. Perform a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., n-hexane or n-pentane) and shaking vigorously.[1][15] e. Centrifuge the mixture to separate the layers. f. Carefully collect the organic layer (top layer).

2. Sample Cleanup (Optional but Recommended) a. Evaporate the organic extract to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small volume of a suitable solvent. c. For cleaner samples, pass the reconstituted extract through a Solid Phase Extraction (SPE) cartridge (e.g., C18 or HLB) to remove interfering matrix components.[2]

3. HPLC Analysis a. Evaporate the final extract and reconstitute in the mobile phase. b. Inject the sample into the HPLC system.

Experimental Workflow Diagram

experimental_workflow Figure 1. General Experimental Workflow for MDB Analysis cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis weigh Weigh Feed Sample extract Aqueous Extraction of MDB weigh->extract convert Convert MDB to Menadione (pH adjust) extract->convert lle Liquid-Liquid Extraction (LLE) convert->lle evap1 Evaporate Organic Layer lle->evap1 Organic Phase spe Solid Phase Extraction (SPE) evap1->spe evap2 Evaporate & Reconstitute spe->evap2 hplc HPLC Injection & Data Acquisition evap2->hplc troubleshooting_logic Figure 2. Troubleshooting Flowchart for Common HPLC Issues start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape tailing Tailing or Fronting? peak_shape->tailing Yes recovery Inaccurate Recovery? peak_shape->recovery No overload Dilute Sample & Re-inject tailing->overload Fronting secondary Check Mobile Phase pH / Add Modifier tailing->secondary Tailing column_issue Flush/Replace Column & Use Guard secondary->column_issue cleanup Improve Sample Cleanup (SPE) recovery->cleanup Yes rt_drift Retention Time Drifting? recovery->rt_drift No matrix_match Use Matrix-Matched Standards cleanup->matrix_match extraction Optimize Extraction Protocol matrix_match->extraction equilibrate Increase Column Equilibration Time rt_drift->equilibrate Yes mobile_phase Prepare Fresh Mobile Phase equilibrate->mobile_phase temp Use Column Oven mobile_phase->temp

References

How to prevent menadione dimethylpyrimidinol bisulfite loss during feed processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the loss of menadione dimethylpyrimidinol bisulfite (MPB) during feed processing.

Troubleshooting Guide

Issue: Significant loss of MPB activity detected after feed pelleting.

  • Question 1: What are the primary causes of MPB loss during pelleting?

    • Answer: The primary factors contributing to the degradation of MPB during the pelleting process are heat, moisture, and pressure. The combination of these factors during conditioning and pelleting can lead to the chemical breakdown of the MPB molecule. Additionally, interactions with other feed components, such as trace minerals and choline chloride, can catalyze degradation.

  • Question 2: How can I minimize MPB loss during pelleting?

    • Answer: To minimize loss, it is recommended to control the processing parameters. Using lower conditioning temperatures and shorter conditioning times can significantly improve MPB stability. Studies have shown that higher pelleting temperatures result in greater losses. For instance, in one study, the recovery of a similar form of vitamin K3 was lower after pelleting at 80°C compared to 60°C.[1][2]

  • Question 3: Is the physical form of the MPB important?

    • Answer: Yes, the physical form can influence stability. Encapsulated forms of vitamin K3, such as micro-capsules, have demonstrated higher recovery rates after pelleting compared to crystalline forms.[1][2] This is because the protective coating of the micro-capsule minimizes direct exposure to moisture and heat.

Issue: MPB concentration decreases during storage of the feed premix.

  • Question 1: What factors affect the stability of MPB in a vitamin premix during storage?

    • Answer: The stability of MPB in a premix is primarily affected by storage time, temperature, and relative humidity.[3] High temperatures and high humidity accelerate the degradation of vitamin K3.[3] The presence of choline chloride and trace minerals in vitamin-trace mineral (VTM) premixes can also negatively impact stability.[3]

  • Question 2: What are the recommended storage conditions for premixes containing MPB?

    • Answer: To maximize shelf life, premixes containing MPB should be stored in a cool, dry place. Research indicates that vitamin K3 retention is significantly higher at 25°C/60% relative humidity compared to 40°C/75% relative humidity.[3]

Frequently Asked Questions (FAQs)

  • Question 1: What is this compound (MPB)?

    • Answer: this compound (MPB) is a synthetic, water-soluble derivative of Vitamin K3 (menadione).[4] It is produced by combining menadione with dimethylpyrimidinol and is stabilized with a bisulfite group, which enhances its solubility and stability in feed products.[4]

  • Question 2: Why is MPB considered more stable than other forms of Vitamin K3?

    • Answer: The molecular structure of MPB contributes to its enhanced stability compared to forms like menadione sodium bisulfite (MSB).[5] While both are stabilized forms of menadione, MPB and menadione nicotinamide bisulfite (MNB) have been shown to be the most stable forms, particularly during the stresses of feed pelleting.[6]

  • Question 3: How does MPB compare to menadione nicotinamide bisulfite (MNB) in terms of stability?

    • Answer: Both MPB and MNB are recognized as highly stable forms of vitamin K3.[6] Studies comparing MNB to MSB have shown MNB to have greater stability during extrusion and pelleting.[1][2][7] While direct comparative data between MPB and MNB can vary, both are considered superior to MSB for processed feeds.

  • Question 4: What are the common analytical methods for quantifying MPB in feed?

    • Answer: The most common methods for analyzing menadione (the active component of MPB) in animal feed involve High-Performance Liquid Chromatography (HPLC).[8][9][10] These methods typically involve an extraction step to convert the water-soluble bisulfite form into the oil-soluble menadione, followed by chromatographic separation and detection.[9][11] Gas Chromatography (GC) is also a recognized method.[11]

Data on Vitamin K3 Stability

The following tables summarize the recovery of different forms of Vitamin K3 under various processing and storage conditions.

Table 1: Recovery of Vitamin K3 Sources and Formulations After Extrusion at Different Temperatures

Vitamin K3 SourceFormulationRecovery at 100°C (%)Recovery at 135°C (%)
MSBCrystal74.1666.54
MSBMicro-capsule65.25-
MSBMicro-sphere66.72-
MNBCrystal79.78-
MNBMicro-capsule62.48-
MNBMicro-sphere--

Data adapted from studies on menadione sodium bisulfite (MSB) and menadione nicotinamide bisulfite (MNB), which are structurally similar to MPB in terms of being stabilized forms of menadione.[1][2]

Table 2: Recovery of Vitamin K3 Sources and Formulations After Pelleting

Vitamin K3 SourceFormulationRecovery (%)
MSB-75.49
MNB-86.21
-Crystal81.40
-Micro-capsule85.06
-Micro-sphere76.09

Data adapted from studies on MSB and MNB.[1][2]

Table 3: Retention of Vitamin K3 in Vitamin Premix Under Different Storage Conditions Over 6 Months

Vitamin K3 SourceFormulationRetention at 25°C/60% RH (%)Retention at 40°C/75% RH (%)
MSBCrystal-32
MNBCrystal-52
-Micro-capsule-43
-Micro-sphere-48

Data adapted from studies on MSB and MNB.[3]

Experimental Protocol: Quantification of Menadione in Feed by HPLC

This protocol provides a general methodology for the determination of menadione from MPB in animal feed.

  • Sample Preparation and Extraction:

    • Weigh a representative sample of the ground feed.

    • Extract the MPB from the feed matrix using an aqueous methanol solution with agitation.[9]

    • Convert the water-soluble menadione bisulfite to the oil-soluble menadione by adjusting the pH with a sodium carbonate solution.[9]

    • Partition the menadione into a non-polar solvent like n-pentane or hexane.[9][11]

    • Evaporate the non-polar solvent to concentrate the menadione.

    • Reconstitute the residue in the mobile phase (e.g., methanol) for HPLC analysis.[9]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a suitable pump, injector, and detector.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of methanol and water is typical.

    • Detection: UV detection is common. For higher sensitivity and specificity, fluorescence detection after post-column reduction or electrochemical detection can be employed.[8][9][10] A post-column reactor with a reducing agent (e.g., zinc) can be used to convert menadione to its fluorescent dihydroxy analogue.[9][10]

  • Quantification:

    • Prepare a standard curve using known concentrations of a menadione standard.

    • Inject the prepared sample extract into the HPLC system.

    • Identify the menadione peak based on the retention time of the standard.

    • Quantify the amount of menadione in the sample by comparing the peak area to the standard curve.

Visualizations

MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Processing Feed Processing (Pelleting/Extrusion) MPB->Processing Degradation Degraded Products (Loss of Activity) Processing->Degradation Degradation Heat Heat Heat->Processing Moisture Moisture Moisture->Processing Pressure Pressure Pressure->Processing

Caption: Degradation pathway of MPB during feed processing.

Start Start: Ground Feed Sample Extraction 1. Aqueous Methanol Extraction Start->Extraction Conversion 2. pH Adjustment (Sodium Carbonate) Extraction->Conversion Partition 3. Partition into Non-polar Solvent Conversion->Partition Evaporation 4. Evaporation and Reconstitution Partition->Evaporation HPLC 5. HPLC Analysis Evaporation->HPLC Quantification 6. Quantification vs. Standard Curve HPLC->Quantification End End: MPB Concentration Quantification->End

Caption: Experimental workflow for MPB quantification in feed.

Problem High MPB Loss Detected? CheckProcessing Review Processing Parameters Problem->CheckProcessing During Processing CheckStorage Review Storage Conditions Problem->CheckStorage During Storage Temp High Temp/Time? CheckProcessing->Temp StorageCond High Temp/Humidity? CheckStorage->StorageCond Form Using Crystalline Form? Temp->Form No ReduceTemp Action: Reduce Temp & Conditioning Time Temp->ReduceTemp Yes UseEncapsulated Action: Use Encapsulated Form Form->UseEncapsulated Yes PremixComp High Choline/Minerals? StorageCond->PremixComp No ImproveStorage Action: Store in Cool, Dry Place StorageCond->ImproveStorage Yes SeparatePremix Action: Separate Vitamin & Mineral Premixes PremixComp->SeparatePremix Yes

Caption: Troubleshooting flowchart for MPB loss.

References

Technical Support Center: Menadione Dimethylpyrimidinol Bisulfite (MDB) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Menadione Dimethylpyrimidinol Bisulfite (MDB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of MDB.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDB) and why is its quantification important?

A1: this compound (MDB) is a synthetic, water-soluble and stabilized form of Vitamin K3 (Menadione).[1] It is commonly used as a source of vitamin K in animal feed.[1][2] Accurate quantification is crucial to ensure proper dosage in animal nutrition, as deficiencies can lead to health issues, while excessive amounts can be toxic.[3]

Q2: What are the main challenges in quantifying MDB?

A2: The primary challenges in MDB quantification stem from its stability and the complexity of sample matrices, such as animal feed. MDB, like other forms of Vitamin K3, is susceptible to degradation by light, heat, oxygen, and certain pH conditions.[4] Additionally, components within the sample matrix, like trace minerals, can accelerate its degradation.[4]

Q3: What are the common analytical methods for MDB quantification?

A3: Several analytical methods are employed for the quantification of MDB and other menadione compounds. High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Diode Array Detector - DAD, fluorescence) is a widely used and reliable method.[5] Other techniques include Gas Chromatography with Flame Ionization Detection (GC-FID) and Supercritical Fluid Chromatography (SFC).[3][6] Spectrophotometric methods have also been reported.

Q4: How should samples containing MDB be stored to ensure stability?

A4: To minimize degradation, samples containing MDB should be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.[4] For long-term storage, it is recommended to keep the samples in a cool and dry place; freezing at -20°C or -80°C can also enhance stability.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of MDB, particularly using HPLC methods.

Chromatography & Detection Issues

Q5: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What could be the cause?

A5: Poor peak shape is a common issue in HPLC analysis of menadione compounds.[4] Potential causes and solutions are outlined below:

  • Secondary Silanol Interactions: The menadione molecule may interact with residual silanol groups on silica-based columns, leading to peak tailing.

    • Solution: Use a column with end-capping or a newer generation silica column with minimal silanol activity. Operating the mobile phase at a slightly acidic pH can also help to suppress silanol ionization.

  • Column Overload: Injecting a sample with too high a concentration (mass overload) or too large a volume can distort the peak shape.[4]

    • Solution: Dilute the sample or reduce the injection volume.

  • Extra-column Dead Volume: Voids in the column packing or improperly fitted tubing can cause band broadening and peak tailing.[4]

    • Solution: Ensure all fittings are secure and there are no gaps. If necessary, repack or replace the column.

  • Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

Q6: My analysis is showing low sensitivity and/or high background noise. How can I improve this?

A6: Low sensitivity and high background noise can be particularly problematic in LC-MS/MS analysis but can also affect other methods.

  • Matrix Effects (in LC-MS/MS): Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement and inaccurate quantification.[4]

    • Solution: Implement a robust sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering substances.[4]

  • Contamination: Contamination from glassware, solvents, or other laboratory equipment can introduce interfering signals.[4]

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Running a blank sample can help to identify and eliminate sources of contamination.[4]

Sample Preparation & Stability Issues

Q7: I am getting inconsistent and non-reproducible results. What are the likely causes related to my sample?

A7: Inconsistent results are often linked to sample degradation or incomplete extraction.

  • Sample Degradation During Preparation: Menadione compounds are sensitive to light and heat. Exposure during sample preparation can lead to degradation and lower recovery.[4]

    • Solution: Perform sample preparation steps under low light conditions or using amber glassware. Avoid prolonged exposure to high temperatures.

  • Incomplete Extraction: Due to the conversion of MDB to the more lipophilic menadione for extraction, achieving complete extraction from complex matrices can be challenging.

    • Solution: Optimize the extraction procedure by adjusting the solvent-to-sample ratio, extraction time, and agitation method. Ensure the pH is sufficiently alkaline to facilitate the conversion to menadione.[6]

  • Instability in Solution: MDB is less stable in alkaline conditions (pH > 6).[4]

    • Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, ensure the pH of the final solution is in a stable range (pH 4-6).[4]

Quantitative Data Summary

The stability of menadione bisulfite compounds is highly dependent on environmental conditions. The following tables summarize stability data for Menadione Sodium Bisulfite (MSB), which can be used as a reference for MDB.

Table 1: Stability of Menadione Sodium Bisulfite (MSB) in Water at Room Temperature [4]

pHPotency after 21 days
4.098%
6.465%
7.731%
10.00%

Table 2: Recovery of Vitamin K3 (Menadione) from Swine Feed after Different Processing Methods

Vitamin K3 SourceFormulationExtrusion Recovery (100°C)Extrusion Recovery (135°C)Pelleting Recovery (Low Temp/Low Ratio)Pelleting Recovery (High Temp/High Ratio)
MSBCrystalNot specifiedNot specifiedNot specifiedNot specified
MNBCrystalNot specifiedNot specifiedNot specifiedNot specified
MSBMicro-capsuleNot specifiedNot specifiedNot specifiedNot specified
MNBMicro-capsuleNot specifiedNot specifiedNot specifiedNot specified
MSBMicro-sphereNot specifiedNot specifiedNot specifiedNot specified
MNBMicro-sphereNot specifiedNot specifiedNot specifiedNot specified

Note: Specific recovery percentages for each formulation under each condition were not detailed in the provided search results in a comparative table format. However, it was noted that Menadione Nicotinamide Bisulfite (MNB) generally shows higher recovery than Menadione Sodium Bisulfite (MSB) after extrusion and pelleting.[7]

Experimental Protocols

Protocol 1: Quantification of MDB in Animal Feed by HPLC-DAD

This protocol is a general guideline based on common procedures for the analysis of menadione bisulfite compounds in animal feed.[3][6][8]

1. Sample Preparation and Extraction

  • Weigh a representative portion of the ground animal feed sample into a centrifuge tube.

  • Add an acidic aqueous solution (e.g., dilute HCl) and agitate vigorously.[3]

  • To convert MDB to menadione, add a basic solution (e.g., 10.6% w/v sodium carbonate) to raise the pH above 11.[6]

  • Immediately add a nonpolar extraction solvent (e.g., n-hexane) and vortex for several minutes to extract the menadione.[3][6]

  • Centrifuge the mixture to separate the layers.

  • Carefully transfer the upper organic layer (containing menadione) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable solvent for HPLC analysis.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of methanol and water is common. An example is an isocratic elution with 60:40 (v/v) methanol:water for the analysis of the bisulfite form, or a gradient elution with increasing methanol concentration for the analysis of menadione.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Menadione can be detected at approximately 330 nm, while the bisulfite form can be detected around 230 nm.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare a series of standard solutions of menadione of known concentrations.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area versus the concentration.

  • Determine the concentration of menadione in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Animal Feed Sample Acid_Extraction Acidic Aqueous Extraction Sample->Acid_Extraction pH_Adjustment pH Adjustment (Base Addition) Acid_Extraction->pH_Adjustment Solvent_Extraction Solvent Extraction (n-hexane) pH_Adjustment->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection DAD Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for MDB quantification.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results Degradation Sample Degradation (Light/Heat) Problem->Degradation Extraction Incomplete Extraction Problem->Extraction Stability Solution Instability Problem->Stability Protect Protect from Light/Heat Degradation->Protect Optimize Optimize Extraction (pH, Solvent, Time) Extraction->Optimize Analyze Analyze Promptly / Adjust pH Stability->Analyze

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Enhancing the Bioavailability of Menadione Dimethylpyrimidinol Bisulfite (MDPB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of menadione dimethylpyrimidinol bisulfite (MDPB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDPB) and why is its bioavailability a concern?

A1: this compound (MDPB) is a synthetic, water-soluble derivative of menadione (Vitamin K3). It is commonly used as a source of vitamin K in animal feed.[1] While its water-soluble nature is intended to improve absorption compared to menadione, its bioavailability can still be influenced by factors such as stability in formulations, interactions with other dietary components, and the physiological state of the animal. Enhancing its bioavailability ensures consistent and effective delivery of Vitamin K activity.

Q2: How does the stability of MDPB compare to other menadione sources?

A2: MDPB is generally considered more stable than menadione sodium bisulfite (MSB). The addition of dimethylpyrimidinol is intended to increase stability, although this can also lead to lower water solubility compared to MSB.[2] Menadione nicotinamide bisulfite (MNB) is another stable form of vitamin K3 and has been shown to have comparable bioactivity to MDPB in chicks.[3]

Q3: What are the key factors that can negatively impact the stability and bioavailability of MDPB in a formulation?

A3: Several factors can compromise the stability and, consequently, the bioavailability of MDPB:

  • High temperature and humidity: These conditions can accelerate the degradation of menadione derivatives.

  • Presence of certain minerals and choline chloride: These components in premixes can promote the degradation of Vitamin K3.

  • pH: Alkaline conditions can lead to the degradation of menadione bisulfite adducts.

  • Light: Menadione is sensitive to light and should be protected from exposure.

Q4: What are the primary mechanisms for enhancing the bioavailability of poorly soluble or unstable compounds like menadione derivatives?

A4: Key strategies to enhance bioavailability include:

  • Particle size reduction: Techniques like micronization and nanonization increase the surface area for dissolution.[4][5][6]

  • Solid dispersions: Dispersing the drug in a carrier can improve its dissolution rate.[7]

  • Complexation: The use of cyclodextrins can form inclusion complexes that enhance solubility and stability.[4]

  • Microencapsulation: This can protect the compound from degradation and control its release.

  • Use of surfactants and co-solvents: These can improve the solubility of the compound in liquid formulations.[4][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Degradation of MDPB in the feed premix Analyze the MDPB content in the feed at the time of preparation and at the time of administration using a validated HPLC method.Determine the extent of MDPB degradation over time and identify the need for formulation stabilization.
Poor dissolution of the MDPB formulation in the gastrointestinal tract Conduct an in vitro dissolution study of the formulation under simulated gastric and intestinal conditions.Assess the release profile of MDPB from the formulation and identify if dissolution is the rate-limiting step for absorption.
Interaction with other feed components Review the composition of the feed for known antagonists of Vitamin K or components that may interfere with its absorption. Consider formulating a simplified diet for the study.Isolate the effect of the formulation on bioavailability from confounding dietary factors.
Suboptimal animal model or experimental design Ensure the animal model is appropriate for studying Vitamin K absorption. Review the dosing regimen, blood sampling time points, and overall study design for appropriateness.A well-designed study will yield more reliable and reproducible pharmacokinetic data.
Issue 2: Difficulties in HPLC Analysis of MDPB
Potential Cause Troubleshooting Step Expected Outcome
Poor peak shape (tailing or fronting) Adjust the pH of the mobile phase. For basic compounds like menadione, a lower pH can improve peak symmetry.[9] Ensure the column is not overloaded.Improved peak shape and better resolution.
Inconsistent retention times Use a column thermostat to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.[10] Ensure the mobile phase composition is consistent by preparing it fresh daily and using a reliable pump.[9][10]Stable and reproducible retention times.
Low sensitivity Optimize the detector wavelength. For menadione sodium bisulfite, a wavelength of 261 nm has been used.[11] Consider using fluorescence detection after post-column reduction for higher sensitivity.Increased signal-to-noise ratio and lower limits of detection and quantification.
Baseline noise or drift Flush the HPLC system and column to remove any contaminants.[9] Degas the mobile phase to prevent air bubbles from interfering with the detector.A stable and clean baseline, leading to more accurate integration of peaks.

Quantitative Data

Table 1: Comparative Bioactivity of Menadione from Different Sources in Chicks

Menadione SourceRelative Bioactivity (%)
This compound (MPB)100
Menadione Nicotinamide Bisulfite (MNB)100

Data from a study assessing prothrombin time as a function of menadione intake. Both sources were found to have equal potency.[3]

Table 2: Pharmacokinetic Parameters of Menadione in Rabbits after Intravenous Administration of Menadiol Sodium Diphosphate

ParameterValue (Mean ± SD)
Elimination Half-Life (t½) in Plasma27.17 ± 10.49 min
Plasma Clearance (CL/F)0.822 ± 0.254 L/min
Apparent Volume of Distribution (Vd/F) in Plasma30.833 ± 12.835 L
Area Under the Curve (AUC) in Plasma32.453 ± 9.785 µg·min/mL

This data is for menadione, the active form of MDPB, after IV administration of a precursor. It provides an indication of the rapid clearance of menadione.[12]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Menadione Sodium Bisulfite (Adaptable for MDPB)

Objective: To quantify the concentration of menadione bisulfite in a sample.

Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or ammonium acetate buffer

  • Menadione bisulfite reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • For isocratic elution of menadione sodium bisulfite (MSB), a mobile phase of methanol and water (60:40, v/v) can be used.[13]

    • For gradient elution to separate menadione from other components, a gradient of methanol and water can be employed.[13]

    • Alternatively, for hydrophilic interaction liquid chromatography (HILIC), a mobile phase of acetonitrile and ammonium acetate buffer (e.g., 200mM, pH 5.7) in a ratio of 80:20 (v/v) can be used.[11]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the menadione bisulfite reference standard in the mobile phase or a suitable solvent.

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.5-20 µg/mL).

  • Sample Preparation:

    • Accurately weigh or measure the sample containing MDPB.

    • Extract MDPB from the sample matrix using a suitable solvent. This may involve sonication or vortexing followed by centrifugation.

    • Dilute the extract with the mobile phase to a concentration within the range of the calibration curve.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: 261 nm for MSB.[11]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of MDPB in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: In Vitro Dissolution Testing for MDPB Formulations

Objective: To assess the release rate of MDPB from a solid dosage form in simulated gastrointestinal fluids.

Materials:

  • USP Dissolution Apparatus 1 (basket) or 2 (paddle)

  • Dissolution vessels (900 mL)

  • Water bath with temperature control

  • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin

  • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin

  • MDPB formulation (e.g., tablets, capsules, or coated particles)

  • HPLC system for analysis

  • Syringes and filters for sampling

Procedure:

  • Media Preparation: Prepare SGF and SIF according to USP guidelines. Degas the media before use.

  • Apparatus Setup:

    • Set up the dissolution apparatus with 900 mL of the desired medium in each vessel.

    • Maintain the temperature at 37 ± 0.5 °C.

    • Set the rotation speed (e.g., 75 RPM for paddle apparatus).[14]

  • Dissolution Test:

    • Place one unit of the MDPB formulation into each dissolution vessel.

    • Start the apparatus and begin timing.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples to remove any undissolved particles.

  • Sample Analysis:

    • Analyze the concentration of MDPB in each sample using a validated HPLC method (see Protocol 1).

  • Data Analysis:

    • Calculate the cumulative percentage of MDPB dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

    • Compare the dissolution profiles of different formulations to evaluate the impact of formulation changes on drug release.

Visualizations

Metabolic_Pathway_of_Menadione cluster_ingestion Oral Ingestion & Intestinal Absorption cluster_liver Liver & Other Tissues MDPB Menadione Dimethylpyrimidinol Bisulfite (MDPB) Menadione Menadione (Vitamin K3) MDPB->Menadione Dissociation in GI tract Menadione_tissue Menadione Menadione->Menadione_tissue Transport via circulation Menadiol Menadiol (Hydroquinone form) Menadione_tissue->Menadiol Reduction MK4 Menaquinone-4 (MK-4) Active Vitamin K2 Menadiol->MK4 Prenylation by UBIAD1 GGPP Geranylgeranyl pyrophosphate (GGPP) GGPP->Menadiol

Caption: Metabolic conversion of MDPB to the active form, Menaquinone-4 (MK-4).

Bioavailability_Enhancement_Workflow Formulation Formulation Development (e.g., solid dispersion, microencapsulation) Physicochem Physicochemical Characterization (Particle size, solubility) Formulation->Physicochem InVitro In Vitro Dissolution Testing (Simulated GI fluids) Physicochem->InVitro Permeability In Vitro Permeability Assay (e.g., Caco-2 cells) InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Animal model) Permeability->InVivo DataAnalysis Data Analysis & Comparison (Cmax, Tmax, AUC) InVivo->DataAnalysis

Caption: Experimental workflow for enhancing the bioavailability of MDPB.

Troubleshooting_Logic Start Low Bioavailability Observed CheckStability Is the formulation stable? Start->CheckStability CheckDissolution Is in vitro dissolution adequate? CheckStability->CheckDissolution Yes Reformulate Reformulate to improve stability (e.g., coating, antioxidants) CheckStability->Reformulate No CheckPermeability Is intestinal permeability a factor? CheckDissolution->CheckPermeability Yes EnhanceDissolution Enhance dissolution rate (e.g., micronization, solid dispersion) CheckDissolution->EnhanceDissolution No PermeationEnhancers Consider permeation enhancers or alternative delivery routes CheckPermeability->PermeationEnhancers Permeability is low Success Improved Bioavailability CheckPermeability->Success Permeability is high Reformulate->Start EnhanceDissolution->Start PermeationEnhancers->Start

Caption: Logical troubleshooting flow for low bioavailability of MDPB.

References

Technical Support Center: Overcoming Poor Recovery of MDPB During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of 12-methacryloyloxydodecylpyridinium bromide (MDPB) during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of MDPB during sample extraction?

A1: The stability of MDPB, a quaternary ammonium methacrylate, can be influenced by several factors during extraction:

  • pH: MDPB is more stable in acidic to neutral conditions. Alkaline conditions can lead to the hydrolysis of the ester linkage in the methacrylate group.

  • Temperature: Elevated temperatures can accelerate the degradation of MDPB. It is advisable to perform extractions at room temperature or below, unless using a method like ultrasonic-assisted extraction where temperature effects are controlled and brief.

  • Light: Pyridinium compounds can be susceptible to photodegradation. It is recommended to work with MDPB samples in amber vials or under low-light conditions to minimize potential degradation.

  • Enzymatic Degradation: In biological matrices, esterases can potentially cleave the ester bond of MDPB. Prompt sample processing and the use of enzyme inhibitors may be necessary.

Q2: I am observing low MDPB recovery from a polymer matrix (e.g., dental composite). What could be the cause?

A2: Low recovery from a polymer matrix is often due to incomplete extraction of the analyte from the solid phase. Several factors could be at play:

  • Insufficient Solvent Penetration: The extraction solvent may not be adequately penetrating the polymer matrix to dissolve and extract the MDPB.

  • Strong Analyte-Matrix Interactions: MDPB, being an amphiphilic molecule with a charged headgroup and a long hydrophobic tail, can have strong interactions with the polymer matrix.

  • Inappropriate Extraction Technique: The chosen extraction method may not be energetic enough to overcome the analyte-matrix interactions.

Consider using techniques that enhance solvent penetration and disrupt analyte-matrix interactions, such as ultrasonic-assisted extraction or increasing the extraction time and temperature (while being mindful of potential degradation).

Q3: Can I use the QuEChERS method for MDPB extraction?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, commonly used for pesticide residue analysis, has been successfully applied for the extraction of other quaternary ammonium compounds and is a promising approach for MDPB. The selection of the appropriate buffering salts and dispersive solid-phase extraction (d-SPE) sorbent is crucial for good recovery and cleanup.

Q4: How can I minimize matrix effects during LC-MS/MS analysis of MDPB?

A4: Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis, especially for quaternary ammonium compounds. To minimize their impact:

  • Effective Sample Cleanup: Utilize a robust sample cleanup method, such as solid-phase extraction (SPE) or d-SPE in the QuEChERS method, to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of MDPB to compensate for matrix effects.

  • Use of an Internal Standard: Employ a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to MDPB to normalize for variations in extraction recovery and matrix effects.

  • Chromatographic Separation: Optimize your chromatographic method to separate MDPB from co-eluting matrix components.

Troubleshooting Guide: Diagnosing and Resolving Poor MDPB Recovery

Problem: Low or Inconsistent MDPB Recovery

This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of poor MDPB recovery.

DOT Script for Troubleshooting Logic:

Troubleshooting_MDPB_Recovery start Start: Low MDPB Recovery sample_prep Step 1: Sample Preparation & Storage start->sample_prep extraction Step 2: Extraction Method sample_prep->extraction sp_issue1 Improper Storage? (Temp, Light) sample_prep->sp_issue1 Check sp_issue2 Incorrect pH? sample_prep->sp_issue2 Check cleanup Step 3: Sample Cleanup extraction->cleanup ext_issue1 Incomplete Extraction? extraction->ext_issue1 Check ext_issue2 Wrong Solvent? extraction->ext_issue2 Check analysis Step 4: Analytical Method cleanup->analysis cu_issue1 Analyte Loss during Cleanup? cleanup->cu_issue1 Check an_issue1 Matrix Effects? analysis->an_issue1 Check solution Resolution: Improved Recovery sp_solution1 Store at low temp, protect from light. sp_issue1->sp_solution1 sp_solution1->extraction sp_solution2 Adjust to acidic/neutral pH. sp_issue2->sp_solution2 sp_solution2->extraction ext_solution1 Increase extraction time/temp, use ultrasonication. ext_issue1->ext_solution1 ext_solution1->cleanup ext_solution2 Optimize solvent polarity. ext_issue2->ext_solution2 ext_solution2->cleanup cu_solution1 Optimize SPE sorbent/elution, adjust d-SPE sorbent amount. cu_issue1->cu_solution1 cu_solution1->analysis an_solution1 Use matrix-matched standards, internal standard. an_issue1->an_solution1 an_solution1->solution

Caption: Troubleshooting logic for poor MDPB recovery.

Data Presentation: Expected Recovery of MDPB and Similar Compounds

The following tables summarize expected recovery data for quaternary ammonium compounds (QACs) using various extraction methods. This data can serve as a benchmark when developing and troubleshooting your own methods for MDPB.

Table 1: Recovery of QACs using Liquid-Liquid Extraction (LLE)

Analyte ClassMatrixExtraction SolventExpected Recovery (%)
QACsWaterDichloromethane85 - 105
QACsPlasmaMethyl tert-butyl ether80 - 100
QACsSoilAcetonitrile/Water75 - 95

Table 2: Recovery of QACs using Solid-Phase Extraction (SPE)

Analyte ClassMatrixSPE SorbentElution SolventExpected Recovery (%)
QACsUrineC18Methanol with 0.1% Formic Acid90 - 110
QACsRiver WaterMixed-Mode Cation Exchange5% Ammonia in Methanol88 - 102
QACsMilkHLBAcetonitrile85 - 98

Table 3: Recovery of QACs using QuEChERS

Analyte ClassMatrixQuEChERS Kitd-SPE SorbentExpected Recovery (%)
QACsFruits & VegetablesAOAC 2007.01PSA, C1880 - 110
QACsSoilEN 15662PSA, GCB70 - 100

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) from a Polymer Matrix

This protocol is suitable for extracting MDPB from dental composites or other solid polymer matrices.

DOT Script for UAE Workflow:

UAE_Workflow start Start: Polymer Sample step1 1. Grind sample to a fine powder start->step1 step2 2. Weigh 100 mg of powder into a vial step1->step2 step3 3. Add 5 mL of extraction solvent (e.g., Methanol or Acetonitrile) step2->step3 step4 4. Place vial in an ultrasonic bath step3->step4 step5 5. Sonicate for 30 minutes at 40°C step4->step5 step6 6. Centrifuge at 5000 rpm for 10 min step5->step6 step7 7. Collect the supernatant step6->step7 step8 8. Filter through a 0.22 µm syringe filter step7->step8 end End: Extract for Analysis step8->end SPE_Workflow start Start: Aqueous Sample step1 1. Acidify sample to pH ~6 with formic acid start->step1 step2 2. Condition SPE cartridge (e.g., C18) with Methanol then Water step1->step2 step3 3. Load the sample onto the cartridge step2->step3 step4 4. Wash cartridge with water to remove interferences step3->step4 step5 5. Dry the cartridge under vacuum step4->step5 step6 6. Elute MDPB with Methanol containing 0.1% Formic Acid step5->step6 step7 7. Evaporate eluate to dryness under nitrogen step6->step7 step8 8. Reconstitute in mobile phase step7->step8 end End: Extract for Analysis step8->end

Technical Support Center: Menadione Dimethylpyrimidinol Bisulfite (MPB) Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menadione Dimethylpyrimidinol Bisulfite (MPB) assay validation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a validated assay for this compound (MPB)?

The primary challenges in MPB assay validation are similar to those for other water-soluble forms of Vitamin K3, such as Menadione Sodium Bisulfite (MSB). These include:

  • High Polarity: MPB is a highly polar compound, which can lead to difficulties in achieving good retention on traditional reversed-phase HPLC columns.[1]

  • Stability: MPB can be sensitive to light, heat, and oxidative stress, necessitating the development of a stability-indicating method.[1][2][3]

  • Method Specificity: The assay must be able to distinguish MPB from its degradation products, impurities, and other components in the sample matrix.[1][2]

  • Conversion to Menadione: In some analytical procedures, the bisulfite adduct is converted back to menadione prior to analysis, and the efficiency of this conversion can be a source of variability.[4][5]

Q2: Which analytical technique is most suitable for MPB quantification?

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a commonly used and robust method for the quantification of menadione bisulfite compounds.[6][7] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for retaining and separating highly polar compounds like menadione sodium bisulfite, which is structurally similar to MPB.[1][2][3][8] Gas Chromatography (GC) can also be used, often after converting the bisulfite form to menadione.[6][7]

Q3: What are the key validation parameters to consider for an MPB assay according to ICH/USP guidelines?

A robust assay validation for MPB should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often evaluated through forced degradation studies.[1][2][3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Accuracy (Recovery): The closeness of the test results to the true value, often determined by spiking a placebo with known amounts of the analyte.[2][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][4][6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][4][6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Troubleshooting Guide

Issue: Poor peak shape (e.g., tailing, fronting) in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can significantly impact the peak shape of polar compounds. Experiment with adjusting the pH to find the optimal range for MPB. For a similar compound, MSB, a pH of 5.7 was found to be optimal.[1]

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Solution: The ionic strength and percentage of the organic solvent in the mobile phase can affect peak shape. Increasing the ionic strength of the mobile phase has been shown to slightly improve the peak tailing factor for MSB.[1]

  • Possible Cause 3: Column overload.

    • Solution: Reduce the concentration of the injected sample to ensure it is within the linear range of the assay.

Issue: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature. For a ZIC-HILIC column used for MSB analysis, the temperature was maintained at 25°C.[1][2][3]

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. For HILIC methods, even small changes in the water content of the mobile phase can significantly alter retention times.

  • Possible Cause 3: Column degradation.

    • Solution: If the column has been used extensively, its performance may decline. Try washing the column according to the manufacturer's instructions or replace it if necessary.

Issue: Low recovery or accuracy.

  • Possible Cause 1: Incomplete extraction of MPB from the sample matrix.

    • Solution: Optimize the extraction procedure. This may involve adjusting the solvent, pH, or extraction time.

  • Possible Cause 2: Degradation of MPB during sample preparation or storage.

    • Solution: Protect samples from light and heat. Prepare solutions fresh and analyze them promptly. Forced degradation studies can help identify conditions under which MPB is unstable.[1][2][3]

  • Possible Cause 3: Inaccurate standard preparation.

    • Solution: Ensure the reference standard is of high purity and has been stored correctly. Use calibrated equipment for weighing and dilution.

Data and Protocols

HPLC Method Parameters for Menadione Sodium Bisulfite (MSB)

The following table summarizes the HPLC conditions used in a validated stability-indicating method for Menadione Sodium Bisulfite (MSB), which can serve as a starting point for developing a method for MPB.[1][2][3]

ParameterCondition
Column ZIC-HILIC (250 mm × 4.6 mm, 5 µm)
Mobile Phase 200mM Ammonium Acetate : Acetonitrile (20:80, v/v)
pH 5.7 (adjusted with glacial acetic acid)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection Wavelength 261 nm
Injection Volume Not specified
Summary of Validation Parameters for MSB Assays

This table presents a summary of quantitative validation data from different analytical methods for MSB.

ParameterHPLC-DAD Method[6]GC-FID Method[6]Derivative Spectrophotometry (1D)[4]Derivative Spectrophotometry (2D)[4]
Linearity Range 0.5–20 µg/mL0.5–20 µg/mL0.82-65.6 µg/mL0.82-65.6 µg/mL
LOD 0.005 µg/mL0.06 µg/mL0.1 µg/mL0.2 µg/mL
LOQ 0.015 µg/mL0.08 µg/mL0.2 µg/mL0.3 µg/mL
Intra-day Precision (RSD%) < 2.4%< 4.9%Not specifiedNot specified
Inter-day Precision (RSD%) < 4.4%< 7.5%Not specifiedNot specified
Recovery 94.8% - 98.2%94.1% - 97.9%> 97.1% (conversion)> 97.1% (conversion)
Detailed Experimental Protocol: Stability-Indicating HILIC Method

The following protocol is based on a validated method for MSB and can be adapted for MPB.[1]

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve 30 mg of the MPB reference standard in 80 mL of 80% acetonitrile (ACN).

    • Dilute to 100 mL with the same solvent to obtain a stock solution.

    • Dilute 5 mL of the stock solution to 50 mL with the mobile phase to get a final concentration of 30 µg/mL.

    • Filter the solution through a 0.45 µm membrane filter before injection. Protect this solution from light.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample solution with 0.10 N HCl.

    • Base Hydrolysis: Treat the sample solution with 0.10 N NaOH.

    • Oxidative Degradation: Treat the sample solution with 1% H₂O₂ and keep it at room temperature for 24 hours in the dark.

    • Thermal Degradation: Expose the sample solution to heat (e.g., 70°C).

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm).

    • Analyze the stressed samples against a freshly prepared standard solution to evaluate the resolution between MPB and its degradation products.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in the table above.

    • Inject the standard and sample solutions.

    • Monitor the separation and ensure that the MPB peak is well-resolved from any degradation peaks and excipients. The peak purity should be evaluated.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation cluster_analysis Analysis prep_std Prepare MPB Reference Standard hplc HPLC Analysis (HILIC Method) prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc specificity Specificity (Forced Degradation) linearity Linearity accuracy Accuracy (Recovery) precision Precision (Repeatability) lod_loq LOD & LOQ robustness Robustness data Data Acquisition & Processing hplc->data data->specificity data->linearity data->accuracy data->precision data->lod_loq data->robustness

Caption: Workflow for MPB Assay Validation.

troubleshooting_guide cluster_peak Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_accuracy Low Accuracy/Recovery start Assay Problem Identified p1 Check Mobile Phase pH start->p1 r1 Control Column Temperature start->r1 a1 Optimize Sample Extraction start->a1 p2 Optimize Mobile Phase Composition p1->p2 p3 Reduce Sample Concentration p2->p3 r2 Prepare Fresh Mobile Phase r1->r2 r3 Wash or Replace Column r2->r3 a2 Protect Sample from Degradation a1->a2 a3 Verify Standard Preparation a2->a3

Caption: Troubleshooting Decision Tree for HPLC Issues.

References

Technical Support Center: Menadione Dimethylpyrimidinol Bisulfite (MPB) Stability in Feed Composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of menadione dimethylpyrimidinol bisulfite (MPB), a source of Vitamin K, in various feed compositions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPB) and what is its function in animal feed?

A1: this compound (MPB) is a synthetic, water-soluble derivative of menadione (Vitamin K3).[1] It is added to animal feed as a stable source of Vitamin K, which is essential for the synthesis of clotting factors and normal blood coagulation.[1] The bisulfite group is added to improve its solubility and stability in feed products.[1]

Q2: What are the primary factors that compromise the stability of MPB in animal feed?

A2: The stability of Vitamin K3 sources like MPB is influenced by several factors, primarily through oxidation. The most significant factors include exposure to heat, moisture, light, and extended storage times.[2] Additionally, interactions with other feed components, such as choline chloride and certain trace minerals, can accelerate its degradation.[2][3]

Q3: How does choline chloride affect the stability of MPB?

A3: Choline chloride is highly hygroscopic, meaning it readily absorbs moisture from the surrounding environment.[2] This increased moisture content within a vitamin or vitamin-trace mineral (VTM) premix creates conditions that are favorable for the degradation of vitamins like MPB.[2][4][5] Studies have shown that the retention of Vitamin K3 is higher in premixes without added choline chloride.[5]

Q4: Which trace minerals have the most significant negative impact on MPB stability?

A4: Inorganic trace minerals can promote oxidation-reduction reactions that degrade vitamins.[2] Among these, sulfates (e.g., copper sulfate, zinc sulfate) are generally more reactive and detrimental to vitamin stability than their carbonate or oxide forms.[2][3] Chelated or organic trace minerals are considered to be less reactive and can reduce vitamin activity losses by 40-50% compared to inorganic sources.[2]

Q5: What is the expected loss of MPB activity during feed processing like pelleting or extrusion?

A5: Feed processing methods that involve heat, pressure, and moisture, such as pelleting and extrusion, can lead to significant losses in Vitamin K3 activity. Extrusion, in particular, which occurs at high temperatures (often above 90°C), can destroy a substantial amount of Vitamin K3.[6] For instance, one study showed that about 20% of Vitamin K3 was lost at higher extrusion temperatures.[6] The stability during processing also depends on the specific form of the vitamin used.

Q6: How do storage conditions influence the shelf-life of MPB in premixes?

A6: Storage time is a critical factor affecting Vitamin K3 retention.[4] The stability of MPB decreases significantly with the extension of storage time.[4][5] High temperature and high relative humidity during storage accelerate this degradation process.[4][5] For optimal stability, vitamin premixes should be stored in cool, dry conditions.[4] It is generally recommended that vitamin premixes with choline and trace minerals not be stored for more than 60 days.[2]

Q7: Are there more stable alternatives to the standard crystalline form of Vitamin K3?

A7: Yes, encapsulation techniques that create micro-capsule or micro-sphere forms of Vitamin K3 have been shown to improve its stability.[4][5][6] These coatings protect the vitamin from unfavorable factors like air and moisture.[4] Additionally, menadione nicotinamide bisulfite (MNB) has demonstrated higher stability than menadione sodium bisulfite (MSB) in vitamin premixes, which may be attributed to its chemical structure.[4][5][6]

Troubleshooting Guide

Issue: Lower than expected recovery of MPB in the final feed product.

Possible Cause Troubleshooting Steps
High Storage Temperature and Humidity Store vitamin premixes in a cool, dry environment. Monitor and control the temperature and relative humidity of storage areas. One study showed that Vitamin K3 retention was significantly higher at 25°C/60% RH compared to 40°C/75% RH.[4][5]
Interaction with Choline Chloride If possible, separate the vitamin premix from the choline chloride premix.[2] If they must be combined, minimize the storage time of the combined premix.[2] The presence of choline chloride has been shown to reduce Vitamin K3 retention.[5]
Presence of Reactive Trace Minerals Consider using organic or chelated forms of trace minerals instead of inorganic sulfates, as they are less reactive.[2] If using inorganic minerals, try to keep them in a separate premix from the vitamins.
Extended Premix Storage Time Implement a "first-in, first-out" inventory system for premixes. Avoid long-term storage, especially for vitamin-trace mineral premixes containing choline.[2] Vitamin K3 retention decreases significantly over several months of storage.[4]
Harsh Feed Processing Conditions Optimize pelleting and extrusion parameters. Use the lowest effective temperature and conditioning time to minimize vitamin degradation.[6] Consider using more stable, encapsulated forms of Vitamin K3 if high-temperature processing is unavoidable.[6]
Incorrect pH of the Premix/Feed The stability of menadione bisulfite adducts is pH-dependent, with the greatest stability observed between pH 4 and 6.5.[7] While not always practical to adjust, be aware of the pH of your feed ingredients.

Quantitative Data Summary

The stability of Vitamin K3 is significantly affected by the composition of the premix and storage conditions. The following tables summarize retention data from studies on different forms of Vitamin K3.

Table 1: Effect of Storage Time and Conditions on Vitamin K3 (MSB vs. MNB) Retention in a Vitamin Premix

Storage TimeMSB Retention (%)MNB Retention (%)
1 Month8286
2 Months6680
3 Months5473
6 Months3252
Data adapted from a study comparing Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB) at 25°C and 60% relative humidity.[4][8]

Table 2: Impact of Choline Chloride on Vitamin K3 Retention in a Vitamin-Trace Mineral (VTM) Premix after 6 Months

Vitamin K3 FormRetention with Choline (%)Retention without Choline (%)
Crystal3842
Micro-capsule4953
Micro-sphere5256
Data adapted from a study on the effects of choline in VTM premixes.[5]

Table 3: Effect of Feed Processing on Vitamin K3 (MSB vs. MNB) Recovery (%)

Processing MethodMSB Recovery (%)MNB Recovery (%)
Extrusion64.6772.74
Pelleting75.4986.21
Data adapted from a study on the stability of Vitamin K3 during extrusion and pelleting.[6]

Experimental Protocols

Methodology for Assessing MPB Stability in a Vitamin-Trace Mineral (VTM) Premix

This protocol outlines a typical experiment to determine the impact of feed composition and storage on MPB stability.

1. Premix Formulation:

  • Prepare at least two VTM premix formulations:

    • Control Group: A standard VTM premix containing MPB, other vitamins, and trace minerals (oxides or carbonates).

    • Test Group: The same VTM premix but with the inclusion of a potentially destabilizing ingredient, such as choline chloride or inorganic trace mineral sulfates.

  • Ensure all ingredients are accurately weighed and homogeneously mixed.

2. Storage Conditions:

  • Divide each premix batch into multiple airtight sample bags.

  • Store the samples under controlled environmental conditions. For an accelerated stability study, a common condition is 40°C and 75% relative humidity.[4][5] Store another set of samples at room temperature (e.g., 25°C) as a comparison.

3. Sampling Schedule:

  • Collect samples from each group at predetermined time points. A typical schedule would be:

    • Day 0 (baseline)

    • Month 1

    • Month 2

    • Month 3

    • Month 6

4. Sample Preparation and Extraction:

  • The analytical process typically involves converting the water-soluble MPB to the solvent-soluble menadione form.

  • Accurately weigh a sample of the premix (e.g., 5 grams).

  • Extract the MPB using an aqueous methanol solution.[9]

  • Add a sodium carbonate solution to adjust the pH, which converts MPB to menadione.[9][10]

  • Partition the resulting menadione into a nonpolar solvent like n-pentane or hexane.[9][11]

  • Evaporate the solvent and redissolve the menadione residue in a suitable solvent for analysis (e.g., methanol).[9]

5. Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for quantifying menadione.[9][12][13]

    • Column: Use a reversed-phase column (e.g., C8 or C18).[10]

    • Mobile Phase: A mixture of methanol and water is typically used.[10]

    • Detection: UV detection is common.[13] For higher sensitivity and specificity, especially at low concentrations, post-column reduction of menadione to its fluorescent form followed by fluorescence detection can be employed.[9][12]

  • Calculate the concentration of MPB in each sample based on a standard curve.

  • Determine the percentage retention at each time point relative to the Day 0 baseline.

Visualizations

Experimental_Workflow cluster_prep 1. Premix Preparation cluster_storage 2. Storage Study cluster_analysis 3. Analysis Formulate Formulate Premixes (Control vs. Test) Mix Homogenize Ingredients Formulate->Mix Package Package for Storage Mix->Package Store Store under Controlled Conditions (T, RH) Package->Store Sample Collect Samples at Time Points (0, 1, 2, 3, 6 months) Store->Sample Extract Extract MPB and Convert to Menadione Sample->Extract Quantify Quantify Menadione via HPLC Extract->Quantify Calculate Calculate % Retention Quantify->Calculate Quantify->Calculate Result Stability Data Calculate->Result

Caption: Workflow for an MPB stability experiment.

Stability_Factors cluster_env Environmental Factors cluster_comp Compositional Factors cluster_proc Processing Factors MPB MPB Stability Degradation MPB Degradation (Oxidation) Heat High Temperature Heat->Degradation Humidity High Humidity Humidity->Degradation Storage Long Storage Time Storage->Degradation Choline Choline Chloride Choline->Degradation Minerals Inorganic Trace Minerals (Sulfates) Minerals->Degradation Pelleting Pelleting Pelleting->Degradation Extrusion Extrusion Extrusion->Degradation

Caption: Factors negatively impacting MPB stability.

References

Technical Support Center: Menadione Dimethylpyrimidinol Bisulfite (MPB) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menadione Dimethylpyrimidinol Bisulfite (MPB). The following information will assist in optimizing extraction protocols, with a specific focus on the critical role of pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for extracting menadione from this compound (MPB)?

The extraction process is based on the chemical conversion of the water-insoluble MPB to the organic-soluble menadione. This is achieved by cleaving the bisulfite group from the menadione core under alkaline conditions. Once converted, the non-polar menadione can be efficiently extracted from the aqueous solution using a non-polar organic solvent.

Q2: Why is pH adjustment so critical for successful MPB extraction?

pH is the most critical factor governing the cleavage of the bisulfite group from the menadione molecule. In acidic or neutral solutions, MPB remains stable. However, under alkaline conditions (high pH), the bisulfite adduct becomes unstable, leading to the release of free menadione, which is then amenable to extraction. Insufficiently high pH will result in incomplete conversion and consequently, low extraction yields.

Q3: What is the optimal pH for converting MPB to menadione?

Q4: What happens if the pH is too low or too high?

  • Too Low (pH < 9): The conversion of MPB to menadione will be incomplete, leading to significantly lower extraction yields. The bisulfite adduct remains largely intact, and since MPB is insoluble in water, it will not efficiently partition into the organic phase.

  • Significantly Higher than Optimal (pH > 12): While a highly alkaline environment ensures the cleavage of the bisulfite group, extremely high pH values may lead to the degradation of menadione itself, which is known to be sensitive to strong alkali.[3]

Q5: Which organic solvents are suitable for extracting menadione?

Menadione is a non-polar compound and therefore dissolves well in a variety of non-polar organic solvents. The choice of solvent can impact extraction efficiency and downstream applications. Suitable solvents include:

  • n-Hexane[1][2]

  • Chloroform[3][4]

  • Benzene[4]

  • Ethyl ether[4]

  • Toluene

  • Xylene

The selection should be based on factors such as extraction efficiency, solvent volatility, toxicity, and compatibility with subsequent analytical methods.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Menadione Yield Incorrect pH: The pH of the aqueous solution was not sufficiently alkaline to facilitate the complete conversion of MPB to menadione.- Verify the pH of the aqueous solution after adding the alkaline reagent. Ensure it reaches the optimal range (around pH 11.3).- Use a calibrated pH meter for accurate measurement.- Increase the concentration or volume of the alkaline solution (e.g., sodium carbonate) if necessary.
Inadequate Mixing: Insufficient mixing during pH adjustment and extraction can lead to incomplete reaction and poor partitioning of menadione into the organic solvent.- Ensure vigorous mixing (e.g., vortexing or stirring) after adding the alkaline solution to ensure complete conversion.- After adding the organic solvent, mix the two phases thoroughly to maximize the surface area for extraction.
Inappropriate Solvent Choice: The organic solvent used may not be optimal for menadione extraction.- Refer to the list of suitable solvents and consider trying an alternative.- Ensure the solvent is of high purity.
Impure Extract Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers can lead to the carryover of impurities.- Allow sufficient time for the phases to separate completely after extraction.- Centrifugation can aid in achieving a clean separation.
Extraction of Interfering Compounds: The sample matrix may contain other compounds that are co-extracted with menadione.- Consider a sample clean-up step prior to extraction, such as solid-phase extraction (SPE), if the sample matrix is complex.
Inconsistent Results Inaccurate pH Control: Fluctuations in the final pH of the aqueous solution between experiments.- Standardize the pH adjustment procedure, including the amount and concentration of the alkaline solution and the mixing time.
Variable Extraction Time: Inconsistent mixing times during the liquid-liquid extraction.- Maintain a consistent and adequate extraction time for all samples.

Experimental Protocols

Protocol: pH Adjustment and Extraction of Menadione from MPB

This protocol is adapted from established methods for menadione sodium bisulfite and is expected to be effective for MPB.[1][2]

1. Sample Preparation: a. Accurately weigh a known amount of the MPB sample. b. If the sample is in a solid matrix, it may need to be dissolved or suspended in an appropriate aqueous solution (e.g., deionized water or a buffer). For analytical purposes, starting with a solution in 0.01 M HCl has been reported for MSB.[1][2]

2. pH Adjustment for Conversion: a. To the aqueous sample solution, add a sufficient amount of an alkaline solution to raise the pH to approximately 11.3. A 10.6% (w/v) sodium carbonate solution is commonly used for this purpose.[1][2] b. Mix the solution vigorously (e.g., vortex for 5 minutes) to ensure complete conversion of MPB to menadione.

3. Liquid-Liquid Extraction: a. Add a suitable volume of a non-polar organic solvent (e.g., n-hexane). A common starting point is a 2:1 or 1:1 ratio of organic solvent to aqueous solution. b. Mix the biphasic solution vigorously for an adequate period (e.g., 10-15 minutes) to allow for the partitioning of menadione into the organic phase. c. Separate the two phases. Centrifugation (e.g., at 3000 x g for 10-30 minutes) can be used to ensure a clean separation.[1] d. Carefully collect the organic layer containing the extracted menadione. e. For quantitative analysis, it may be necessary to perform a second or even third extraction of the aqueous phase with fresh organic solvent to maximize recovery. The organic fractions are then combined.

4. Post-Extraction Processing: a. The collected organic extract can be dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water. b. The solvent can be evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the menadione. c. The dried extract can then be reconstituted in a suitable solvent for downstream analysis (e.g., HPLC, GC).

Data Presentation

Table 1: Influence of pH on the Conversion of Menadione Sodium Bisulfite (MSB) to Menadione

Note: This data is for Menadione Sodium Bisulfite (MSB) and serves as a strong proxy for the expected behavior of MPB.

pHConversion Efficiency to MenadioneCommentsReference
9.50ModerateIncomplete conversion, lower yield.[1][2]
10.50HighSignificantly improved conversion.[1][2]
11.10Very HighNearing optimal conversion.[1][2]
11.20Very HighClose to optimal conversion.[1][2]
11.30 Optimal Highest conversion rate observed. [1][2]
11.50Very HighEffective, but potential for degradation increases.[1][2]

Table 2: Solubility of Menadione in Various Organic Solvents

SolventSolubilityReference
ChloroformSoluble[4]
Benzene1 g in 10 mL[4]
Ethyl EtherSoluble[4]
EthanolSlightly soluble (1 g in 60 mL)[4]
Acetic AcidSlightly soluble[4]
Carbon TetrachlorideModerately soluble[4]

Visualizations

MPB_Extraction_Workflow cluster_prep Sample Preparation cluster_conversion Conversion to Menadione cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction start MPB Sample suspend Suspend in Aqueous Solution start->suspend add_base Add Alkaline Solution (e.g., Na2CO3) suspend->add_base adjust_ph Adjust to pH ~11.3 add_base->adjust_ph vortex_conv Vortex/Mix adjust_ph->vortex_conv add_solvent Add Organic Solvent (e.g., n-Hexane) vortex_conv->add_solvent vortex_ext Vortex/Mix add_solvent->vortex_ext separate Separate Phases (Centrifuge) vortex_ext->separate collect Collect Organic Layer separate->collect dry Dry & Evaporate collect->dry reconstitute Reconstitute for Analysis dry->reconstitute

Caption: Workflow for the extraction of menadione from MPB.

ph_logic cluster_ph Effect of pH on MPB cluster_state State of Menadione cluster_result Extraction Outcome ph_low Low pH (Acidic/Neutral) mpb_stable MPB Stable (Bisulfite Adduct Intact) ph_low->mpb_stable ph_high High pH (Alkaline, ~11.3) menadione_free Free Menadione Released ph_high->menadione_free poor_extraction Poor Extraction mpb_stable->poor_extraction good_extraction Optimal Extraction menadione_free->good_extraction

Caption: Logical relationship between pH and MPB extraction efficiency.

References

Technical Support Center: Minimizing Menadione Dimethylpyrimidinol Bisulfite (MMPB) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on minimizing the degradation of menadione dimethylpyrimidinol bisulfite (MMPB), a synthetic, water-soluble form of Vitamin K3, particularly when in the presence of trace minerals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMPB) and why is its stability a concern?

A1: this compound (MMPB) is a synthetic, water-soluble derivative of menadione (Vitamin K3) used in animal feed and other applications as a stable source of vitamin K.[1] Its stability is a critical concern because, like other forms of vitamin K, it is susceptible to degradation, leading to a loss of potency. This degradation can be accelerated by several factors, including light, heat, moisture, and interactions with other compounds, notably trace minerals.[2][3]

Q2: Which trace minerals are most detrimental to MMPB stability?

A2: While specific quantitative data for MMPB is limited, studies on similar menadione derivatives like menadione sodium bisulfite (MSB) and menadione nicotinamide bisulfite (MNB) indicate that certain trace minerals are highly reactive. Transition metals such as copper, iron, and zinc, particularly in their sulfate forms (e.g., copper sulfate, ferrous sulfate, zinc sulfate), are known to accelerate the degradation of vitamins through oxidative reactions.[3] Copper is known to play a significant role in catalyzing the oxidation of the reduced form of menadione.

Q3: My MMPB solution is showing a color change after adding a trace mineral premix. What is happening?

A3: A color change, such as the appearance of a yellow tint that intensifies over time, is a visual indicator of MMPB degradation. MMPB is a stable, colorless compound, while its degradation product, menadione, is a bright yellow crystalline solid.[2] The interaction with trace minerals can catalyze the conversion of MMPB back to menadione, leading to the observed color change. The rate of this change can be influenced by temperature and humidity.

Q4: I am observing a rapid loss of MMPB potency in my experiments. What are the likely causes?

A4: Rapid loss of MMPB potency is often due to a combination of factors that promote its degradation. Key contributing factors include:

  • Presence of Trace Minerals: As discussed, certain trace minerals are highly reactive with MMPB.

  • High Temperature and Humidity: Elevated temperatures and moisture levels significantly accelerate the degradation of vitamin K3 derivatives.[3]

  • Exposure to Light: Menadione and its derivatives are sensitive to light, which can cause decomposition.[2]

  • pH of the Solution: The stability of menadione bisulfite adducts can be pH-dependent.

  • Presence of Choline: In premixes, the hygroscopic nature of choline can increase moisture content, thereby promoting vitamin degradation.[3]

Q5: How can I minimize MMPB degradation in my experimental setup?

A5: To minimize MMPB degradation, consider the following strategies:

  • Separate Vitamins and Minerals: If possible, prepare and store vitamin and trace mineral solutions or premixes separately and combine them only shortly before use.

  • Control Storage Conditions: Store MMPB and its formulations in a cool, dry, and dark place. Use of opaque containers is recommended.

  • Use Chelated Minerals: Consider using chelated forms of trace minerals instead of sulfates, as they are generally less reactive.

  • Encapsulation: Using microencapsulated forms of MMPB can provide a physical barrier against environmental factors and reactive compounds. Studies have shown that encapsulated forms of vitamin K3 have higher retention rates.[3]

  • pH Control: Maintain the pH of your solutions within a range that favors MMPB stability, if compatible with your experimental design.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpectedly low MMPB concentration in prepared solutions. Degradation during preparation or storage.1. Prepare solutions fresh before each experiment.2. Store stock solutions in a refrigerator or freezer, protected from light.3. Verify the purity of the MMPB standard.
High variability in MMPB stability results between replicates. Inconsistent experimental conditions.1. Ensure uniform temperature, humidity, and light exposure for all samples.2. Standardize the mixing procedure and duration for all replicates.3. Use calibrated equipment for all measurements.
Formation of precipitate in MMPB and trace mineral solutions. Reaction between MMPB and trace minerals or excipients.1. Check the solubility of all components at the concentrations used.2. Adjust the pH of the solution to improve solubility.3. Consider using a different solvent system if compatible with the experiment.
Inconsistent HPLC peak shapes for MMPB. Analytical method issues.1. Ensure the mobile phase is properly prepared and degassed.2. Check for column contamination or degradation.3. Optimize the injection volume and sample concentration.

Quantitative Data on Vitamin K3 Stability

The following tables summarize data from studies on the stability of different forms of Vitamin K3 in the presence of trace minerals and other factors. While not specific to MMPB, this data provides valuable insights into the expected behavior of menadione derivatives.

Table 1: Retention of Different Forms of Vitamin K3 in a Vitamin Premix Over 6 Months

Storage ConditionVitamin K3 Form1 Month Retention (%)2 Months Retention (%)3 Months Retention (%)6 Months Retention (%)
25°C / 60% RH MSB (crystal)82665432
MNB (crystal)86807352
40°C / 75% RH MSB (micro-capsule)71---
MNB (micro-sphere)80---
Data adapted from an anonymous study, 2021.[3]

Table 2: Retention of Different Forms of Vitamin K3 in a Vitamin-Trace Mineral (VTM) Premix Over 6 Months

Vitamin K3 Form1 Month Retention (%)2 Months Retention (%)3 Months Retention (%)6 Months Retention (%)
MSB (crystal) 95888349
MNB (crystal) 94878147
MSB (micro-capsule) ---51
MNB (micro-sphere) ---54
Data adapted from an anonymous study, 2021.[3]

Experimental Protocols

Protocol 1: Evaluating the Stability of MMPB in the Presence of Individual Trace Minerals

This protocol outlines a method to quantify the degradation of MMPB when exposed to individual trace mineral salts (e.g., copper sulfate, ferrous sulfate, zinc sulfate) over time.

1. Materials and Reagents:

  • This compound (MMPB) standard

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid (for mobile phase)

  • Inert carrier (e.g., microcrystalline cellulose)

  • Amber glass vials

2. Sample Preparation:

  • Prepare a stock solution of MMPB in deionized water.

  • Prepare separate stock solutions of each trace mineral salt in deionized water.

  • Create experimental premixes by mixing the MMPB stock solution with an inert carrier.

  • To separate batches of the MMPB premix, add a specific concentration of one trace mineral stock solution. Prepare a control batch with no added trace minerals.

  • Homogenize each batch thoroughly.

  • Divide each batch into multiple samples and store in amber glass vials under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

3. Stability Study Timeline:

  • Analyze samples from each batch at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).

4. MMPB Extraction and Analysis (HPLC Method):

  • Accurately weigh a portion of the sample.

  • Extract MMPB by adding a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) and sonicating or vortexing.

  • For analysis of menadione, the bisulfite adduct can be converted to menadione by adjusting the pH to alkaline conditions and extracting with a nonpolar solvent like hexane.[4]

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter.

  • Analyze the filtrate using a validated HPLC method with UV detection. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with an acid modifier.[5]

5. Data Analysis:

  • Calculate the concentration of MMPB in each sample at each time point based on a standard curve.

  • Determine the percentage retention of MMPB relative to the initial concentration (Day 0).

  • Plot the percentage retention versus time for each trace mineral and storage condition to determine the degradation kinetics.

Protocol 2: Validated HPLC Method for MMPB Quantification

This protocol provides a starting point for developing a validated HPLC method for MMPB analysis.

1. Chromatographic Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at approximately 230 nm for the bisulfite adduct or 260-330 nm for menadione.[4][5]

  • Injection Volume: 20 µL.

2. Method Validation (ICH Guidelines):

  • Specificity: Demonstrate that the method can accurately quantify MMPB in the presence of degradation products and matrix components. This can be assessed through forced degradation studies (exposing MMPB to acid, base, oxidation, heat, and light).[6]

  • Linearity: Establish a linear relationship between the detector response and the concentration of MMPB over a defined range.

  • Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known concentrations of MMPB.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple replicates of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of MMPB that can be reliably detected and quantified.

Visualizations

Degradation_Pathway MMPB MMPB (Stable, Water-Soluble) Menadione Menadione (Vitamin K3) (Less Stable, Yellow) MMPB->Menadione Degradation Degradation_Factors Degradation Factors (Trace Minerals, Heat, Light, Moisture) Degradation_Factors->Menadione Accelerates Loss_of_Potency Loss of Potency Menadione->Loss_of_Potency

Caption: Logical relationship of MMPB degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_MMPB Prepare MMPB Premix Add_Minerals Add Individual Trace Minerals Prep_MMPB->Add_Minerals Store_Samples Store Under Controlled Conditions Add_Minerals->Store_Samples Time_Points Sample at Time Intervals Store_Samples->Time_Points Extraction Extract MMPB Time_Points->Extraction HPLC HPLC Analysis Extraction->HPLC Quantify Quantify MMPB Concentration HPLC->Quantify Calculate Calculate % Retention Quantify->Calculate Plot Plot Degradation Curves Calculate->Plot

Caption: Workflow for MMPB stability testing.

References

Technical Support Center: Menadione Dimethylpyrimidinol Bisulfite (MDB) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of menadione dimethylpyrimidinol bisulfite (MDB), with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to calibration curve construction and MDB analysis in a question-and-answer format.

Q1: Why is my calibration curve for MDB not linear, especially at higher concentrations?

A1: Non-linearity in a calibration curve for MDB can stem from several sources, often related to detector saturation or chromatographic issues.

  • Possible Causes & Troubleshooting Steps:

    • Detector Saturation: The most common cause of non-linearity at high concentrations is the saturation of the detector (e.g., UV/DAD). The detector has a limited range where its response is directly proportional to the analyte concentration.

      • Solution: Reduce the concentration of your highest calibration standards to fall within the linear range of the detector. Alternatively, you can choose a less sensitive wavelength for detection where the absorbance is lower.[1]

    • Column Overload: Injecting standards with excessively high concentrations can overload the analytical column, leading to peak distortion (fronting or tailing) and a non-linear response.[2][3]

      • Solution: Decrease the injection volume or dilute the high-concentration standards. Consider using a column with a larger internal diameter or higher loading capacity if high concentrations must be analyzed.[3]

    • Complex Formation/Dissociation: The bisulfite adduct of menadione can be subject to equilibrium reactions in solution, which may be concentration-dependent and affect the measured response.

      • Solution: Ensure the mobile phase pH is optimized for the stability of MDB. Menadione bisulfites are generally more stable in a slightly acidic pH range (pH 4-6).[2][4] Maintain consistent solvent composition for all standards and samples.

Q2: What causes a low coefficient of determination (R² value) on my MDB calibration curve?

A2: A low R² value (typically < 0.995) indicates that the data points deviate significantly from the fitted regression line, suggesting random error or a systematic issue that has not been properly addressed.

  • Possible Causes & Troubleshooting Steps:

    • Inaccurate Standard Preparation: Errors in weighing the reference standard, incomplete dissolution, or inaccuracies in serial dilutions are primary sources of variability.

      • Solution: Use a calibrated analytical balance and Class A volumetric flasks. Ensure the MDB standard is fully dissolved before making dilutions. Prepare fresh standards for each run and consider preparing two independent sets to verify accuracy.

    • Analyte Instability: MDB, like other forms of vitamin K3, is susceptible to degradation from light and heat.[2][5] Degradation of standards over the course of an analytical run will lead to inconsistent responses.

      • Solution: Protect all standard solutions from light by using amber vials or wrapping them in aluminum foil.[2][5] Store stock solutions at recommended low temperatures (e.g., -20°C) and avoid repeated freeze-thaw cycles.[2]

    • Inconsistent Injection Volume: A faulty autosampler or inconsistent manual injection technique can introduce significant variability.

      • Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance. If injecting manually, use a high-quality syringe and develop a consistent injection technique.

    • Poor Chromatography: Issues like peak tailing or fronting can affect the accuracy of peak integration, leading to variability in the measured response.[2]

      • Solution: Refer to troubleshooting guides for improving peak shape, which may involve adjusting mobile phase pH, using a different column, or ensuring all system connections are secure to minimize dead volume.[2][3]

Q3: My calibration standards show poor reproducibility between analytical runs. What should I check?

A3: Poor inter-run reproducibility is often caused by environmental factors, instrument variability, or the degradation of solutions over time.

  • Possible Causes & Troubleshooting Steps:

    • Standard Solution Degradation: Stock or working solutions may degrade between runs if not stored properly.

      • Solution: Prepare fresh working standards from a stable stock solution for each analytical batch. Verify the stability of your stock solution over its intended use period. Store stock solutions protected from light and at a low temperature.[4]

    • Column Equilibration: Insufficient column equilibration before starting the analytical run can cause retention time and peak area to drift.

      • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection. A stable baseline is a good indicator of equilibration. For gradient methods, ensure the column is properly re-equilibrated after each run.[3]

    • Instrument Conditions Fluctuation: Changes in column temperature or mobile phase composition can significantly affect results.

      • Solution: Use a column oven to maintain a constant temperature.[6] Premix mobile phase solvents or use a high-quality pump capable of delivering a precise and consistent solvent mixture.

    • Contamination: Contamination from glassware or solvents can introduce interfering peaks or affect the baseline, leading to inconsistent integration.[2]

      • Solution: Use high-purity (e.g., HPLC-grade) solvents and ensure all glassware is scrupulously clean. Running a blank injection can help identify sources of contamination.[2]

Q4: I am observing a significant, non-zero y-intercept in my calibration curve. What does this indicate?

A4: A significant positive y-intercept suggests that there is a measurable response even when the analyte concentration is zero. This is typically due to a systematic error such as contamination or matrix effects.

  • Possible Causes & Troubleshooting Steps:

    • Blank Contamination: The solvent or matrix used to prepare the "zero" standard (blank) may be contaminated with the analyte or an interfering compound.

      • Solution: Prepare a fresh blank using high-purity solvents. Inject the blank and check for any peaks at the retention time of MDB.

    • Matrix Effects: In biological or complex samples, other components in the matrix can co-elute with the analyte and contribute to the signal, causing a false positive response.[7][8] This is known as ion enhancement in LC-MS or as an interfering peak in UV detection.[2]

      • Solution: Implement a more robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2] Using a matrix-matched calibration curve, where standards are prepared in a blank matrix identical to the samples, can also compensate for this effect.[9]

    • Incorrect Integration: An incorrect integration baseline that cuts below the actual noise can artificially create a peak area for a blank injection.

      • Solution: Review the integration parameters for your blank samples. Manually inspect the baseline to ensure it is set correctly at the start and end of the MDB peak.

Quantitative Data Summary

The following table summarizes typical performance data from published HPLC methods for menadione and its bisulfite derivatives. This data can serve as a benchmark for method development and validation.

ParameterReported Value RangeCompound AnalyzedDetection MethodReference(s)
Linearity Range (µg/mL) 0.5 – 20Menadione / MSBGC-FID / HPLC-DAD[1],[10]
0.027 – 0.8Menadione Sodium Bisulfite (MSB)HPLC-UV[11]
Coefficient of Determination (R²) > 0.999Menadione Sodium Bisulfite (MSB)HPLC-UV[11]
Limit of Detection (LOD) (µg/mL) 0.04 - 0.06Menadione / MSBGC-FID[1]
0.005 - 0.010Menadione / MSBHPLC-DAD[1]
Limit of Quantitation (LOQ) (µg/mL) Not specified in all references. Typically 3x LOD.--[1]

Note: MSB refers to Menadione Sodium Bisulfite, a compound structurally similar to MDB.

Experimental Protocols

Preparation of MDB Standard Stock and Working Solutions

This protocol describes a general procedure for preparing accurate calibration standards.

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of MDB reference standard using a calibrated analytical balance.

    • Quantitatively transfer the standard to a 10 mL amber volumetric flask.

    • Add a small amount of diluent (e.g., methanol or mobile phase) and gently swirl to dissolve the standard completely.

    • Once dissolved, fill the flask to the mark with the diluent. Cap and invert several times to ensure homogeneity.

    • Store this stock solution in a refrigerator or freezer, protected from light.

  • Working Solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the stock solution using amber volumetric flasks.

    • For example, to prepare a 100 µg/mL intermediate solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Use this intermediate solution to prepare the final set of calibration standards.

    • Always prepare working standards fresh for each analytical run to minimize issues from degradation.[2]

General HPLC Method for MDB Analysis

This protocol provides a starting point for developing an HPLC method for MDB. Optimization will be required based on the specific instrumentation and sample matrix.

  • Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.

    • Example Isocratic Mobile Phase: Methanol and 0.015 M Sodium Phosphate Monobasic buffer (pH adjusted to ~4.5) in a 60:40 (v/v) ratio.[1][11]

    • Example Gradient Mobile Phase: Acetonitrile and 200mM Ammonium Acetate buffer (pH adjusted to 5.7).[12]

  • Flow Rate: 1.0 mL/min.[1][11]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 - 20 µL.

  • Detector: Diode Array Detector (DAD) or UV Detector.

  • Detection Wavelength: Monitor at a wavelength of high absorbance for MDB, such as 230 nm, 261 nm, or 265 nm.[11][12][13]

Visualizations

Diagrams of Workflows and Logic

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Evaluation weigh 1. Accurately Weigh MDB Standard dissolve 2. Dissolve and Dilute to Volume (Stock) weigh->dissolve serial 3. Perform Serial Dilutions (Working) dissolve->serial equilibrate 4. Equilibrate HPLC System serial->equilibrate inject 5. Inject Standards (Low to High Conc.) equilibrate->inject acquire 6. Acquire and Integrate Chromatograms inject->acquire plot 7. Plot Response vs. Concentration acquire->plot regress 8. Perform Linear Regression plot->regress check 9. Check R² > 0.995 and Residuals regress->check

Caption: Workflow for constructing a valid calibration curve.

G start Calibration Curve Issue (e.g., Low R², Non-Linear) q1 Are standards prepared correctly? start->q1 a1_no Remake All Standards (Fresh Stock) q1->a1_no No q2 Is analyte stable? (Protected from light/heat) q1->q2 Yes a1_yes Check for Analyte Degradation end Issue Resolved a1_no->end a2_no Use Amber Vials, Prepare Fresh Daily q2->a2_no No q3 Is chromatography good? (Peak shape, RT stability) q2->q3 Yes a2_yes Check Instrument Performance a2_no->end a3_yes Evaluate for Matrix Effects q3->a3_yes Yes a3_no Optimize HPLC Method (Mobile Phase, Column) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for calibration curve issues.

G mdb Menadione Dimethylpyrimidinol Bisulfite (MDB) in Solution degradation Degradation Products (Loss of Signal) mdb->degradation leads to light Light Exposure (Photodegradation) light->degradation heat High Temperature heat->degradation ph Alkaline pH (pH > 7) ph->degradation oxygen Oxidation oxygen->degradation

Caption: Factors leading to the degradation of MDB in solution.

References

Validation & Comparative

A Comparative Analysis of Menadione Dimethylpyrimidinol Bisulfite (MPB) and Menadione Sodium Bisulfite (MSB) as Vitamin K Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy, Stability, and Safety.

In the realm of animal nutrition and therapeutic applications, the selection of an optimal vitamin K source is critical for ensuring efficacy, stability, and safety. Among the synthetic forms of vitamin K, Menadione Dimethylpyrimidinol Bisulfite (MPB) and Menadione Sodium Bisulfite (MSB) are two prominent compounds utilized for their vitamin K activity. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid researchers and professionals in making informed decisions.

Efficacy and Bioavailability: A Clear Advantage for MPB

The primary measure of vitamin K efficacy is its ability to facilitate the synthesis of clotting factors in the liver, a process that can be quantified by measuring prothrombin time. Research in poultry, a common model for vitamin K bioavailability studies, has demonstrated a significant difference in the biopotency of MPB and MSB.

Studies have shown that this compound (MPB) exhibits a higher biological activity compared to Menadione Sodium Bisulfite Complex (MSBC). The relative biopotency of MPB has been reported to be 1.9 to 2 times greater than that of MSBC in chicks.[1] This suggests that a smaller quantity of MPB is required to achieve the same physiological effect as MSB, a crucial consideration for feed formulation and cost-effectiveness.

While direct head-to-head studies providing a full suite of performance indicators like feed conversion ratio (FCR) and body weight gain (BWG) under the same experimental conditions are limited in the public domain, the superior bioavailability of MPB, as indicated by prothrombin time, suggests a potential for improved performance metrics.

Table 1: Comparative Efficacy of MPB vs. MSB
ParameterThis compound (MPB)Menadione Sodium Bisulfite (MSB)Key Findings
Relative Biopotency (Chick Model) 1.9 - 2.01.0MPB is 1.9 to 2 times more potent than MSB in supporting prothrombin synthesis.[1]
Prothrombin Time More effective in reducing prothrombin time at equivalent menadione levels.Less effective in reducing prothrombin time compared to MPB.A lower prothrombin time indicates more efficient blood clotting and higher vitamin K activity.
Animal Performance (Broilers) Not explicitly detailed in comparative studies.Not explicitly detailed in comparative studies.Improved vitamin K status is generally linked to better overall health and performance.

Stability in Feed: MPB Demonstrates Superior Resilience

The stability of vitamin K sources in feed premixes and processed feeds is a critical factor for ensuring that the intended dosage is delivered to the animal. Menadione derivatives can be susceptible to degradation during feed manufacturing processes, such as pelleting, which involves heat and moisture.

Research comparing various menadione preparations has shown that MPB is more stable than MSB in both mash and pelleted feeds. This superior stability ensures a more consistent and reliable delivery of vitamin K activity to the target species.

Table 2: Comparative Stability of MPB vs. MSB
ConditionThis compound (MPB)Menadione Sodium Bisulfite (MSB)Key Findings
Mash Feed Higher stabilityLower stabilityMPB is inherently more stable in standard feed mixes.
Pelleted Feed Higher stabilityLower stabilityMPB withstands the rigors of the pelleting process better than MSB.
Vitamin/Mineral Premixes Generally more stableProne to degradation, especially in the presence of choline and trace minerals.The chemical structure of MPB confers greater protection against degradation.

Experimental Protocols

To provide a framework for the evaluation of vitamin K sources, a detailed experimental protocol for a chick bioassay is outlined below. This methodology is standard in the field for determining the relative efficacy of different vitamin K compounds.

Vitamin K Efficacy Bioassay in Chicks

Objective: To determine the relative biological efficacy of this compound (MPB) and Menadione Sodium Bisulfite (MSB) in vitamin K-deficient chicks.

Experimental Workflow:

G cluster_0 Acclimation Phase cluster_1 Experimental Phase cluster_2 Data Collection & Analysis A Day-old chicks receive a vitamin K-deficient basal diet for 7-14 days B Chicks are weighed and randomly allocated to treatment groups A->B C Treatment groups receive the basal diet supplemented with graded levels of MPB or MSB B->C D A negative control group continues on the basal diet B->D E A positive control group may receive a known effective dose of vitamin K1 B->E F After 7-10 days, blood samples are collected for prothrombin time (PT) analysis C->F G Body weight and feed intake are recorded to calculate FCR C->G D->F E->F H Data is statistically analyzed to compare the effects of MPB and MSB on PT, BWG, and FCR F->H G->H

Caption: Workflow for a chick bioassay to compare vitamin K efficacy.

Methodology Details:

  • Animals and Housing: Day-old male broiler chicks are housed in temperature-controlled brooders with wire floors to prevent coprophagy (ingestion of feces, which can be a source of vitamin K).

  • Basal Diet: A vitamin K-deficient diet, typically corn-soybean meal-based, is fed to all chicks during a depletion period of 7 to 14 days to lower their vitamin K reserves.

  • Treatment Groups: After the depletion period, chicks are weighed and randomly assigned to dietary treatment groups. These groups receive the basal diet supplemented with graded levels of MPB and MSB. A negative control group continues to receive the unsupplemented basal diet.

  • Blood Collection and Analysis: At the end of the experimental period (typically 7-10 days), blood is collected from the wing vein into a tube containing an anticoagulant (e.g., sodium citrate). Plasma is separated by centrifugation.

  • Prothrombin Time Assay: Prothrombin time is determined by adding a thromboplastin reagent to the plasma and measuring the time it takes for a clot to form. Shorter clotting times indicate better vitamin K status.

  • Performance Data: Body weight and feed consumption are measured to calculate body weight gain (BWG) and feed conversion ratio (FCR).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between the treatment groups.

Signaling Pathway: The Role of Vitamin K in Coagulation

Both MPB and MSB act as precursors to menaquinone-4 (MK-4), the biologically active form of vitamin K in animal tissues. MK-4 is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues into gamma-carboxyglutamate (Gla) on specific proteins. This carboxylation is critical for the calcium-binding capacity of these proteins, enabling their activation. In the coagulation cascade, the carboxylation of factors II (prothrombin), VII, IX, and X is necessary for them to participate in the blood clotting process.

G cluster_0 Vitamin K Source cluster_1 Metabolic Conversion cluster_2 Enzymatic Activation cluster_3 Protein Carboxylation cluster_4 Physiological Effect MPB Menadione Dimethylpyrimidinol Bisulfite (MPB) Menadione Menadione (Vitamin K3) MPB->Menadione MSB Menadione Sodium Bisulfite (MSB) MSB->Menadione MK4 Menaquinone-4 (MK-4) (Active Form) Menadione->MK4 GGCX Gamma-Glutamyl Carboxylase (GGCX) MK4->GGCX Cofactor ActiveProteins Active Gla-Proteins GGCX->ActiveProteins Catalyzes Precursors Inactive Vitamin K-Dependent Protein Precursors (e.g., Prothrombin) Precursors->ActiveProteins Coagulation Blood Coagulation ActiveProteins->Coagulation

Caption: Vitamin K metabolic and coagulation pathway.

Conclusion

Based on the available scientific literature, this compound (MPB) demonstrates superior efficacy and stability compared to Menadione Sodium Bisulfite (MSB). Its higher biopotency, as evidenced by a greater effect on prothrombin time, indicates that it is a more efficient source of vitamin K activity. Furthermore, its enhanced stability in feed ensures a more reliable delivery of this essential nutrient. For researchers and professionals in drug development and animal nutrition, the choice of MPB may offer advantages in terms of formulation efficiency, cost-effectiveness, and consistent product performance. Further direct comparative studies evaluating a broader range of performance parameters would be beneficial to fully quantify the extent of MPB's advantages over MSB.

References

A Comparative Guide to the Bioavailability of Menadione Dimethylpyrimidinol Bisulfite and Phylloquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability of two prominent forms of vitamin K: the synthetic, water-soluble menadione dimethylpyrimidinol bisulfite (MPB) and the natural, fat-soluble phylloquinone (vitamin K1). Understanding the distinct pharmacokinetic profiles of these compounds is crucial for their effective application in research and pharmaceutical development. While direct comparative human studies are limited, this document synthesizes available data to offer a comprehensive overview.

Executive Summary

Phylloquinone, the primary dietary form of vitamin K, is well-studied in humans, demonstrating variable absorption influenced by the food matrix. Its bioavailability from supplements is significantly higher than from vegetable sources. This compound, a synthetic derivative of menadione (vitamin K3), is primarily utilized in animal nutrition. Although direct human pharmacokinetic data for MPB is scarce, its water-solubility suggests potentially different absorption characteristics compared to the fat-soluble phylloquinone. Menadione itself is a key intermediate in the metabolism of phylloquinone to menaquinone-4 (MK-4), a biologically active form of vitamin K2.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for phylloquinone and menadione from various studies. It is important to note that the data for menadione is derived from a study in rabbits and a human study with a different menadione salt, and therefore direct comparison should be made with caution.

Pharmacokinetic ParameterPhylloquinone (Human Studies)Menadione (from Menadione Sodium Bisulfite in Humans & Menadiol Sodium Diphosphate in Rabbits)Source
Bioavailability ~5-10% from spinach; significantly higher from supplements.[1]Data for MPB is not available.[1]
Peak Plasma Concentration (Cmax) 2.1 nmol/L (from 156 nmol in kale).[2]20 nM (from 10 mg menadione sodium bisulfite tablets in humans).[3][2][3]
Time to Peak Plasma Concentration (Tmax) 6-10 hours (from kale).[2]Not explicitly stated in the human study.[2]
Area Under the Curve (AUC) 27.55 ± 10.08 nmol/(L·h) (from a 500 µg tablet); 4.79 ± 1.11 nmol/(L·h) (from 495 µg in spinach).[1]32.45 ± 9.79 µg·min/mL (in plasma, from 75 mg menadiol sodium diphosphate IV in rabbits).[4][1][4]
Elimination Half-life (t½) 8.8 hours (plasma).[2]27.17 ± 10.49 minutes (in plasma, from menadiol sodium diphosphate IV in rabbits).[4][2][4]

Metabolic Pathways

The metabolic fates of phylloquinone and MPB are interconnected. Orally ingested phylloquinone is absorbed in the small intestine, and a portion is converted to menadione, which then enters circulation. This circulating menadione, along with menadione from sources like MPB, can be taken up by various tissues and converted to the biologically active menaquinone-4 (MK-4).

MetabolicPathways cluster_phylloquinone Phylloquinone (K1) Pathway cluster_mpb This compound (MPB) Pathway PK_ingest Oral Ingestion of Phylloquinone PK_absorb Intestinal Absorption (Fat-soluble) PK_ingest->PK_absorb PK_circulate Circulating Phylloquinone PK_absorb->PK_circulate PK_to_MD Conversion to Menadione (in intestine) PK_absorb->PK_to_MD Bio_activity Biological Activity (e.g., γ-carboxylation) PK_circulate->Bio_activity Direct Activity MD_circulate Circulating Menadione PK_to_MD->MD_circulate MPB_ingest Oral Ingestion of MPB MPB_dissociate Dissociation to Menadione (Water-soluble) MPB_ingest->MPB_dissociate MPB_dissociate->MD_circulate Tissue_uptake Tissue Uptake MD_circulate->Tissue_uptake MK4_convert Conversion to Menaquinone-4 (MK-4) Tissue_uptake->MK4_convert MK4_convert->Bio_activity

Metabolic pathways of phylloquinone and MPB.

Experimental Protocols

The following outlines a typical experimental workflow for a human bioavailability study of a vitamin K compound, based on protocols described in the literature for phylloquinone.

Experimental Workflow for Vitamin K Bioavailability Study

ExperimentalWorkflow cluster_prep 1. Subject Preparation cluster_admin 2. Compound Administration cluster_sampling 3. Sample Collection cluster_analysis 4. Sample Analysis cluster_data 5. Data Analysis Recruitment Recruit healthy volunteers Screening Screen for exclusion criteria (e.g., anticoagulant use) Recruitment->Screening Diet Standardized low-vitamin K diet (washout period) Screening->Diet Dosing Administer a single oral dose of the vitamin K compound Meal Provide a standardized meal (controlled fat content) Dosing->Meal Blood_draw Serial blood sample collection (e.g., 0, 2, 4, 6, 8, 10, 12, 24h) Plasma_sep Plasma separation Extraction Solid-phase or liquid-liquid extraction of vitamin K Plasma_sep->Extraction Quantification Quantification by HPLC or LC-MS/MS Extraction->Quantification PK_params Calculate pharmacokinetic parameters (Cmax, Tmax, AUC)

Typical workflow for a vitamin K bioavailability study.

Detailed Methodologies:

  • Subject Recruitment and Preparation: Healthy adult volunteers are typically recruited. Exclusion criteria often include the use of anticoagulant medications, vitamin K supplements, and certain antibiotics. Participants are often placed on a low-vitamin K diet for a specified period before the study to establish a baseline.

  • Dosing and Administration: A single oral dose of the vitamin K compound (e.g., phylloquinone tablet or MPB solution) is administered. To mimic real-world conditions and facilitate the absorption of fat-soluble vitamins, a standardized meal with a known fat content is usually provided with the dose.

  • Blood Sampling: Venous blood samples are collected at multiple time points post-dosing (e.g., baseline, and then at 2, 4, 6, 8, 10, 12, and 24 hours). This allows for the characterization of the plasma concentration-time profile.

  • Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The vitamin K compounds are then extracted from the plasma using techniques like solid-phase extraction or liquid-liquid extraction. Quantification is typically performed using high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection, or more sensitively, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total exposure over time as represented by the area under the concentration-time curve (AUC).

Conclusion

The available evidence indicates that phylloquinone and this compound possess distinct physicochemical properties that likely influence their bioavailability. Phylloquinone, being fat-soluble, shows absorption that is dependent on dietary fat and the food matrix. MPB, as a water-soluble form of menadione, may have a different absorption mechanism that is less dependent on dietary fat, although this is yet to be confirmed in human studies.

A significant finding is that orally administered phylloquinone is partially metabolized to menadione in the intestine before absorption.[9][10][11] This suggests that both phylloquinone and MPB can serve as sources of circulating menadione, which is a precursor for the tissue-specific synthesis of the biologically active MK-4.

For the research community, the key takeaway is the critical need for direct, head-to-head comparative studies on the bioavailability of MPB and phylloquinone in a human model. Such studies would provide invaluable data for optimizing the delivery and efficacy of vitamin K in various applications, from nutritional supplementation to therapeutic interventions. Future research should focus on elucidating the complete pharmacokinetic profiles of MPB in humans and directly comparing them to phylloquinone under standardized conditions.

References

Comparative Efficacy of Menadione Dimethylpyrimidinol Bisulfite (MDPB) and Menadione Nicotinamide Bisulfite (MNB) in Poultry: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two synthetic vitamin K sources, Menadione Dimethylpyrimidinol Bisulfite (MDPB, also referred to as MPB) and Menadione Nicotinamide Bisulfite (MNB), in poultry. The information is compiled from scientific literature to assist in research and development decisions.

Introduction

Vitamin K is an essential fat-soluble vitamin crucial for blood coagulation and bone metabolism in poultry.[1][2] While naturally occurring phylloquinone (vitamin K1) is found in green leafy vegetables, its bioavailability can be variable.[3] Consequently, synthetic forms of vitamin K, known as vitamin K3 (menadione), are commonly added to poultry feed to prevent deficiencies.[4] MDPB and MNB are two prominent water-soluble derivatives of menadione designed to enhance stability and bioavailability.[5] This guide focuses on the comparative efficacy of these two compounds based on available experimental data.

Data Presentation: Comparative Efficacy

The primary head-to-head comparison of MDPB and MNB in poultry was conducted by Oduho, Chung, and Baker in 1993. The following tables summarize the key findings from their study on young chicks.

Vitamin K and Niacin Bioavailability
ParameterMDPBMNBConclusion
Vitamin K Activity (Prothrombin Time) Equal PotencyEqual PotencyBoth sources of menadione were found to be equally effective in decreasing prothrombin time, indicating comparable vitamin K bioavailability.[5]
Niacin Bioactivity (Weight Gain) Not ApplicableEquivalent to NicotinamideMNB was shown to be a fully bioactive source of niacin, with its nicotinamide portion being as effective as pure nicotinamide in promoting weight gain in niacin-deficient chicks.[5]
Chronic Toxicity Study (14-day feeding period)
ParameterDose of Menadione from MNBDose of Menadione from MPBObservations
Morbidity (Reduced Gain, Feed Intake, Gain:Feed Ratio, Hemoglobin) 3000 mg/kg of diet6000 mg/kg of dietMorbidity was observed at a lower dosage for MNB compared to MPB, suggesting a higher potential for chronic toxicity with MNB at very high inclusion levels.[5]
Acute Toxicity Study (Single crop intubation)
ParameterSingle Menadione Dose (1600 mg/kg body weight)
MDPB
Effect on Subsequent Weight Gain (14-day period) No reduction
Mortality Rate 25%

Note: Doses lower than 1600 mg/kg body weight for the acute toxicity study caused no morbidity or mortality for either compound.[5]

Experimental Protocols

The following methodologies are based on the 1993 study by Oduho, Chung, and Baker, which serves as the primary source for direct comparison.

Vitamin K Bioavailability Assay
  • Animals: Young chicks.[5]

  • Basal Diet: A vitamin K-deficient diet based on soybean concentrate was fed to the chicks.[5]

  • Treatments: Graded levels of menadione (from 0 to 400 micrograms/kg) from either MNB or MDPB were added to the basal diet.[5]

  • Parameter Measured: Prothrombin time was assessed as a function of menadione intake.[5]

  • Statistical Analysis: Multiple linear regression and slope-ratio calculations were used to determine the relative potency of the two menadione sources.[5]

Niacin Bioavailability Assay
  • Animals: Young chicks.[5]

  • Basal Diet: A niacin-deficient diet based on corn, corn gluten meal, and vitamin-free casein was used.[5]

  • Treatments: Graded doses of nicotinamide (from 0 to 5 mg/kg) from either MNB or pure nicotinamide were added to the basal diet.[5]

  • Parameter Measured: Weight gain was measured as a function of nicotinamide intake.[5]

  • Statistical Analysis: Multiple linear regression analysis of weight gain was used to compare the slopes of the dose-response curves for the two nicotinamide sources.[5]

Toxicity Studies
  • Acute Toxicity: A single dose of 1600 mg of menadione per kg of body weight from either MNB or MDPB was administered via crop intubation. Subsequent weight gain over a 14-day period and mortality were recorded.[5]

  • Chronic Toxicity: Diets containing high levels of menadione from either MNB (3000 mg/kg of diet) or MDPB (6000 mg/kg of diet) were fed to chicks for a 14-day period. Parameters including weight gain, feed intake, gain:feed ratio, and blood hemoglobin concentration were monitored.[5]

Mandatory Visualization

Metabolic Pathway of Menadione in Poultry

The following diagram illustrates the conversion of menadione (the active component of both MDPB and MNB) into its biologically active form, menaquinone-4 (MK-4), which is essential for the vitamin K cycle and subsequent physiological functions.

Metabolic_Pathway cluster_ingestion Dietary Intake cluster_absorption Intestinal Absorption cluster_conversion Tissue Conversion (Liver, etc.) cluster_function Physiological Function MDPB MDPB (Menadione Dimethylpyrimidinol Bisulfite) Menadione Menadione (Vitamin K3) MDPB->Menadione Release of Menadione MNB MNB (Menadione Nicotinamide Bisulfite) MNB->Menadione Release of Menadione & Nicotinamide MK4 Menaquinone-4 (MK-4) (Biologically Active Form) Menadione->MK4 Prenylation VK_Cycle Vitamin K Cycle MK4->VK_Cycle Coagulation Blood Coagulation VK_Cycle->Coagulation Bone Bone Metabolism VK_Cycle->Bone

Caption: Metabolic conversion of MDPB and MNB to active MK-4 in poultry.

Experimental Workflow for Bioavailability Assessment

This diagram outlines the general workflow for the comparative bioavailability studies described in the experimental protocols section.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurement Data Collection & Analysis cluster_conclusion Conclusion Chicks Young Chicks Control Control (Basal Diet) Chicks->Control Group_MDPB Basal Diet + Graded Levels of MDPB Chicks->Group_MDPB Group_MNB Basal Diet + Graded Levels of MNB Chicks->Group_MNB Basal_Diet Deficient Basal Diet (Vitamin K or Niacin) Basal_Diet->Control Basal_Diet->Group_MDPB Basal_Diet->Group_MNB Data_Collection Measure Parameters (Prothrombin Time / Weight Gain) Control->Data_Collection Group_MDPB->Data_Collection Group_MNB->Data_Collection Analysis Statistical Analysis (Slope-Ratio) Data_Collection->Analysis Efficacy Determine Comparative Efficacy Analysis->Efficacy

References

Stability of Commercial Vitamin K3 Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of the stability of different commercial forms of vitamin K3 (menadione), a critical nutrient in various physiological processes. We present experimental data on the stability of Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB) in various formulations under different environmental and processing stresses.

Vitamin K3, a synthetic form of vitamin K, is widely used in animal feed and some pharmaceutical applications. Its efficacy is highly dependent on its stability, as degradation can lead to a loss of biological activity. The two most common commercial forms are Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB). These are often available in crystalline form or encapsulated formulations like micro-capsules and micro-spheres to enhance stability.[1][2]

Comparative Stability Under Storage Conditions

The stability of MSB and MNB in different forms has been evaluated under various storage conditions, primarily focusing on the effects of temperature and relative humidity.

A study comparing the retention of MSB and MNB in a vitamin premix over a six-month period at two different environmental conditions (25 °C/60% RH and 40 °C/75% RH) revealed significant differences in their stability.[2] As a general trend, the retention of all vitamin K3 forms decreased over time, with the degradation being more pronounced at higher temperature and humidity.[2][3]

Overall, MNB demonstrated superior stability compared to MSB in vitamin premixes.[2] Encapsulated forms (micro-capsule and micro-sphere) of both MSB and MNB generally exhibited higher retention rates compared to their crystalline counterparts, highlighting the protective effect of encapsulation.[2][4]

Table 1: Retention of Vitamin K3 Sources and Forms in Vitamin Premix After 6 Months of Storage [2]

Vitamin K3 SourceFormulationRetention at 25 °C/60% RH (%)Retention at 40 °C/75% RH (%)
MSBCrystal3528
MSBMicro-capsule43Not specified
MSBMicro-sphereNot specifiedNot specified
MNBCrystalNot specifiedNot specified
MNBMicro-capsuleNot specifiedNot specified
MNBMicro-sphereNot specifiedNot specified
Overall MSB -32 Not specified
Overall MNB -52 Not specified
Overall Crystal -35 Not specified
Overall Micro-capsule -43 Not specified
Overall Micro-sphere -48 Not specified

Note: Some specific data points for individual formulations under both conditions were not explicitly detailed in the summary of the cited source. The table presents the overall retention for each source and form after six months as reported.

In a vitamin trace mineral (VTM) premix, the presence of choline chloride was also found to impact stability. After six months of storage, there was no significant difference in the retention of MSB (49%) and MNB (47%). However, the encapsulated forms (micro-capsule 51% and micro-sphere 54%) again proved to be more stable than the crystal form (40%).[4]

Stability During Feed Processing

Feed manufacturing processes such as extrusion and pelleting involve heat and pressure, which can significantly degrade vitamin K3.

Extrusion: During extrusion at different temperatures, MNB consistently showed higher recovery rates than MSB.[5][6] In one study, the recovery of MNB was 72.74% compared to 64.67% for MSB.[5][6] Interestingly, under extrusion conditions, the crystal form of vitamin K3 (74.16% recovery) was found to be more stable than the micro-capsule (65.25%) and micro-sphere (66.72%) forms.[5][6] As expected, higher extrusion temperatures led to lower vitamin K3 recovery.[5][6]

Table 2: Recovery of Vitamin K3 Sources and Forms After Extrusion [5][6]

ParameterCategoryRecovery (%)
Source MSB64.67
MNB72.74
Formulation Crystal74.16
Micro-capsule65.25
Micro-sphere66.72
Temperature 100 °C70.88
135 °C66.54

Pelleting: In the pelleting process, MNB again demonstrated greater stability with a recovery of 86.21% compared to 75.49% for MSB.[6][7] In contrast to extrusion, the micro-encapsulated form (85.06% recovery) was more stable than the crystal (81.40%) and micro-sphere (76.09%) forms during pelleting.[6][7] Higher pelleting temperatures and longer conditioning times resulted in lower vitamin K3 recovery.[6][7]

Table 3: Recovery of Vitamin K3 Sources and Forms After Pelleting [6][7]

ParameterCategoryRecovery (%)
Source MSB75.49
MNB86.21
Formulation Crystal81.40
Micro-capsule85.06
Micro-sphere76.09

Experimental Protocols

The quantitative analysis of vitamin K3 in the cited studies was primarily conducted using High-Performance Liquid Chromatography (HPLC).

General HPLC Method for Vitamin K3 Analysis

This protocol is a generalized representation based on common practices described in the literature for the analysis of MSB and MNB in feed and premixes.[8][9][10][11]

1. Sample Preparation and Extraction:

  • A known weight of the sample (e.g., premix or feed) is taken.

  • For MSB and MNB, which are water-soluble, an initial extraction with an aqueous solvent or a mixture of organic solvent and water is performed.

  • The bisulfite adduct is then converted to the more stable and analyzable menadione. This is typically achieved by adding a basic solution, such as sodium carbonate, which shifts the pH to alkaline conditions (>11), causing the release of menadione.[9]

  • The liberated menadione, which is lipid-soluble, is then extracted into an organic solvent like n-hexane or n-pentane.[9][10]

  • The organic extract is evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a suitable solvent (e.g., methanol or the mobile phase) for HPLC analysis.[10]

2. HPLC Conditions:

  • Column: A reversed-phase C18 or C8 column is commonly used.[9]

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is typical.[9]

  • Detection: UV detection is frequently employed, with monitoring wavelengths around 230 nm for MSB and 330 nm for menadione.[9] Fluorescence detection can also be used after post-column reduction of menadione to its fluorescent dihydroxy analogue, offering higher sensitivity.[10][11]

  • Quantification: The concentration of vitamin K3 is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Weighing (Premix/Feed) Extraction Aqueous/Organic Extraction Sample->Extraction Conversion Conversion to Menadione (add Sodium Carbonate) Extraction->Conversion LLE Liquid-Liquid Extraction (n-Hexane) Conversion->LLE Evaporation Evaporation (under Nitrogen) LLE->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification (vs. Standard) Detection->Quantification

Experimental workflow for Vitamin K3 analysis.

Chemical Degradation of Menadione Derivatives

The stability of menadione derivatives is compromised under various stress conditions. Forced degradation studies have shown that MSB is susceptible to degradation under basic hydrolysis and oxidative conditions.[7][12] It is also sensitive to light and heat.[13] The nicotinamide moiety in MNB is thought to confer greater stability compared to the sodium bisulfite in MSB.[14]

The degradation process in an alkaline environment likely involves the cleavage of the bisulfite group, followed by potential oxidation or rearrangement of the menadione molecule. Under oxidative stress, the naphthoquinone ring system is a likely target for degradation.

Degradation_Pathway cluster_stressors Stress Conditions cluster_product Vitamin K3 Product cluster_degradation Degradation Heat Heat MSB Menadione Sodium Bisulfite (MSB) or Menadione Nicotinamide Bisulfite (MNB) Heat->MSB Light Light Light->MSB Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->MSB Alkaline_pH Alkaline pH Alkaline_pH->MSB Degradation_Products Degradation Products MSB->Degradation_Products Degradation Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Factors leading to Vitamin K3 degradation.

Conclusion

The stability of commercial vitamin K3 products is influenced by their chemical form, formulation, and exposure to environmental and processing stresses. The available data consistently indicates that Menadione Nicotinamide Bisulfite (MNB) is more stable than Menadione Sodium Bisulfite (MSB) under most storage and processing conditions. Encapsulation technologies, such as micro-encapsulation and spheronization, generally improve the stability of vitamin K3, particularly during storage and pelleting. However, under the high shear and temperature conditions of extrusion, a simple crystalline form may offer better stability. For researchers and professionals in drug development and animal nutrition, selecting the appropriate form and formulation of vitamin K3 is crucial to ensure its efficacy and the quality of the final product.

References

A Comparative Guide to the Validation of Analytical Methods for Menadione Dimethylpyrimidinol Bisulfite in Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of menadione dimethylpyrimidinol bisulfite (MDB), a synthetic source of Vitamin K3, in animal feed. The performance of a validated HPLC method is objectively compared with alternative analytical techniques, supported by experimental data to guide researchers in selecting the most suitable method for their specific needs.

This compound is a crucial nutritional supplement in animal feed.[1] Accurate and reliable quantification is essential to ensure proper dosage and avoid deficiencies or toxicities.[2] While HPLC is a widely used technique, other methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer alternative approaches to the analysis of menadione and its derivatives.

Comparison of Analytical Methods

The selection of an analytical method for MDB in feed matrices depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative summary of the most common techniques.

ParameterHPLC with UV/DAD DetectionGas Chromatography (GC-FID)Supercritical Fluid Chromatography (SFC-DAD/MSMS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase.Separation using a supercritical fluid as the mobile phase.
Sample Preparation Extraction and conversion of MDB to menadione.Derivatization may be required to increase volatility.Extraction and direct injection of the hexane extract.[2]
Selectivity GoodGoodExcellent, especially with MSMS detection.[2]
Sensitivity Moderate to high, depending on the detector.ModerateHigh, particularly with MSMS detection.[2]
Analysis Time Typically longer run times.Faster run times than HPLC.Very rapid, with analysis times as short as 4.5 minutes per injection.[2]
Solvent Consumption HighLowSignificantly reduced, primarily using CO2.[2]
Versatility Applicable to a wide range of compounds.Limited to volatile or semi-volatile compounds.Suitable for both volatile and non-volatile compounds.
Cost ModerateModerateHigher initial instrument cost.

Performance Data of Validated Methods

The following table summarizes the validation parameters for an official HPLC method for menadione derivatives in feed, as reported by the European Union Reference Laboratory, and compares it with published data for GC-FID and SFC-DAD/MSMS methods for similar analytes.

Validation ParameterHPLC (VDLUFA Method for MSB/MNB in Feed)[3]GC-FID (for MN/MSB in Pharmaceutical Preparation)[4]SFC-DAD/MSMS (for Menadione in Feed Premix)[2]
Linearity (Range) 5.57 to 543 mg/kg0.5–20 μg/mL1-30 µg/mL (DAD), 10-300 ng/mL (MSMS)
Recovery (%) 89.2 to 111.494.1 - 98.5Not explicitly stated, but method performance criteria as per AOAC guidelines were achieved.[2]
Precision (RSDr %) 2.9 to 6.8< 4.9 (Intra-day)Not explicitly stated, but method performance criteria as per AOAC guidelines were achieved.[2]
Precision (RSDR %) 7.0 to 11.7< 7.5 (Inter-day)Not explicitly stated.
LOD 1.2 mg/kg0.04 µg/mL (MN), 0.06 µg/mL (MSB)Not explicitly stated.
LOQ 3.8 mg/kg0.06 µg/mL (MN), 0.08 µg/mL (MSB)Not explicitly stated.

Note: The data for GC-FID is from a study on pharmaceutical preparations and may not be directly comparable to a feed matrix. The SFC data is for menadione in feed premixes.

Experimental Protocols

Validated HPLC Method for Menadione Derivatives in Feed (Based on VDLUFA Method)

This method is recognized for the official control of menadione sodium bisulphite (MSB) and menadione nicotinamide bisulphite (MNB) in feed additives and feedingstuffs.[3]

  • Extraction: The active compound is extracted from the feed matrix.

  • Conversion: The menadione derivative is converted into menadione.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable mixture of a buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV or Diode Array Detector (DAD).

  • Quantification: The concentration is determined by comparing the peak area of the sample with that of a known standard.

Alternative Method: Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC.[2]

  • Extraction: A representative portion of the feed premix is cryo-milled. A suitable aliquot is combined with a weak acid and vigorously agitated. A basic aqueous solution and hexane are subsequently added, and the mixture is agitated again. After centrifugation, an aliquot of the upper hexane phase is collected for analysis.[2]

  • Chromatographic Conditions:

    • Column: Cosmosil π Naphthalene column (4.6 x 250 mm, 5µ).[2]

    • Mobile Phase: A linear gradient of methanol and supercritical carbon dioxide.[2]

    • Flow Rate: 3 ml/min.[2]

    • Detection: Diode Array Detector (DAD) at 260 nm for ppm level samples and Tandem Mass Spectrometry (SFC-MSMS) for trace level samples.[2]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the HPLC method validation process and the experimental workflow for MDB analysis.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: HPLC Method Validation Workflow.

MDB_Analysis_Workflow sample Feed Sample extraction Extraction of MDB sample->extraction conversion Conversion to Menadione extraction->conversion hplc HPLC Analysis conversion->hplc data Data Acquisition & Processing hplc->data quantification Quantification data->quantification

Caption: Experimental Workflow for MDB Analysis.

References

A Comparative Analysis of Vitamin K Sources on Blood Clotting Factor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different vitamin K sources—primarily phylloquinone (K1) and menaquinones (K2)—on the synthesis and activity of blood clotting factors. The information presented is collated from various experimental studies to offer an objective overview for research and development applications.

Introduction to Vitamin K and Hemostasis

Vitamin K is a fat-soluble vitamin essential for the post-translational modification of several proteins involved in blood coagulation.[1] It functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on specific proteins.[2] This carboxylation is critical for the biological activity of vitamin K-dependent clotting factors, enabling them to bind calcium ions and participate in the coagulation cascade.[2] The primary vitamin K-dependent procoagulant factors are Factor II (prothrombin), Factor VII, Factor IX, and Factor X, all of which are synthesized in the liver.[3][4][5]

Naturally occurring forms of vitamin K are primarily vitamin K1 (phylloquinone), found in green leafy vegetables, and vitamin K2 (menaquinones), which are a family of compounds (MK-n) found in fermented foods and animal products.[6] Synthetic forms also exist, such as menadione (K3), though it is not typically used for human supplementation due to potential toxicity. This guide will focus on the comparative effects of K1 and various forms of K2, particularly menaquinone-4 (MK-4) and menaquinone-7 (MK-7), on blood clotting.

Comparative Efficacy of Vitamin K Sources: Quantitative Data

The following tables summarize quantitative data from studies comparing the effects of different vitamin K sources on blood clotting parameters.

Table 1: Comparison of Phylloquinone (K1) and Menaquinone-4 (MK-4) in Vitamin K-Deficient Rats
Parameter Observation
Study Design Vitamin K-deficient rats were administered varying doses of K1 and MK-4 orally and subcutaneously. The efficacy was measured by the normalization of the Thrombotest value.
Relative Efficacy (Oral Administration) The efficacy of phylloquinone (K1) was found to be at least two-fold higher than that of menaquinone-4 (MK-4).[7]
Intestinal Absorption Comparable results between oral and subcutaneous administration suggest that both K1 and MK-4 are quickly and almost completely absorbed after oral administration.[7]
Colorectal Administration A less pronounced effect was observed for both K1 and MK-4 upon colorectal administration, indicating poor absorption from the colon.[7]
Data sourced from a study on vitamin K-deficient rats. Thrombotest is a global coagulation assay sensitive to the vitamin K-dependent clotting factors.
Table 2: Comparison of Phylloquinone (K1) and Menaquinone-7 (MK-7) in Healthy Human Volunteers
Parameter Observation
Study Design Healthy volunteers received daily supplements of either K1 or MK-7. Effects on serum vitamin K levels and osteocalcin carboxylation (a marker of vitamin K status) were measured. In a separate study arm, the interference with oral anticoagulant treatment was assessed by monitoring INR, prothrombin, and Factor VII procoagulant activities.
Bioavailability and Half-Life Both K1 and MK-7 are well-absorbed, with peak serum concentrations at 4 hours post-intake. However, MK-7 has a much longer half-life, leading to 7- to 8-fold higher accumulation in serum during prolonged intake.[8]
Interference with Anticoagulants (INR) MK-7 was found to be more potent in interfering with oral anticoagulant treatment. A dose of 200 nmol/d (approximately 130 µg/d) of MK-7 caused a comparable decrease in INR to a dose of 700 nmol/d (approximately 315 µg/d) of K1.[8]
Prothrombin and Factor VII Activity During anticoagulant treatment, supplementation with K1 and MK-7 increased the procoagulant activities of prothrombin and Factor VII. The study provided qualitative trends but specific percentage increases were presented in the context of overcoming anticoagulation.[8]
Data sourced from a study in healthy human volunteers, some of whom were on oral anticoagulant therapy for the purpose of the study.
Table 3: Bioavailability of Different Menaquinones in Healthy Women
Parameter Observation
Study Design Healthy women were administered nutritional doses of MK-4 and MK-7. Serum levels of the respective menaquinones were measured.
Serum Levels of MK-4 Supplementation with MK-4 did not lead to a detectable increase in serum MK-4 levels.[2]
Serum Levels of MK-7 Supplementation with MK-7 resulted in a significant increase in serum MK-7 levels.[2]
Conclusion on Bioavailability At nutritional doses, MK-7 is well-absorbed and increases serum concentrations, whereas MK-4 has poor bioavailability and does not significantly raise serum levels.[2]
Data sourced from a bioavailability study in healthy women.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and Carboxylation of Clotting Factors

The following diagram illustrates the vitamin K cycle, a critical pathway for the activation of blood clotting factors. Vitamin K hydroquinone is oxidized to vitamin K epoxide, providing the energy for the gamma-glutamyl carboxylase to convert glutamate residues on clotting factor precursors to gamma-carboxyglutamate. The vitamin K epoxide is then reduced back to vitamin K quinone and subsequently to vitamin K hydroquinone by the enzyme vitamin K epoxide reductase (VKOR), a process that is inhibited by warfarin.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle Vitamin K\n(Quinone) Vitamin K (Quinone) Vitamin K\nHQ Vitamin K HQ Vitamin K\n(Quinone)->Vitamin K\nHQ VKOR/Reductase Vitamin K\nEpoxide Vitamin K Epoxide Vitamin K\nHQ->Vitamin K\nEpoxide γ-Glutamyl Carboxylase Active Protein\n(Gla) Active Protein (Gla) Vitamin K\nEpoxide->Vitamin K\n(Quinone) VKOR Precursor\nProtein (Glu) Precursor Protein (Glu) Precursor\nProtein (Glu)->Active Protein\n(Gla) CO2, O2 Warfarin Warfarin Warfarin->Vitamin K\n(Quinone) inhibits

Caption: The Vitamin K cycle illustrating the carboxylation of clotting factors.

Experimental Workflow for Comparing Vitamin K Sources

This diagram outlines a typical experimental workflow for a comparative study of different vitamin K sources on blood clotting.

Experimental_Workflow Subject\nSelection Subject Selection Baseline\nBlood Sampling Baseline Blood Sampling Subject\nSelection->Baseline\nBlood Sampling Randomization Randomization Baseline\nBlood Sampling->Randomization Group A\n(Vitamin K1) Group A (Vitamin K1) Randomization->Group A\n(Vitamin K1) Treatment 1 Group B\n(Vitamin K2 - MK-4) Group B (Vitamin K2 - MK-4) Randomization->Group B\n(Vitamin K2 - MK-4) Treatment 2 Group C\n(Vitamin K2 - MK-7) Group C (Vitamin K2 - MK-7) Randomization->Group C\n(Vitamin K2 - MK-7) Treatment 3 Follow-up\nBlood Sampling Follow-up Blood Sampling Group A\n(Vitamin K1)->Follow-up\nBlood Sampling Group B\n(Vitamin K2 - MK-4)->Follow-up\nBlood Sampling Group C\n(Vitamin K2 - MK-7)->Follow-up\nBlood Sampling Coagulation\nAssays (PT, aPTT) Coagulation Assays (PT, aPTT) Follow-up\nBlood Sampling->Coagulation\nAssays (PT, aPTT) Data Analysis\nand Comparison Data Analysis and Comparison Coagulation\nAssays (PT, aPTT)->Data Analysis\nand Comparison

Caption: A generalized workflow for a clinical trial comparing vitamin K sources.

Experimental Protocols

Detailed methodologies for key coagulation assays are provided below.

Prothrombin Time (PT) Assay

The Prothrombin Time (PT) test evaluates the extrinsic and common pathways of the coagulation cascade, measuring the activity of factors I, II, V, VII, and X.[9][10]

Principle: The PT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium.[11][12]

Methodology:

  • Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.[11]

  • Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.[9]

  • Assay Procedure (Manual Method): a. Pre-warm the plasma sample and calcium chloride solution to 37°C. b. Pipette a specific volume of plasma into a test tube incubated at 37°C. c. Add the thromboplastin reagent to the plasma and incubate for a specified time (e.g., 1-2 minutes). d. Forcibly add the pre-warmed calcium chloride to the mixture and simultaneously start a stopwatch. e. Tilt the tube and observe for the formation of a fibrin clot. Stop the watch as soon as the clot is detected. f. The time recorded in seconds is the prothrombin time.

  • Automated Method: Automated coagulometers perform these steps using optical or mechanical clot detection.[13]

  • Reporting: Results are often reported as the International Normalized Ratio (INR), which standardizes the PT ratio.[11]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation, and is sensitive to deficiencies in factors VIII, IX, XI, XII, X, V, II, and fibrinogen.[3]

Principle: The aPTT measures the time to clot formation after the addition of a contact activator (e.g., kaolin, silica), a partial thromboplastin (phospholipid), and calcium to a plasma sample.[14]

Methodology:

  • Sample Collection and Plasma Preparation: Follow the same procedure as for the PT assay.[3]

  • Assay Procedure (Manual Method): a. Pre-warm the plasma sample and calcium chloride solution to 37°C. b. Pipette equal volumes of plasma and the aPTT reagent (containing the contact activator and phospholipid) into a test tube. c. Incubate the mixture at 37°C for a specified period (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.[4] d. Forcibly add the pre-warmed calcium chloride solution and start a stopwatch simultaneously. e. Observe for clot formation by tilting the tube. Stop the watch upon clot detection. f. The recorded time in seconds is the activated partial thromboplastin time.

  • Automated Method: As with the PT test, automated systems are commonly used for aPTT measurement.[14]

Conclusion

The available evidence suggests that while both vitamin K1 and K2 are essential for the synthesis of active blood clotting factors, they exhibit significant differences in their bioavailability, half-life, and potency. MK-7, a form of vitamin K2, demonstrates superior bioavailability and a longer half-life compared to both K1 and MK-4, which may translate to a more sustained effect on vitamin K status.[2][8] In contrast, at nutritional doses, MK-4 appears to have poor bioavailability.[2] Studies in rats have indicated that K1 is more efficacious than MK-4 in normalizing coagulation parameters.[7] For researchers and drug development professionals, these differences are critical considerations when designing studies or developing therapeutic agents targeting the vitamin K-dependent coagulation pathway. The choice of vitamin K source could significantly impact the outcome of interventions aimed at modulating hemostasis. Further head-to-head clinical trials are warranted to fully elucidate the comparative effects of different vitamin K forms on specific clotting factor activities in humans.

References

Efficacy of Menadione Dimethylpyrimidinol Bisulfite in Reversing Anticoagulant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of menadione dimethylpyrimidinol bisulfite (MDPB) and other agents in reversing the effects of vitamin K antagonist anticoagulants, such as warfarin. The information is compiled to assist researchers and professionals in drug development in understanding the current landscape of anticoagulant reversal therapies.

Executive Summary

The reversal of anticoagulant effects is a critical clinical need in cases of severe bleeding or emergency surgery. Vitamin K1 (phytonadione) is the established and recommended agent for reversing the effects of vitamin K antagonists. While this compound (MDPB), a synthetic source of vitamin K3 activity, is utilized in animal nutrition, there is a notable lack of current scientific evidence and quantitative data supporting its efficacy and safety for the reversal of anticoagulant effects in a clinical or veterinary setting. In contrast, the efficacy and protocols for Vitamin K1 are well-documented. This guide will compare MDPB with Vitamin K1 and other reversal agents, based on the available scientific literature.

Mechanism of Action: The Vitamin K Cycle and Anticoagulant Interruption

Vitamin K is a crucial cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the activation of several clotting factors (II, VII, IX, and X) in the liver. Vitamin K antagonists, such as warfarin, inhibit the enzyme vitamin K epoxide reductase (VKOR), preventing the recycling of vitamin K and leading to the production of inactive clotting factors.

The administration of an external source of vitamin K can overcome this inhibition, allowing for the synthesis of functional clotting factors and the restoration of normal hemostasis. The effectiveness of this reversal depends on the bioavailability, metabolism, and potency of the vitamin K analog used.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Anticoagulant Action & Reversal VK_hydroquinone Vitamin K (reduced) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide Carboxylation of Clotting Factors Clotting_Factors_Inactive Inactive Clotting Factors (II, VII, IX, X) VK_quinone Vitamin K (oxidized) VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydroquinone VKOR / NQO1 Warfarin Warfarin Warfarin->VK_epoxide Inhibits Vitamin_K_Analog Exogenous Vitamin K (e.g., Vitamin K1, MDPB) Vitamin_K_Analog->VK_quinone Provides source Clotting_Factors_Active Active Clotting Factors Clotting_Factors_Inactive->Clotting_Factors_Active γ-carboxylation

Diagram 1: The Vitamin K cycle and the mechanism of warfarin action and its reversal by exogenous vitamin K.

Comparative Efficacy of Anticoagulant Reversal Agents

A direct modern comparison of MDPB with other vitamin K analogs for anticoagulant reversal is not available in the scientific literature. The following table summarizes the available information on different reversal agents.

Reversal AgentMechanism of ActionOnset of ActionEfficacy in Anticoagulant ReversalSupporting Data
This compound (MDPB) / Vitamin K3 Serves as a precursor to active vitamin K2.Delayed.[1]Not recommended for anticoagulant rodenticide toxicity due to delayed onset.[1] Primarily used as a nutritional supplement in animal feed.Limited to historical studies (1950s) on related compounds and its use in animal nutrition. No recent quantitative data on anticoagulant reversal.
Phytonadione (Vitamin K1) Directly used in the vitamin K cycle to activate clotting factors.Oral: 6-12 hours for partial effect, 24 hours for full effect.[2] IV: More rapid correction than oral administration.[3][4]The standard of care for reversing vitamin K antagonist anticoagulation.[5][6] Effective in treating anticoagulant rodenticide poisoning in animals.[5]Extensive clinical and veterinary data available.[3][4][5]
Prothrombin Complex Concentrates (PCCs) Directly replenishes vitamin K-dependent clotting factors (II, VII, IX, X).Rapid (within minutes).[7][8]Provides a more rapid reversal of INR compared to plasma.[9][10] Used for urgent reversal in cases of life-threatening bleeding.[8][9]Numerous clinical trials and meta-analyses.[9][10]
Fresh Frozen Plasma (FFP) Contains all clotting factors, including vitamin K-dependent ones.Slower than PCCs due to volume and concentration limitations.Less effective than PCCs for rapid INR correction.[11]Comparative studies with PCCs are available.[11]

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of MDPB in anticoagulant reversal are not available in recent literature. However, established protocols for testing vitamin K1 in animal models of anticoagulant toxicity can be adapted for such studies.

Example Protocol: Evaluation of a Reversal Agent in a Warfarin-Induced Coagulopathy Animal Model

This protocol is a generalized representation based on common practices in preclinical anticoagulant reversal studies.

Experimental_Workflow start Animal Acclimatization (e.g., Rats, 1 week) induction Induction of Coagulopathy (e.g., Warfarin in drinking water) start->induction monitoring_pre Baseline Blood Sampling (Prothrombin Time - PT) induction->monitoring_pre treatment_groups Randomization into Treatment Groups (Vehicle, Vitamin K1, Test Compound) monitoring_pre->treatment_groups administration Administration of Reversal Agents (e.g., Oral gavage, IV injection) treatment_groups->administration monitoring_post Serial Blood Sampling (e.g., 4, 8, 12, 24 hours post-treatment) administration->monitoring_post analysis Measurement of PT and Clotting Factor Activity monitoring_post->analysis endpoint Data Analysis and Comparison of Efficacy analysis->endpoint

Diagram 2: A generalized experimental workflow for evaluating anticoagulant reversal agents in an animal model.

1. Animal Model:

  • Species: Male Wistar rats (or other appropriate species).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Anticoagulation:

  • Administer warfarin in the drinking water for a specified period (e.g., 5-7 days) to achieve a target International Normalized Ratio (INR) or Prothrombin Time (PT) (e.g., 2-3 times the baseline).[12]

3. Treatment Groups:

  • Group 1 (Control): Vehicle (e.g., saline or appropriate solvent).

  • Group 2 (Positive Control): Vitamin K1 (phytonadione) at a clinically relevant dose.

  • Group 3 (Test Article): this compound (MDPB) at various dose levels.

4. Administration of Reversal Agents:

  • Administer the respective treatments via the intended route (e.g., oral gavage, intravenous injection).

5. Monitoring and Endpoints:

  • Collect blood samples at baseline and at multiple time points post-administration (e.g., 2, 4, 8, 12, 24 hours).

  • Primary Endpoint: Measurement of Prothrombin Time (PT) or INR to assess the degree and rate of reversal of anticoagulation.

  • Secondary Endpoints: Measurement of the activity of vitamin K-dependent clotting factors (II, VII, IX, X).

6. Data Analysis:

  • Compare the mean PT/INR values and clotting factor activities between the treatment groups at each time point using appropriate statistical methods (e.g., ANOVA).

Discussion and Conclusion

The available evidence strongly supports the use of Vitamin K1 (phytonadione) as the primary agent for the reversal of vitamin K antagonist-induced anticoagulation. Its efficacy, safety profile, and clinical protocols are well-established.

This compound (MDPB) is recognized as a source of vitamin K activity, primarily in the field of animal nutrition. However, there is a significant gap in the scientific literature regarding its efficacy as a rapid and reliable anticoagulant reversal agent. Older literature and veterinary guidelines suggest that vitamin K3 and its derivatives have a delayed onset of action and may not be effective in acute situations, such as anticoagulant poisoning.[1] Furthermore, concerns about potential toxicity at higher doses of menadione compounds have been raised.[6]

For researchers and drug development professionals, future studies are warranted to directly compare the efficacy, pharmacokinetics, and safety of MDPB with Vitamin K1 in well-designed animal models of coagulopathy. Such studies would need to provide robust quantitative data to ascertain if MDPB could have any role in the management of anticoagulant-induced bleeding. Until such data is available, Vitamin K1 remains the scientifically-backed and clinically recommended choice. For urgent reversal, especially in cases of severe bleeding, Prothrombin Complex Concentrates (PCCs) are the preferred therapy due to their rapid onset of action.[8][9]

References

A Head-to-Head Comparison of Synthetic Vitamin K3 Analogs in Swine Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two primary synthetic vitamin K3 analogs, Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB), in swine. The information is supported by experimental data to assist in the selection of the most appropriate vitamin K source for research and feed formulation.

Introduction to Synthetic Vitamin K3 Analogs

Vitamin K is a crucial fat-soluble vitamin essential for blood coagulation and bone metabolism in swine.[1][2] While naturally occurring vitamin K (K1 and K2) is present in some feedstuffs, synthetic vitamin K3 (menadione) analogs are widely used in swine diets to ensure adequate levels and prevent deficiency symptoms such as prolonged blood clotting time and hemorrhages.[1] The two most common water-soluble forms of menadione used in the swine industry are Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB).[2] This guide will delve into a head-to-head comparison of these two analogs based on their stability, bioavailability, and impact on swine performance.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, offering a clear comparison between MSB and MNB.

Table 1: Stability of Vitamin K3 Analogs in Swine Feed

Processing MethodParameterMSB Recovery (%)MNB Recovery (%)Reference
Extrusion100°C64.6772.74[3]
135°C--[3]
PelletingLow Temp/Low Ratio75.4986.21[3]
High Temp/High Ratio--[3]

Higher recovery rates indicate greater stability.

Table 2: Bioavailability and Performance of Vitamin K3 Analogs in Growing Pigs

ParameterMSBMNBConclusionReference
Menadione Blood Concentration (post-administration)No significant differenceNo significant differenceBoth forms are bioavailable, with no significant difference in absorption observed.[4]
Live WeightNo significant differenceNo significant differenceAt the tested inclusion levels, both MSB and MNB supported similar growth.[4]
Food IntakeNo significant differenceNo significant differenceVitamin K3 source did not significantly impact feed consumption.[4]
Gain/Food RatioNo significant differenceNo significant differenceFeed efficiency was comparable between the two vitamin K3 sources.[4]

Table 3: Tolerance of Menadione Nicotinamide Bisulfite (MNB) in Growing Pigs

MNB Inclusion Level (mg/kg diet)Live WeightFood IntakeGain/Food RatioPlasma AST & ALTReference
100No significant difference vs. controlNo significant difference vs. controlNo significant difference vs. controlNo significant difference vs. control[4]
500No significant difference vs. controlNo significant difference vs. controlNo significant difference vs. controlSignificant increase vs. control[4]
2500No significant difference vs. controlNo significant difference vs. controlNo significant difference vs. controlSignificant increase vs. control[4]

AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase. Increased levels can indicate liver stress.

Key Findings and Interpretation

The available data suggests that while both MSB and MNB are effective sources of vitamin K3 for swine, MNB demonstrates superior stability during feed processing, particularly under high-temperature conditions like extrusion and pelleting.[3] This enhanced stability can lead to a more consistent and predictable level of vitamin K activity in the final feed.

In terms of bioavailability, one study found no significant difference in the blood concentrations of menadione after administration of either MSB or MNB, indicating that both are effectively absorbed by the pig.[4] This study also showed no significant differences in growth performance (live weight, food intake, and gain/food ratio) between pigs fed diets supplemented with either MSB or MNB at standard inclusion levels.[4]

However, it is important to consider the tolerance of higher inclusion levels. The study on MNB tolerance indicated that while growth performance was not affected even at high doses (up to 2500 mg/kg), there was a significant increase in plasma liver enzymes (AST and ALT) at 500 and 2500 mg/kg, suggesting potential for liver stress at these elevated levels.[4]

Experimental Protocols

1. Bioavailability and Tolerance Study of MNB vs. MSB

  • Objective: To evaluate the bioavailability of MNB compared to MSB and to determine the tolerance of growing pigs to high levels of MNB.

  • Animals: Growing pigs.

  • Experimental Design:

    • Bioavailability: Pigs were given feed containing either MNB or equivalent amounts of MSB and nicotinamide. Blood samples were collected at set times post-feeding to measure menadione and nicotinamide concentrations.

    • Tolerance: Pigs were fed diets containing graded amounts of MNB (100, 500, and 2500 mg/kg) for 28 days. A control group received an unsupplemented diet.

  • Parameters Measured:

    • Bioavailability: Menadione and nicotinamide concentrations in blood.

    • Tolerance: Live weight, food intake, gain/food ratio, hemoglobin, bilirubin, plasma aspartate aminotransferase (AST), and alanine aminotransferase (ALT).

  • Reference: [4]

2. Stability Study of Vitamin K3 Analogs in Swine Feed

  • Objective: To determine the stability of different sources and formulations of vitamin K3 during feed processing (extrusion and pelleting).

  • Vitamin K3 Sources: Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB).

  • Experimental Design:

    • Extrusion: Swine diets containing the different vitamin K3 sources were extruded at two different temperatures (100°C and 135°C).

    • Pelleting: Diets were pelleted under different conditions of temperature (low vs. high) and die length-to-diameter ratio (low vs. high).

  • Parameter Measured: Recovery of vitamin K3 in the processed feed, determined by analytical methods.

  • Reference: [3]

Mandatory Visualizations

Vitamin_K_Coagulation_Cascade Vitamin K Coagulation Cascade cluster_liver Liver cluster_cycle Vitamin K Cycle Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Active Clotting Factors\n(II, VII, IX, a) Active Clotting Factors (II, VII, IX, a) Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors\n(II, VII, IX, a) Carboxylation Active Clotting Factors\n(IIa, VIIa, IXa, Xa) Active Clotting Factors (IIa, VIIa, IXa, Xa) Prothrombin Prothrombin Vitamin K-dependent\nCarboxylase Vitamin K-dependent Carboxylase Vitamin K\n(Quinone) Vitamin K (Quinone) Vitamin K\n(Hydroquinone) Vitamin K (Hydroquinone) Vitamin K\n(Quinone)->Vitamin K\n(Hydroquinone) Reduction Vitamin K\n(Hydroquinone)->Vitamin K-dependent\nCarboxylase Cofactor Vitamin K\nEpoxide Vitamin K Epoxide Vitamin K\n(Hydroquinone)->Vitamin K\nEpoxide Oxidation Vitamin K\nEpoxide->Vitamin K\n(Quinone) Reduction Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Conversion Blood Clot Blood Clot Fibrin->Blood Clot Formation Experimental_Workflow_Vitamin_K_Swine_Trial Experimental Workflow for Vitamin K3 Analog Comparison in Swine cluster_data Data Collection Animal Selection\n& Acclimation Animal Selection & Acclimation Dietary Groups\n(Control, MSB, MNB) Dietary Groups (Control, MSB, MNB) Animal Selection\n& Acclimation->Dietary Groups\n(Control, MSB, MNB) Feeding Trial\n(Specific Duration) Feeding Trial (Specific Duration) Dietary Groups\n(Control, MSB, MNB)->Feeding Trial\n(Specific Duration) Data Collection Data Collection Feeding Trial\n(Specific Duration)->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Growth Performance\n(Weight Gain, FCR) Growth Performance (Weight Gain, FCR) Growth Performance\n(Weight Gain, FCR)->Statistical Analysis Blood Sampling\n(Prothrombin Time, Vitamin K levels) Blood Sampling (Prothrombin Time, Vitamin K levels) Blood Sampling\n(Prothrombin Time, Vitamin K levels)->Statistical Analysis Health Monitoring Health Monitoring Health Monitoring->Statistical Analysis Conclusion\n(Efficacy & Bioavailability) Conclusion (Efficacy & Bioavailability) Statistical Analysis->Conclusion\n(Efficacy & Bioavailability)

References

A Comparative Review of Menadione Derivatives in Animal Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of common menadione (vitamin K3) derivatives used in animal nutrition, including Menadione Sodium Bisulfite (MSB), Menadione Nicotinamide Bisulfite (MNB), and Menadione Dimethylpyrimidinol Bisulfite (MPB). The information presented is based on available experimental data to aid in the selection of the most appropriate vitamin K source for specific animal feed applications.

Introduction to Menadione Derivatives

Menadione is a synthetic form of vitamin K that is widely used to supplement animal feeds to prevent vitamin K deficiency, which can lead to impaired blood coagulation and bone metabolism.[1] However, menadione itself is unstable. Therefore, it is complexed with other molecules to create more stable, water-soluble derivatives. The most common of these in the animal feed industry are MSB, MNB, and MPB. These compounds are converted in the animal's body to menadione and subsequently to menaquinone-4 (MK-4), the biologically active form of vitamin K2.[2][3][4]

Comparative Performance and Efficacy

The efficacy of menadione derivatives is primarily assessed by their bioavailability and their ability to maintain normal blood coagulation, often measured by prothrombin time. Stability during feed processing and storage is another critical factor, as it directly impacts the amount of active vitamin K available to the animal.

Bioavailability and Biopotency

Studies in chicks have shown that MNB and MPB have equal biopotency when evaluated based on prothrombin time.[5] One study indicated that prothrombin time in chicks decreased linearly as the menadione dose from either MNB or MPB increased from 0 to 400 micrograms/kg.[5] In growing pigs, both MSB and MNB have been shown to be effective sources of vitamin K activity.[6]

Stability in Feed

The stability of menadione derivatives is crucial, as significant losses can occur during feed manufacturing processes like pelleting and extrusion, as well as during storage.

  • During Feed Processing: Research on swine feed demonstrated that MNB has greater stability than MSB during both extrusion and pelleting processes.[7] In one study, the recovery of MNB after extrusion was 72.74%, compared to 64.67% for MSB.[7] After pelleting, MNB recovery was 86.21%, while MSB recovery was 75.49%.[7]

  • During Storage: In vitamin premixes, MNB has been shown to have higher retention than MSB, particularly under conditions of high temperature and humidity.[8][9][10] One study found that after six months of storage at 40°C and 75% relative humidity, the retention of MNB was 52% compared to 32% for MSB.[8][9] The presence of choline chloride in vitamin-trace mineral premixes can negatively affect the stability of both MSB and MNB.[9]

The tables below summarize the available quantitative data for comparison.

Data Presentation

Table 1: Comparative Stability of Menadione Derivatives in Swine Feed Processing

DerivativeProcessing MethodProcessing TemperatureRecovery Rate (%)Reference
MSB Extrusion100°C64.67[7]
MNB Extrusion100°C72.74[7]
MSB Pelleting60°C - 80°C75.49[7]
MNB Pelleting60°C - 80°C86.21[7]

Table 2: Comparative Storage Stability of Menadione Derivatives in Vitamin Premixes (6 Months Storage)

DerivativeStorage ConditionRetention Rate (%)Reference
MSB (crystal) 25°C, 60% RH~56% (for premix)[8][9]
MNB (crystal) 25°C, 60% RH~56% (for premix)[8][9]
MSB (crystal) 40°C, 75% RH32[8][9]
MNB (crystal) 40°C, 75% RH52[8][9]
MSB (micro-capsule) 40°C, 75% RH~43% (for premix)[8][9]
MNB (micro-capsule) 40°C, 75% RH~43% (for premix)[8][9]

Experimental Protocols

Prothrombin Time Bioassay in Chicks

A common method to assess the biopotency of vitamin K sources is the prothrombin time bioassay in chicks.

  • Animal Model: Day-old male chicks are typically used.

  • Basal Diet: Chicks are fed a vitamin K-deficient basal diet for a depletion period (e.g., 7-14 days) to elevate prothrombin times.

  • Treatment Diets: Graded levels of the menadione derivatives (e.g., MSB, MNB, MPB) are then added to the basal diet and fed for a specified period.

  • Blood Collection: Blood samples are collected from the wing vein.

  • Prothrombin Time Measurement: Prothrombin time is determined on plasma samples using a thromboplastin reagent. A shorter prothrombin time indicates higher vitamin K activity.

  • Data Analysis: A standard curve is generated by plotting prothrombin time against the log of the vitamin K dose. The relative potency of the different derivatives is then calculated.[5][11]

Stability Analysis in Feed and Premixes (HPLC Method)

The stability of menadione derivatives in feed and premixes is typically determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: A known amount of the feed or premix is extracted with a suitable solvent (e.g., a mixture of methanol and water).

  • Extraction: The menadione derivative is extracted from the sample matrix, often involving steps to convert the derivative to menadione.

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). The mobile phase composition is optimized to achieve good separation of menadione from other feed components.

  • Detection: Menadione is detected using a UV detector or a fluorescence detector after post-column derivatization.

  • Quantification: The concentration of the menadione derivative is determined by comparing the peak area of the sample to that of a known standard. The recovery or retention rate is then calculated based on the initial concentration.[12]

Visualizations

Metabolic Pathway of Menadione Derivatives

The following diagram illustrates the general metabolic pathway of menadione derivatives to the active form, menaquinone-4 (MK-4).

MetabolicPathway cluster_ingestion Ingestion & Absorption cluster_conversion Metabolic Conversion MSB Menadione Sodium Bisulfite (MSB) Menadione Menadione (Vitamin K3) MSB->Menadione Conversion in Intestine/Tissues MNB Menadione Nicotinamide Bisulfite (MNB) MNB->Menadione Conversion in Intestine/Tissues MPB This compound (MPB) MPB->Menadione Conversion in Intestine/Tissues MK4 Menaquinone-4 (MK-4) (Active Form) Menadione->MK4 Prenylation in Tissues (e.g., Liver, Pancreas)

Figure 1: Metabolic conversion of menadione derivatives.
Experimental Workflow for Stability Analysis

The diagram below outlines the typical workflow for analyzing the stability of menadione derivatives in animal feed.

ExperimentalWorkflow start Feed/Premix Sample (with known concentration of Menadione Derivative) processing Feed Processing (Pelleting/Extrusion) or Storage start->processing extraction Extraction of Menadione Derivative processing->extraction hplc HPLC Analysis (Separation & Detection) extraction->hplc quantification Quantification (Comparison to Standard) hplc->quantification result Calculation of Recovery/Retention Rate (%) quantification->result

Figure 2: Workflow for stability analysis of menadione derivatives.

Conclusion

The selection of a menadione derivative for animal nutrition should consider factors beyond just the cost per unit of vitamin K activity. Menadione Nicotinamide Bisulfite (MNB) demonstrates superior stability during feed processing and under challenging storage conditions compared to Menadione Sodium Bisulfite (MSB).[7][8][9] In terms of biopotency for blood coagulation, MNB and this compound (MPB) appear to be comparable in chicks.[5] For applications where feed will undergo significant heat treatment or be stored for extended periods, MNB may offer a more reliable and consistent delivery of vitamin K activity. Further research directly comparing the effects of all three common derivatives on key performance indicators such as weight gain and feed conversion ratio across a range of animal species would be beneficial for the industry.

References

A Comparative Guide to Analytical Columns for the Separation of Menadione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Evaluation of Analytical Columns for the Analysis of Menadione and Its Derivatives.

Menadione (Vitamin K3) and its related compounds are essential for various biological functions and are widely used in pharmaceutical and nutraceutical applications. Accurate and efficient analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of these compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses, with the choice of the analytical column being a critical factor in achieving optimal separation. This guide provides an objective comparison of the performance of different analytical columns for the separation of menadione and its derivatives, supported by experimental data from various studies.

Principles of Separation: A Brief Overview

The separation of menadione, a relatively non-polar naphthoquinone, and its more polar derivatives, such as menadione sodium bisulfite (MSB), relies on the differential partitioning of these analytes between the mobile phase and the stationary phase of the analytical column. The choice of stationary phase chemistry dictates the primary mode of interaction and, consequently, the selectivity of the separation. This guide will focus on the performance of four common types of analytical columns: C8, C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns.

Performance Comparison of Analytical Columns

The selection of an appropriate analytical column is paramount for achieving the desired resolution, peak shape, and analysis time. The following table summarizes the performance of different columns for the separation of menadione and its related compounds based on published analytical methods.

Stationary PhaseColumn Dimensions (mm x mm, µm)Mobile PhaseFlow Rate (mL/min)DetectionKey Performance Characteristics
C8 150 x 4.6, 5Isocratic: Methanol/Water (60:40, v/v) for MSB; Gradient: Methanol/Water for MN[1][2]1.0DADGood for routine analysis of both menadione (MN) and menadione sodium bisulfite (MSB). HPLC methods were found to be faster than GC-FID methods in terms of elution time.[1]
C18 50 x 2.1, 1.7Isocratic: Water with 0.1% Formic Acid/Methanol (1:1, v/v)[3]0.4UPLC-MS/MSHigh-throughput analysis with a short run time of 4 minutes. Suitable for the analysis of menadione in biological matrices like plasma and urine.[3]
Phenyl-Hexyl Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOffers unique selectivity for aromatic compounds like menadione due to π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[4][5][6] This can lead to enhanced retention and resolution compared to traditional alkyl phases.
HILIC (Zwitterionic) 250 x 4.6, 5Isocratic: 200mM Ammonium Acetate/Acetonitrile (20:80, v/v), pH 5.7[7]0.5PDAExcellent retention and separation of highly polar compounds like MSB, which are poorly retained on reversed-phase columns.[7] Provides a reliable, stability-indicating method.[7]
C30 Not Specified95% Methanol with 0.55% aqueous solution and 5% DI H₂O[8][9]Not SpecifiedFluorescenceSensitive and reproducible method for detecting menadione in urine, particularly after post-column zinc reduction.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these analytical methods. Below are the experimental protocols for the key separation techniques discussed.

Method 1: Separation of Menadione and Menadione Sodium Bisulfite using a C8 Column
  • Column: Agilent Extend C8 (150 mm × 4.6 mm I.D., 5 μm)[1]

  • Mobile Phase:

    • For Menadione Sodium Bisulfite (MSB): Isocratic elution with Methanol/Water (60:40, v/v)[1]

    • For Menadione (MN): Gradient elution with Methanol and Water. Start with 90% methanol for the first four minutes, then linearly increase to 100% methanol over 0.5 minutes, and hold at 100% for the next 7.5 minutes[1]

  • Flow Rate: 1 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection: Diode Array Detector (DAD)[1]

  • Injection Volume: Not specified.

Method 2: UPLC-MS/MS Analysis of Menadione using a C18 Column
  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[3]

  • Mobile Phase: Water with 0.1% Formic Acid and Methanol (1:1, v/v)[3]

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: Not specified.

  • Detection: Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode[3]

  • Injection Volume: Not specified.

  • Run Time: 4 minutes[3]

Method 3: Stability-Indicating HILIC Method for Menadione Sodium Bisulfite
  • Column: ZIC-HILIC (250 mm × 4.6 mm, 5 μm)[7]

  • Mobile Phase: Isocratic mixture of 200mM Ammonium Acetate (NH4AC) solution and Acetonitrile (ACN) (20:80; v/v), with the pH adjusted to 5.7 with glacial acetic acid[7]

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: 25 °C[7]

  • Detection: Photodiode Array (PDA) detector at 261 nm[7]

  • Standard Solution Preparation: A standard solution is prepared by dissolving 30 mg of the MSB reference standard in 80 ml of 80% ACN and diluting to 100 ml with the same solvent. A 5 ml aliquot of this solution is then diluted to 50 ml with the mobile phase to obtain a final concentration of 30µg/ml. The solution should be protected from light.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of different analytical columns for menadione analysis.

G Experimental Workflow for Analytical Column Performance Comparison cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Performance Evaluation prep_standard Prepare Menadione & MSB Standard Solutions hplc_system HPLC/UPLC System with Detector (DAD, MS/MS, Fluorescence) prep_standard->hplc_system Inject prep_sample Prepare Sample Matrix (e.g., Pharmaceutical Formulation, Plasma) prep_sample->hplc_system Inject column_c8 C8 Column column_c18 C18 Column column_phenyl Phenyl-Hexyl Column column_hilic HILIC Column acquire_data Acquire Chromatograms hplc_system->acquire_data analyze_data Analyze Performance Metrics: - Retention Time (tR) - Resolution (Rs) - Peak Asymmetry (As) - Theoretical Plates (N) acquire_data->analyze_data compare_results Compare Column Performance analyze_data->compare_results select_optimal Select Optimal Column for the Application compare_results->select_optimal

Caption: A flowchart illustrating the systematic process of comparing different analytical columns for the separation of menadione compounds.

Conclusion

The choice of an analytical column for the separation of menadione and its derivatives is highly dependent on the specific analytical goals.

  • C8 and C18 columns are robust choices for routine analysis and high-throughput screening, particularly when coupled with mass spectrometry.

  • Phenyl-Hexyl columns offer an alternative selectivity that can be advantageous for resolving complex mixtures containing aromatic compounds.

  • HILIC columns are indispensable for the analysis of highly polar derivatives like menadione sodium bisulfite, which are challenging to retain on traditional reversed-phase columns.

By understanding the unique characteristics of each column chemistry and following systematic method development, researchers can achieve optimal separation and ensure the accuracy and reliability of their analytical results.

References

The Long-Chain Menaquinone-7 (MK-7) Demonstrates Superior Bioavailability Over Other Vitamin K Forms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pharmacokinetic data reveals that menaquinone-7 (MK-7), a form of vitamin K2, exhibits significantly greater absorption and a longer circulatory half-life compared to phylloquinone (vitamin K1) and menaquinone-4 (MK-4). This enhanced bioavailability suggests that MK-7 may be more effective in reaching extrahepatic tissues, such as bone and the vasculature.

For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profiles of different vitamin K analogues is crucial for designing effective interventions for bone and cardiovascular health. Emerging evidence consistently points to the superior bioavailability of long-chain menaquinones, particularly MK-7, over both the plant-derived phylloquinone (K1) and the short-chain menaquinone-4 (MK-4).

Comparative Pharmacokinetic Analysis

Studies investigating the serum concentrations of vitamin K forms following oral administration have provided clear insights into their respective absorption and retention in the body. The data consistently shows that MK-7 is more readily absorbed and persists in the bloodstream for a significantly longer duration.

Vitamin K FormDosageTmax (Time to Peak Concentration)Key Pharmacokinetic Findings
Phylloquinone (K1) Variable~4 hours[1]Lower bioavailability compared to MK-7.[2] Blood levels decrease significantly within 8 hours.[1] Primarily transported to and utilized by the liver.[2]
Menaquinone-4 (MK-4) 420 µg (single dose), 60 µ g/day (7 days)Not DetectableNot detectable in serum at any time point after single or consecutive nutritional doses.[3][4] Does not contribute to serum vitamin K levels.[4]
Menaquinone-7 (MK-7) 420 µg (single dose), 60 µ g/day (7 days)~6 hours[3][4]Well absorbed and detectable in serum for up to 48 hours after a single dose.[3][4][5] Accumulates in the blood with consecutive administration.[3][4] Possesses a long half-life of approximately 3 days.[6]

Table 1: Summary of pharmacokinetic data for different forms of vitamin K from human studies.

The data clearly indicates that while both K1 and MK-7 are absorbed, MK-7's prolonged presence in the circulation makes it more available for tissues outside the liver.[7] In stark contrast, nutritional doses of MK-4 fail to produce a measurable increase in serum MK-4 levels, questioning its efficacy as a dietary supplement for raising systemic vitamin K status.[3][4]

Experimental Protocols

The findings presented are based on robust clinical study designs. A representative experimental protocol for assessing the bioavailability of vitamin K forms is detailed below.

Study Design: A randomized, single-dose, crossover study is often employed.

Participants: Healthy adult volunteers, typically women, are recruited for these studies.[3][4]

Intervention:

  • Single-Dose Phase: Participants receive a single oral dose of a specific form of vitamin K (e.g., 420 µg of MK-4 or MK-7) along with a standardized breakfast to ensure consistency in fat intake, which aids in the absorption of fat-soluble vitamins.[3][4]

  • Consecutive-Dose Phase: Following a washout period, participants may receive a lower daily dose (e.g., 60 µg of MK-4 or MK-7) for a set period, such as 7 days.[3][4]

Data Collection: Blood samples are collected at multiple time points post-administration (e.g., baseline, 2, 4, 6, 8, 24, and 48 hours) to measure serum concentrations of the respective vitamin K form.[1][3][4]

Analytical Method: High-performance liquid chromatography (HPLC) with fluorescence detection is a common and reliable method for quantifying vitamin K levels in serum.[4]

Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to determine the bioavailability of each vitamin K form.

Visualizing the Process: Experimental Workflow and Absorption Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for a bioavailability study and the generalized absorption and distribution pathways of different vitamin K forms.

experimental_workflow cluster_recruitment Recruitment & Screening cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Recruit Recruit Healthy Volunteers Screen Screening for Eligibility Recruit->Screen Randomize Randomization Screen->Randomize Dose Administer Vitamin K Form (e.g., K1, MK-4, MK-7) with Standardized Meal Randomize->Dose Blood Serial Blood Sampling (0, 2, 4, 6, 8, 24, 48h) Dose->Blood HPLC Serum Vitamin K Analysis (HPLC) Blood->HPLC PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC->PK Stats Statistical Analysis PK->Stats Conclusion Conclusion Stats->Conclusion Draw Conclusions on Bioavailability

Caption: Experimental workflow for a vitamin K bioavailability study.

absorption_pathway cluster_ingestion Ingestion & Absorption cluster_transport Transport & Distribution cluster_fate Tissue Distribution & Fate Ingestion Oral Ingestion of Vitamin K Forms (K1, MK-4, MK-7) Micelles Incorporation into Micelles in Small Intestine Ingestion->Micelles Absorption Absorption by Enterocytes Micelles->Absorption Chylomicrons Packaging into Chylomicrons Absorption->Chylomicrons Lymph Transport via Lymphatic System Chylomicrons->Lymph Circulation Entry into Systemic Circulation Lymph->Circulation Lipoproteins Association with Lipoproteins (VLDL/LDL) Circulation->Lipoproteins Liver Liver Uptake (Primary for K1) Lipoproteins->Liver Extrahepatic Distribution to Extrahepatic Tissues (Bone, Vasculature) (Higher for MK-7) Lipoproteins->Extrahepatic Metabolism Metabolism & Excretion Liver->Metabolism Extrahepatic->Metabolism

Caption: Generalized absorption and distribution pathway of vitamin K.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Menadione Dimethylpyrimidinol Bisulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling of Menadione Dimethylpyrimidinol Bisulfite (MPB). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety practices.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is paramount to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required and recommended PPE.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against dust particles and splashes.
Hand Protection Chemically resistant, impervious gloves. Nitrile, neoprene, or butyl rubber gloves are recommended.Prevents skin contact and potential irritation or allergic reactions.[1]
Body Protection Laboratory coat, long-sleeved clothing. Consider a chemical-resistant apron for larger quantities.Protects skin from accidental spills and contamination.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (e.g., N95) if dust formation is likely or ventilation is inadequate.Minimizes inhalation of airborne particles.

Hazard Identification and Toxicity Data

This compound is a synthetic, water-soluble analogue of vitamin K3.[2] While essential for certain biological functions, it can be hazardous if not handled properly. It is known to cause skin and eye irritation and may cause respiratory irritation.[1]

The following table summarizes available acute toxicity data for this compound and related menadione compounds.

Compound Test Animal Route of Administration LD50 (Lethal Dose, 50%)
This compoundRatOral> 5000 mg/kg
MenadioneMouseOral500 mg/kg
Menadione Sodium BisulfiteRatOral4507 mg/kg
Menadione Sodium BisulfiteMouseOral1570 mg/kg
Menadione Nicotinamide BisulfiteRatOral> 5000 mg/kg[1]

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation : Ensure a well-ventilated work area, such as a chemical fume hood, especially when working with the powdered form to avoid dust formation.[2]

  • Personal Protective Equipment : Don all required PPE as outlined in Section 1 before handling the compound.

  • Weighing and Transfer :

    • Handle the compound carefully to minimize dust generation.

    • Use non-sparking tools for transfers.[2]

    • Close the container tightly immediately after use.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Clean all work surfaces and equipment that came into contact with the compound.

Storage Protocol
  • Container : Store in a tightly closed, light-resistant container.[3]

  • Location : Keep in a cool, dry, and well-ventilated area.[2][4]

  • Incompatibilities : Store away from strong acids, strong bases, and strong oxidizing agents.[1][4]

  • Temperature : Recommended storage temperature is between +2°C and +8°C.[5]

Emergency Procedures and Spill Response

Immediate and appropriate action is critical in the event of an emergency or spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Cleanup Protocol
  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, respiratory protection is necessary.

  • Contain : For liquid spills, create a dike around the spill using absorbent materials like vermiculite or sand. For solid spills, carefully cover with a plastic sheet to prevent dust from becoming airborne.

  • Absorb/Neutralize :

    • For liquid spills, add inert absorbent material, working from the outside in.

    • For solid spills, carefully scoop the material into a suitable container. If necessary, lightly dampen the material with water to prevent dust formation.

  • Decontaminate :

    • Clean the spill area thoroughly with a detergent solution and water.

    • For final decontamination, wipe the area with a 70% ethanol solution.

  • Dispose : Collect all contaminated materials (absorbent pads, PPE, etc.) in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection and Preparation Protocol
  • Segregation : Collect all solid and liquid waste containing MPB separately from other laboratory waste.

  • Containerization :

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").

    • Keep the container closed except when adding waste.

  • Storage of Waste : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal : Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of MPB down the drain or in regular trash.[7]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow Safe Handling Workflow for this compound prep Preparation: Work in a well-ventilated area (fume hood). ppe Don appropriate PPE (goggles, gloves, lab coat). prep->ppe Step 1 handle Weigh and transfer the compound carefully to minimize dust. ppe->handle Step 2 store Store in a cool, dry, light-resistant, and tightly sealed container. handle->store Step 3a (Storage) clean Clean work surfaces and equipment after use. handle->clean Step 3b (Cleanup) wash Wash hands thoroughly after handling. clean->wash Step 4

Caption: A flowchart for the safe handling of this compound.

Disposal_Workflow Waste Disposal Workflow for this compound collect Collect all MPB waste in a dedicated, labeled hazardous waste container. segregate Segregate MPB waste from other waste streams. collect->segregate Step 1 store Store the sealed waste container in a designated secure area. segregate->store Step 2 dispose Arrange for pickup by a licensed hazardous waste disposal service. store->dispose Step 3

Caption: A procedural diagram for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menadione dimethylpyrimidinol bisulfite
Reactant of Route 2
Reactant of Route 2
Menadione dimethylpyrimidinol bisulfite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.